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  • Product: Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate
  • CAS: 201054-55-9

Core Science & Biosynthesis

Foundational

A Technical Guide to Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate: A Chiral Keystone for Antiviral Drug Development

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate, a pivotal chiral building blo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate, a pivotal chiral building block in contemporary medicinal chemistry. Its significance is most pronounced in the synthesis of carbocyclic nucleoside analogues, a class of compounds that has revolutionized the treatment of viral infections. This document will delve into the nomenclature, stereospecific synthesis, critical applications, and analytical characterization of this versatile intermediate. The content is tailored for researchers and drug development professionals, offering not only procedural details but also the underlying scientific rationale for its synthetic utility, particularly in the production of the antiretroviral drug Abacavir.

Introduction: The Strategic Importance of a Chiral Synthon

In the landscape of antiviral drug discovery, the development of nucleoside analogues that mimic natural nucleic acid components has been a cornerstone of therapeutic advancement. Carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, exhibit enhanced metabolic stability and are less susceptible to enzymatic degradation, making them potent antiviral agents.[1] Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate has emerged as a critical chiral intermediate for the stereocontrolled synthesis of these complex molecules. Its pre-defined stereochemistry at two key centers on the cyclopentene ring provides a strategic advantage, enabling the efficient construction of enantiomerically pure drug substances. This guide will illuminate the multifaceted nature of this compound, from its fundamental properties to its application in multi-step synthetic campaigns.

Nomenclature and Identification: A Compound of Many Names

The precise identification of a chemical entity is paramount for reproducible scientific research. Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate is known by several synonyms, which can often be a source of confusion. A clear understanding of its nomenclature is therefore essential.

Table 1: Synonyms and Identifiers

IdentifierValueSource
IUPAC Name tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamateAdvanced ChemBlocks
CAS Number 201054-55-9Advanced ChemBlocks
Molecular Formula C10H17NO3Advanced ChemBlocks
Molecular Weight 199.25 g/mol BLDpharm[2]
Common Synonyms (1S,4R)-4-(Boc-amino)-2-cyclopentenol, (1S,4R)-N-Boc-4-aminocyclopent-2-enol, tert-Butyl N-[(1S,4R)-4-hydroxycyclopent-2-en-1-yl]carbamate---
MDL Number MFCD09954960Advanced ChemBlocks

Note: It is crucial to distinguish the (1S,4R) enantiomer from its (1R,4S) counterpart (CAS No. 189625-12-5), as the biological activity of the final drug product is highly dependent on the correct stereochemistry.[2]

Enantioselective Synthesis: Crafting Chirality

The therapeutic efficacy of carbocyclic nucleosides is intrinsically linked to their absolute stereochemistry. Therefore, the enantioselective synthesis of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate is a critical aspect of its utility. Several strategies have been developed, primarily revolving around enzymatic resolutions and the use of chiral starting materials.

Chemoenzymatic Synthesis via Enzymatic Resolution

One of the most efficient methods for obtaining the desired (1S,4R) enantiomer involves the enzymatic kinetic resolution of a racemic precursor. Lipases are commonly employed for their ability to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two.

Conceptual Workflow for Enzymatic Resolution:

G cluster_0 Racemic Precursor Synthesis cluster_1 Enzymatic Resolution cluster_2 Final Product Formation Racemic cis-4-aminocyclopent-2-enol Racemic cis-4-aminocyclopent-2-enol Selective Acylation Selective Acylation Racemic cis-4-aminocyclopent-2-enol->Selective Acylation Lipase, Acyl Donor Separation Separation Selective Acylation->Separation (1S,4R)-acylated amine (1S,4R)-acylated amine Separation->(1S,4R)-acylated amine Desired (1R,4S)-amino alcohol (1R,4S)-amino alcohol Separation->(1R,4S)-amino alcohol Unreacted Hydrolysis Hydrolysis (1S,4R)-acylated amine->Hydrolysis Base (1S,4R)-4-aminocyclopent-2-enol (1S,4R)-4-aminocyclopent-2-enol Hydrolysis->(1S,4R)-4-aminocyclopent-2-enol Boc Protection Boc Protection (1S,4R)-4-aminocyclopent-2-enol->Boc Protection Boc2O Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate Boc Protection->Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate

Caption: Chemoenzymatic synthesis workflow.

Detailed Protocol: Boc Protection of (±)-cis-4-Amino-2-cyclopentene-1-methanol

This protocol describes the non-stereoselective synthesis of the Boc-protected amine, which can then be subjected to enzymatic resolution or used as a racemic standard.

  • Dissolution: Dissolve (±)-cis-4-Amino-2-cyclopentene-1-methanol (0.446 mol) in a 2:1 mixture of 1,4-dioxane and water (1.2 L).[3]

  • Base Addition: Add sodium bicarbonate (48.7 g, 0.580 mol) to the solution.[3]

  • Cooling and Reagent Addition: Cool the mixture in an ice-water bath and add di-tert-butyl dicarbonate (110.25 g, 0.490 mol) in one portion with vigorous stirring.[3]

  • Reaction: Allow the mixture to warm to room temperature over one hour.[3]

  • Work-up: Concentrate the reaction mixture under vacuum. The resulting slurry is taken up in chloroform, and the aqueous phase is extracted multiple times with chloroform.[3]

  • Isolation: The combined organic phases are dried over sodium sulfate, filtered, and concentrated to yield the title compound as an oil, which may crystallize upon standing.[3]

Table 2: Representative Yields for Racemic Synthesis

StepProductYieldPurityReference
Boc Protection(±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate77% (after recrystallization)Crystalline solidUS Patent 5,399,580[3]
Asymmetric Synthesis from a Chiral Pool

An alternative and often more elegant approach is to start from a readily available chiral molecule and transform it through a series of stereocontrolled reactions into the desired product. A notable strategy employs (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one as a chiral starting material.

Key Synthetic Transformations:

This approach leverages stereoselective reductions and Mitsunobu reactions to control the stereochemistry at the C1 and C4 positions of the cyclopentene ring.[4] A Luche reduction of the starting cyclopentenone sets the stereochemistry of the hydroxyl group, followed by a Mitsunobu reaction to introduce the nitrogen functionality with inversion of configuration. Subsequent protecting group manipulations and oxidation afford the target molecule.[4]

Application in Antiviral Drug Synthesis: The Abacavir Case Study

The primary application of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate is as a key intermediate in the synthesis of the antiretroviral drug Abacavir. Abacavir is a carbocyclic 2'-deoxyguanosine analogue that acts as a potent reverse transcriptase inhibitor.

Synthetic Pathway to Abacavir:

G Start Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate Deprotection Boc Deprotection (e.g., TFA) Start->Deprotection Aminoalcohol (1S,4R)-4-aminocyclopent-2-en-1-ol Deprotection->Aminoalcohol Coupling Coupling with 4,6-dichloro-5-formamido-2-aminopyrimidine Aminoalcohol->Coupling Intermediate Pyrimidine Intermediate Coupling->Intermediate Cyclization Cyclization (e.g., Triethyl orthoformate, acid) Intermediate->Cyclization Purine (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Cyclization->Purine FinalStep Displacement with Cyclopropylamine Purine->FinalStep Abacavir Abacavir FinalStep->Abacavir

Caption: Synthetic route from the title compound to Abacavir.

The synthesis commences with the deprotection of the Boc group to unmask the primary amine. This amine is then coupled with a suitably substituted pyrimidine derivative. The subsequent intramolecular cyclization forms the purine ring system, followed by the displacement of a chlorine atom with cyclopropylamine to yield Abacavir.[5]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate.

Table 3: Physicochemical and Spectroscopic Data

PropertyValueReference
Appearance White to off-white solidAdvanced ChemBlocks
Melting Point 54-55.5 °C (for the racemate)US Patent 5,399,580[3]
Optical Rotation [α]D Specific rotation is crucial for enantiomeric purity assessment.---
¹H NMR (DMSO-d6, 400 MHz) δ 6.72 (d, J=7.9 Hz, 1H, NH), 5.80 and 5.60 (two m, 2H, CH=CH), 4.59 (t, J=5.2 Hz, 1H, OH), 4.45 (m, 1H, CHN), 3.35 (m, overlapping H2O, CH2O), 2.60 (m, 1H, CH), 2.30 (m, 1H, 1/2CH2), 1.40 (s, 9H, C(CH3)3), 1.2 (m, 1H, 1/2CH2). (Data for a related hydroxymethyl analog)US Patent 5,399,580[3]
Storage Sealed in dry, 2-8°CBLDpharm[2]

Conclusion: A Versatile and Indispensable Building Block

Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate stands as a testament to the power of chiral synthons in modern drug development. Its well-defined stereochemistry and versatile functional groups provide a reliable and efficient entry point for the synthesis of complex and life-saving antiviral medications. The synthetic routes outlined in this guide, particularly the chemoenzymatic and asymmetric approaches, highlight the sophistication of modern organic chemistry in addressing the challenges of stereoselective synthesis. As the quest for novel antiviral agents continues, the demand for high-quality, enantiomerically pure building blocks like the one detailed herein will undoubtedly remain high.

References

  • Conway, L., et al. (2020). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-aminocyclopent-2-en-1-one. Tetrahedron Letters, 61(26), 151969.
  • Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)
  • tert-butyl N-[cis-4-hydroxycyclopent-2-en-1-yl]carbamate, min 97%, 10 grams. Aladdin Scientific.
  • Simeonov, S. P., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744-5893.
  • Process for the prepar
  • Enzymatic kinetic resolution of a functionalized 4-hydroxy-cyclopentenone: Synthesis of the key intermediates in the total synthesis of isoprostanes.
  • 189625-12-5|tert-Butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)
  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. CN114805134A.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • (1S,4R)-(−)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid. Sigma-Aldrich.
  • De Clercq, E. (2009). Recent progress for the synthesis of selected carbocyclic nucleosides. Antiviral Chemistry and Chemotherapy, 19(6), 219-245.
  • Synthesis of Boc-protected bicycloproline. Organic Letters, 13(1), 112-115.
  • Takayama, S., Moree, W. J., & Wong, C. H. (1996). Enzymatic Resolution of Amines and Amino Alcohols Using Pent-4-enoyl Derivatives. Tetrahedron Letters, 37(34), 6287-6290.
  • Singh, U. S., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6265.
  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses.
  • Mat Hussin, Z., Haris, S. A.-N., & Mohd Ali, M. T. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies, 15, 21020008.
  • Geresh, S., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 73(1), 34-41.
  • Yilmaz, M., & Erman, B. (2016). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Chemistry, 1(1), 1-13.
  • Appella, D. H., et al. (2000). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. The Journal of Organic Chemistry, 65(15), 4741-4745.
  • Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Future Medicinal Chemistry, 10(14), 1735-1752.
  • Classification and synthesis of carbocyclic C-nucleosides A Nucleoside...
  • Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 631-633.
  • tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. ChemicalBook.
  • tert-butyl N-[(1R,4S)

Sources

Exploratory

A Technical Guide to tert-Butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate: A Cornerstone Chiral Building Block in Modern Synthesis

Abstract In the landscape of asymmetric synthesis, the demand for versatile, stereochemically defined building blocks is perpetual. Among these, tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate has emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of asymmetric synthesis, the demand for versatile, stereochemically defined building blocks is perpetual. Among these, tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate has emerged as a preeminent synthon, particularly in the development of antiviral therapeutics. This technical guide provides an in-depth analysis of this chiral molecule, elucidating its synthesis, inherent reactivity, and strategic applications. We will explore the causality behind its preferred synthetic routes, particularly enzymatic desymmetrization, and detail its transformation into key intermediates for drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Introduction: The Strategic Value of a Bifunctional Synthon

tert-Butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate (CAS No: 189625-12-5) is a chiral carbocyclic compound whose value is derived from its dense and strategically positioned functionality.[1][2] The molecule possesses three key features on a rigid cyclopentene scaffold:

  • A Protected Amine: The tert-butoxycarbonyl (Boc) group provides a robust, yet readily cleavable, protecting group for the amine. Carbamates are widely employed in medicinal chemistry for their stability, ability to modulate molecular interactions, and their role as peptide bond surrogates.[3][4] The Boc group, in particular, is stable to a wide range of nucleophilic, basic, and catalytic hydrogenation conditions, allowing for selective manipulation of other parts of the molecule.

  • A Stereodefined Secondary Alcohol: The hydroxyl group at the C4 position provides a handle for oxidation, inversion, or the introduction of other functionalities via substitution, all while being influenced by the stereochemistry of the adjacent C1 center.

  • An Alkene: The double bond is amenable to a host of transformations, including epoxidation, dihydroxylation, and transition-metal-catalyzed cross-coupling reactions, enabling the construction of more complex carbocyclic frameworks.

This unique combination of functionalities, locked in a specific cis-(1S,4R) configuration, makes it a cornerstone intermediate in the synthesis of carbocyclic nucleoside analogues, a class of compounds renowned for their antiviral activity.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol [1]
Appearance White to off-white solid
Storage Sealed in dry, 2-8°C[2]

Stereoselective Synthesis: The Power of Desymmetrization

The primary challenge in synthesizing this building block is the precise installation of its two stereocenters. While classical resolution methods exist, the most elegant and industrially scalable approach is the enzymatic desymmetrization of a prochiral meso precursor.[5][6][7]

Core Concept: Enzymatic Desymmetrization

This strategy begins with an achiral, symmetric molecule that possesses two enantiotopic functional groups. A chiral catalyst, typically an enzyme, selectively reacts with only one of these groups, thereby "breaking" the symmetry and generating a chiral, enantioenriched product. For the synthesis of our target molecule, the common starting material is meso-cyclopent-2-ene-1,4-diol or its corresponding diacetate.

G

Causality in Protocol Design: Why Lipase?

Lipases are ideal for this transformation due to several factors:

  • High Enantioselectivity: They can differentiate between the two enantiotopic acetate groups with remarkable precision, leading to products with very high enantiomeric excess (>98% ee).[8]

  • Mild Reaction Conditions: The reactions are typically run in aqueous buffers at or near room temperature, preserving sensitive functional groups.

  • Irreversibility: When starting from the diacetate, the hydrolysis is effectively irreversible, driving the reaction to completion. Alternatively, using vinyl acetate as an acyl donor for the diol achieves irreversibility through the tautomerization of the liberated vinyl alcohol to acetaldehyde.[6][7]

Typical Enzymatic Desymmetrization Protocol

This protocol describes the selective hydrolysis of the meso-diacetate.

1. Materials:

  • meso-Cyclopent-2-ene-1,4-diacetate

  • Porcine Pancreatic Lipase (PPL) or Lipase from Pseudomonas cepacia (Lipase PS-D)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

2. Procedure:

  • Suspend meso-cyclopent-2-ene-1,4-diacetate in the phosphate buffer.

  • Add the lipase to the suspension with vigorous stirring. The choice of enzyme and its loading are critical and often require optimization.[8]

  • Monitor the reaction progress by TLC or GC until approximately 50% conversion is reached. Over-reaction will lead to the formation of the achiral diol, reducing the yield of the desired monoacetate.

  • Upon reaching optimal conversion, filter off the enzyme.

  • Extract the aqueous filtrate with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography to yield (1R,4S)-4-acetoxycyclopent-2-en-1-ol as a clear oil.

3. Conversion to the Target Molecule: The resulting chiral monoacetate is then converted to the target carbamate through a sequence involving activation of the hydroxyl group (e.g., mesylation), displacement with an amine surrogate (like azide), reduction, and finally Boc-protection.[9]

Synthetic Utility: A Scaffold for Molecular Diversity

The strategic value of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate lies in the orthogonal reactivity of its functional groups.

A. Transformations at the Hydroxyl Group
  • Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, (S)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate. This enone is a powerful Michael acceptor, allowing for the introduction of a wide range of substituents at the C5 position. Common oxidizing agents include Dess-Martin periodinane (DMP), pyridinium chlorochromate (PCC), or Swern oxidation conditions.

  • Mitsunobu Reaction: This reaction allows for the inversion of the alcohol's stereochemistry to the (1S,4S) configuration with concomitant introduction of a nucleophile (e.g., benzoate, phthalimide).[10] This is a crucial technique for accessing diastereomeric products from a single chiral precursor.[10]

B. Transformations at the Alkene
  • Palladium-Catalyzed Cross-Coupling: The alkene, being allylic to both the carbamate and the hydroxyl group, can participate in various palladium-catalyzed reactions. These transformations are foundational in modern organic synthesis for creating C-C and C-heteroatom bonds.[11][12][13] For instance, allylic alkylation or amination can introduce substituents at the C2 or C3 positions, further functionalizing the carbocyclic core. The mechanism typically involves the formation of a π-allyl palladium intermediate.[14]

G

C. Deprotection of the Carbamate

The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an alcohol or dioxane. This unmasks the primary amine, ((1S,4R)-4-aminocyclopent-2-en-1-ol), which can then be used for amide bond formation, reductive amination, or other nucleophilic additions. This deprotection step is often performed late in a synthetic sequence.[15][16][17]

Application in Drug Discovery: The Synthesis of Carbocyclic Nucleosides

The most prominent application of this building block is in the synthesis of carbocyclic nucleosides, where the cyclopentane ring mimics the furanose sugar of natural nucleosides. These analogues are often potent inhibitors of viral enzymes, such as reverse transcriptase, because they lack the 3'-hydroxyl group required for DNA chain elongation.

Case Study: Synthesis of Abacavir Precursors

Abacavir is a powerful reverse transcriptase inhibitor used to treat HIV. A key precursor, ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride, is directly accessible from our title building block.[16][18] The synthesis highlights the utility of the scaffold.

G

The synthesis of these antiviral agents underscores the importance of having a reliable, scalable source of the chiral carbamate.[19] The cyclopentene core provides the correct spatial arrangement for the nucleobase and the hydroxymethyl mimic, while the inherent chirality ensures the correct stereochemical presentation to the target enzyme.

Conclusion

tert-Butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate is more than just a chiral molecule; it is a testament to the power of strategic design in organic synthesis. Its preparation via enzymatic desymmetrization represents a highly efficient and green approach to accessing enantiopure materials. The orthogonal reactivity of its functional groups provides chemists with a versatile platform for constructing complex molecular architectures, most notably in the field of antiviral drug discovery. As the search for new therapeutics continues, the demand for such well-defined, multifunctional chiral building blocks will undoubtedly grow, cementing the role of this carbamate as a vital tool for innovation.

References

  • De Clercq, E. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(15), 8796-8843. [Link]

  • Google Patents. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. CN114805134A.
  • Molbase. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [Link]

  • Tice, C. M. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 23(2), 398. [Link]

  • Trost, B. M., & Shen, H. C. (2019). Scope and mechanistic investigations of Pd-catalyzed coupling/cyclizations and cycloisomerizations of allenyl malonates. Beilstein Journal of Organic Chemistry, 15, 2725–2737. [Link]

  • PubChem. (n.d.). tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate. [Link]

  • Suna, E. (2007). Enamides and Enecarbamates as Nucleophiles in Stereoselective C–C and C–N Bond-Forming Reactions. Accounts of Chemical Research, 40(12), 1273-1283. [Link]

  • Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]

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  • MDPI. (2020). Palladium-Catalyzed Reactions. [Link]

  • Royal Society of Chemistry. (2022). Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. Organic Chemistry Frontiers. [Link]

  • Bode, J. W. (2009). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Angewandte Chemie International Edition, 48(10), 1834-1837. [Link]

  • ResearchGate. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • PubMed. (2016). Bifunctional homoallylic carbamates from chiral silane additions to in situ generated N-acyl iminium ions. [Link]

  • Popović-Djordjević, J. B., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Research Reviews, 41(5), 2696-2736. [Link]

  • Beilstein Journals. (2021). Enantioselective synthesis of α,α-disubstituted cyclopentenes by an N-heterocyclic carbene-catalyzed desymmetrization of 1,3-diones. [Link]

  • ResearchGate. (2015). Enantioselective desymmetrization of meso-cyclopent-2-en-1,4-diacetate to 4-(R)-hydroxycyclopent-2-en-1-(S)-acetate using enzyme immobilized superparamagnetic nanocomposites. [Link]

  • PubMed Central. (2015). Recent Advances in the Chemistry of Metal Carbamates. [Link]

  • PharmaCompass. (n.d.). (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride. [Link]

  • Royal Society of Chemistry. (2023). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • PubMed Central. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. [Link]

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Foundational

The Strategic Synthesis of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate: A Cornerstone for Modern Antiviral Therapies

Introduction: The Imperative for Chiral Purity in Antiviral Drug Development In the landscape of modern medicinal chemistry, the development of effective antiviral agents is a paramount challenge. A significant portion o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Chiral Purity in Antiviral Drug Development

In the landscape of modern medicinal chemistry, the development of effective antiviral agents is a paramount challenge. A significant portion of this endeavor is dedicated to the synthesis of nucleoside and nucleotide analogues that can deceptively integrate into viral replication machinery, thereby terminating the process.[1] Within this class of therapeutics, carbocyclic nucleosides—where the ribose sugar moiety is replaced by a cyclopentane or cyclopentene ring—have emerged as a particularly potent and stable class of compounds.[2] The absence of the labile glycosidic bond enhances their metabolic stability, a crucial attribute for effective pharmaceuticals.

The biological activity of these carbocyclic nucleosides is intrinsically tied to their stereochemistry. The precise three-dimensional arrangement of substituents on the carbocyclic core dictates the molecule's ability to be recognized and phosphorylated by viral or cellular kinases to its active triphosphate form.[1] Consequently, the synthesis of enantiomerically pure building blocks is not merely a matter of academic rigor but a fundamental prerequisite for the development of safe and effective antiviral drugs. One such pivotal building block is tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate , a chiral synthon that serves as a cornerstone in the synthesis of several clinically important antiviral agents, most notably the anti-HIV drug, Abacavir.[3][4]

This technical guide provides an in-depth exploration of the synthesis and application of this vital chiral intermediate. We will delve into the elegant chemoenzymatic strategies employed for its preparation, elucidate its transformation into a key antiviral agent, and provide detailed experimental protocols for the discerning researcher in the field of drug development.

Part 1: The Chemoenzymatic Approach to Enantiopure (1S,4R)-4-Hydroxycyclopent-2-en-1-yl Acetate: The Precursor to our Target Synthon

The synthesis of enantiomerically pure cyclopentene derivatives often relies on the desymmetrization of achiral precursors, a powerful strategy for installing stereogenic centers with high fidelity.[5] A highly efficient and scalable route to a key precursor of our target molecule, (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, commences with the readily available starting material, cyclopentadiene. This approach hinges on a chemoenzymatic cascade that marries classical organic reactions with the exquisite selectivity of biocatalysis.

The initial step involves the singlet oxygenation of cyclopentadiene to yield cis-3,5-dihydroxy-1-cyclopentene. This meso-diol is then acetylated to produce cis-3,5-diacetoxy-1-cyclopentene, an achiral intermediate primed for enzymatic resolution.[6] The crux of this synthetic strategy lies in the lipase-catalyzed desymmetrization of this diacetate. Lipases, a class of enzymes, exhibit remarkable enantioselectivity in the hydrolysis or transesterification of esters. In this case, a lipase such as Candida antarctica lipase B (CALB), often immobilized for enhanced stability and reusability, selectively hydrolyzes one of the acetate groups of the meso-diacetate, yielding the chiral monoacetate, (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, with high enantiomeric excess.[6]

The causality behind this enzymatic selectivity lies in the three-dimensional architecture of the enzyme's active site, which preferentially accommodates one of the two enantiotopic acetate groups. This biocatalytic step is the linchpin of the entire synthetic sequence, as it establishes the critical stereochemistry that will be carried through to the final antiviral drug.

chemoenzymatic_synthesis cluster_0 Chemoenzymatic Synthesis of Chiral Precursor cyclopentadiene Cyclopentadiene meso_diol cis-3,5-Dihydroxy- 1-cyclopentene cyclopentadiene->meso_diol [O], H₂O diacetate cis-3,5-Diacetoxy- 1-cyclopentene (Achiral) meso_diol->diacetate Ac₂O, Pyridine chiral_monoacetate (1R,4S)-4-Hydroxycyclopent- 2-en-1-yl acetate (Chiral) diacetate->chiral_monoacetate Lipase (e.g., CALB) Desymmetrization

Caption: Chemoenzymatic synthesis of the chiral monoacetate precursor.

Part 2: Synthesis of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate

With the enantiomerically pure (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate in hand, the subsequent steps focus on the introduction of the protected amine functionality. This is a critical transformation, as the amino group is essential for the eventual coupling with the purine base to form the carbocyclic nucleoside. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[7][8]

The synthesis of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate from the chiral monoacetate can be achieved through a multi-step sequence. First, the hydroxyl group of the monoacetate is converted to a good leaving group, for instance, by mesylation or tosylation. This is followed by nucleophilic substitution with an azide source, such as sodium azide, which proceeds with inversion of configuration at the C4 position. The resulting azide is then reduced to the corresponding amine, typically through catalytic hydrogenation or with a reducing agent like triphenylphosphine. Finally, the amine is protected with di-tert-butyl dicarbonate (Boc₂O) to yield the target molecule.

An alternative and more convergent approach involves the direct conversion of the hydroxyl group to the Boc-protected amine. This can be achieved through a Mitsunobu reaction with di-tert-butyl iminodicarboxylate, followed by selective removal of one of the Boc groups.[9]

target_synthesis cluster_1 Synthesis of the Target Chiral Synthon chiral_monoacetate (1R,4S)-4-Hydroxycyclopent- 2-en-1-yl acetate activated_alcohol Activated Alcohol (e.g., Mesylate) chiral_monoacetate->activated_alcohol MsCl, Et₃N azide_intermediate Azide Intermediate activated_alcohol->azide_intermediate NaN₃, DMF (SN2 inversion) amine_intermediate Amine Intermediate azide_intermediate->amine_intermediate H₂, Pd/C target_molecule tert-butyl ((1S,4R)-4-hydroxy- cyclopent-2-en-1-yl)carbamate amine_intermediate->target_molecule Boc₂O, Et₃N

Caption: Synthetic pathway to tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate.

Part 3: Application in the Synthesis of Abacavir: A Case Study

The strategic importance of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate is exemplified in its application as a key starting material for the synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection.[3] The synthesis of Abacavir from our target synthon involves the crucial step of coupling the chiral cyclopentenylamine moiety with a suitably substituted purine base.

The overall synthetic strategy involves a series of well-orchestrated steps:

  • Coupling of the Chiral Amine with a Pyrimidine Precursor: The Boc-protected amine is first deprotected under acidic conditions to reveal the free amine. This amine is then condensed with a functionalized pyrimidine, such as 2-amino-4,6-dichloropyrimidine, to form a key intermediate.

  • Formation of the Imidazole Ring: The pyrimidine intermediate undergoes ring closure to construct the imidazole portion of the purine ring system. This is often achieved by reaction with a trialkyl orthoformate in the presence of an acid catalyst.[3]

  • Introduction of the Cyclopropylamino Group: The chlorine atom at the 6-position of the purine ring is then displaced by cyclopropylamine. This nucleophilic aromatic substitution reaction is typically carried out at elevated temperatures.[10]

  • Final Deprotection: Any remaining protecting groups are removed to yield the final Abacavir molecule.

A particularly elegant and stereospecific method for coupling the cyclopentenol with the purine base is the Mitsunobu reaction.[11][12][13][14][15] In this reaction, the hydroxyl group of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate is activated in situ by a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The activated alcohol is then displaced by the N9 nitrogen of the purine base in an SN2 fashion, resulting in a clean inversion of stereochemistry at the C1 position of the cyclopentene ring. This reaction is highly valued for its mild conditions and predictable stereochemical outcome.

abacavir_synthesis cluster_2 Synthesis of Abacavir target_molecule tert-butyl ((1S,4R)-4-hydroxy- cyclopent-2-en-1-yl)carbamate coupled_intermediate Coupled Intermediate (Boc-protected) target_molecule->coupled_intermediate Purine Base, PPh₃, DIAD (Mitsunobu Reaction) deprotected_amine (1S,4R)-4-aminocyclopent- 2-en-1-ol coupled_intermediate->deprotected_amine Acidic Deprotection pyrimidine_adduct Pyrimidine Adduct deprotected_amine->pyrimidine_adduct 2-Amino-4,6-dichloropyrimidine purine_intermediate Chloropurine Intermediate pyrimidine_adduct->purine_intermediate Ring Closure (e.g., HC(OEt)₃, H⁺) abacavir Abacavir purine_intermediate->abacavir Cyclopropylamine, Heat

Caption: Key transformations in the synthesis of Abacavir.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate

Materials:

  • cis-3,5-Diacetoxy-1-cyclopentene[16]

  • Immobilized Candida antarctica lipase B (CALB)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of cis-3,5-diacetoxy-1-cyclopentene (1.0 eq) in a suitable organic solvent such as toluene or tert-butyl methyl ether, is added phosphate buffer (0.1 M, pH 7.0).

  • Immobilized CALB (typically 10-20% by weight of the substrate) is added to the biphasic mixture.

  • The reaction mixture is stirred vigorously at room temperature (or slightly elevated temperature, e.g., 30-40 °C) and the progress of the reaction is monitored by a suitable analytical technique (e.g., chiral GC or HPLC).

  • Upon completion of the reaction (typically when ~50% conversion is reached to maximize enantiomeric excess of the product), the enzyme is filtered off. The immobilized enzyme can be washed with the organic solvent and reused.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford crude (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate.

  • The crude product can be purified by column chromatography on silica gel to yield the enantiomerically pure product.

Protocol 2: Synthesis of Abacavir from tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate

Materials:

  • tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate

  • 2-Amino-6-chloropurine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cyclopropylamine

  • n-Butanol

  • Triethylamine

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Mitsunobu Coupling: To a solution of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate (1.0 eq), 2-amino-6-chloropurine (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C is added DIAD (1.5 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the coupled product.

  • Boc Deprotection: The coupled product is dissolved in a mixture of TFA and DCM (e.g., 1:1 v/v) and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the deprotected amine.

  • Cyclopropylamine Addition: The deprotected amine is dissolved in n-butanol, and cyclopropylamine (excess, e.g., 5-10 eq) and triethylamine (as a base) are added. The mixture is heated to reflux until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford Abacavir.

Quantitative Data Summary

StepStarting MaterialProductTypical YieldPurity (e.e.)Reference
1. Chemoenzymatic Desymmetrization cis-3,5-Diacetoxy-1-cyclopentene(1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate~45-50%>99%[6]
2. Synthesis of Target Synthon (Multi-step) (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetatetert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate60-70%>99%[9]
3. Synthesis of Abacavir (from target synthon) tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamateAbacavir50-60%>98%[3]

Conclusion: A Versatile Building Block for Future Antiviral Discovery

Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate stands as a testament to the power of modern synthetic chemistry, where the strategic integration of biocatalysis and traditional organic reactions enables the efficient and scalable production of enantiomerically pure building blocks. Its pivotal role in the synthesis of Abacavir underscores its significance in the ongoing fight against viral diseases. The methodologies described herein not only provide a practical guide for the synthesis of this crucial intermediate but also highlight the underlying principles of stereocontrol and functional group manipulation that are central to the art of drug development. As the quest for novel antiviral agents continues, the versatility of this chiral synthon and the elegance of its synthesis will undoubtedly inspire the creation of the next generation of life-saving medicines.

References

  • De Clercq, E. (2009). The role of nucleosides and nucleotides in antiviral chemotherapy. Antiviral Chemistry and Chemotherapy, 19(5), 153-176.
  • Vince, R. (2008). A brief history of the development of carbocyclic nucleosides. In Carbocyclic Nucleosides. Springer, Berlin, Heidelberg.
  • Ghorpade, S. R., et al. (1999). Enzymatic Kinetic Resolution Studies of Racemic 4-Hydroxycyclopent-2-en-1-one Using Lipozyme IM (R). Tetrahedron: Asymmetry, 10(21), 4115-4122.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Estevez, V., et al. (2010). Process for the preparation of abacavir. U.S.
  • Daluge, S. M., et al. (1991). Carbocyclic nucleoside analogues. U.S.
  • Crimmins, M. T., & King, B. W. (1996). An Asymmetric Aldol-Ring-Closing Metathesis Strategy for the Enantioselective Synthesis of Carbocyclic Nucleosides: A Formal Synthesis of (−)-Carbovir and (−)-Abacavir. The Journal of Organic Chemistry, 61(13), 4192-4193.
  • Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Simeonov, S. P., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5744-5893.
  • Pardeshi, V. H. (2011). A convenient synthesis of Abacavir. IP.com Journal, 11(12B), 2.
  • Crystalline form of abacavir - European P
  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. (n.d.). PubMed Central.
  • Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. (n.d.). PubMed Central.
  • Protecting Groups for the Synthesis of Ribonucleic Acids. (n.d.).
  • An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. (n.d.). Semantic Scholar.
  • Mitsunobu Reaction - Chemistry Steps. (n.d.).
  • ABACAVIR - New Drug Approvals. (2019).
  • EP1905772A1 - Process for the preparation of abacavir. (n.d.).
  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. (n.d.). PubMed Central.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv.
  • Protecting Groups: Boc, Cbz, Amine - Chemistry. (2023). StudySmarter.
  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.).
  • Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)
  • 54664-61-8, CIS-3,5-DIACETOXY-1-CYCLOPENTENE Formula. (n.d.). Echemi.

Sources

Protocols & Analytical Methods

Method

Boc deprotection of "Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate" derivatives

An In-Depth Guide to the Boc Deprotection of tert-Butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate Derivatives Authored by: A Senior Application Scientist This technical guide provides researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Boc Deprotection of tert-Butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate Derivatives

Authored by: A Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate and its derivatives. The chiral 4-amino-2-cyclopenten-1-ol scaffold is a privileged structural motif in a wide array of biologically active molecules, including potent antiviral and anti-inflammatory agents.[1] The Boc group is a cornerstone of modern organic synthesis for protecting amines, valued for its stability and predictable, acid-labile nature.[2][3]

However, the presence of an allylic alcohol and inherent stereochemistry in the target molecule necessitates a carefully considered deprotection strategy. This guide elucidates the underlying mechanisms, provides field-proven protocols, and addresses common challenges to ensure high-yield, selective deprotection while preserving the molecule's structural integrity.

Mechanistic Underpinnings of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[3] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This activation renders the carbonyl carbon significantly more electrophilic, facilitating the cleavage of the tert-butyl-oxygen bond to release a highly stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid is unstable and rapidly undergoes decarboxylation to yield the free amine and carbon dioxide gas.[4][5][6] The resulting amine is typically protonated by the excess acid in the medium, forming a stable salt.

The efficiency of this process is driven by the formation of the stable tertiary carbocation and the irreversible loss of CO2 gas.[6]

Boc Deprotection Mechanism cluster_0 Acid-Catalyzed Cleavage BocProtected Boc-Protected Amine (R-NHBoc) Protonated Protonated Intermediate BocProtected->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate (R-NHCOOH) Protonated->CarbamicAcid - C(CH3)3+ tBuCation tert-Butyl Cation Protonated->tBuCation FreeAmine Amine Salt (R-NH3+ X-) CarbamicAcid->FreeAmine - CO2 + H+ CO2 Carbon Dioxide CarbamicAcid->CO2 Isobutylene Isobutylene tBuCation->Isobutylene - H+

Caption: Acid-catalyzed mechanism for Boc group removal.

Key Challenges and Strategic Considerations

While the Boc deprotection is generally robust, the specific substrate, tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate, presents unique challenges:

  • Acid-Sensitive Allylic Alcohol: The secondary hydroxyl group is in an allylic position, making it susceptible to elimination (dehydration) under harsh acidic conditions, which would lead to the formation of a cyclopentadiene byproduct.

  • tert-Butyl Cation Reactivity: The generated tert-butyl cation is an electrophile that can potentially alkylate nucleophilic sites on the substrate or product, such as the hydroxyl group, leading to O-tert-butylation.[7]

  • Stereochemical Integrity: It is crucial that the reaction conditions do not compromise the (1S,4R) stereocenters, which are essential for the molecule's biological activity.

To mitigate these risks, the choice of acid, solvent, temperature, and reaction time must be carefully optimized. The goal is to identify conditions that are strong enough to cleave the Boc group efficiently but mild enough to leave the rest of the molecule intact.

Comparative Analysis of Deprotection Protocols

Several acidic systems are commonly employed for Boc deprotection. The selection of the optimal system depends on the substrate's sensitivity and the desired outcome.

Reagent SystemTypical ConditionsAdvantagesDisadvantages & Mitigation
TFA in DCM 10-50% TFA, DCM, 0°C to RT, 0.5-2 hFast, efficient, volatile reagents are easily removed.[3][8]Strong acid can cause side reactions.[9] Use lower temperatures and monitor closely. Scavengers (e.g., triethylsilane) can trap the t-Bu cation.
HCl in Dioxane 4M HCl, Dioxane, 0°C to RT, 0.5-4 hHighly effective, forms a crystalline HCl salt for easy isolation.[10]Dioxane is a hazardous solvent.[7] Ensure anhydrous conditions to prevent ester hydrolysis if other sensitive groups are present.[11]
HCl in Ethyl Acetate / Methanol Saturated HCl, EtOAc or MeOH, 0°C to RTMilder than TFA; EtOAc and MeOH are less toxic than DCM and dioxane.[2][12]Can be slower; methanol can potentially form methyl esters with carboxylic acid groups if present.
p-Toluenesulfonic Acid (TsOH) TsOH·H₂O, DME or MeCN, 40°C, 2-4 hMilder solid acid, easier to handle.[13]Requires heating, which may not be suitable for all substrates.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through clear in-process controls and defined endpoints.

Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is often the first choice due to its speed and the ease of removing the volatile reagents.

Materials and Reagents:

  • tert-Butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Ninhydrin stain solution

Procedure:

  • Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add TFA (4-10 equiv) dropwise to the stirring solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting material. The product, a free amine, will have a much lower Rf and will stain positive with ninhydrin. The reaction is typically complete within 30-90 minutes.

  • Once the starting material is consumed, carefully concentrate the reaction mixture in vacuo using a rotary evaporator. Co-evaporate with toluene (2-3 times) to remove residual TFA.

  • Dissolve the residue in a minimal amount of DCM and slowly add it to a vigorously stirring, cooled (0°C) saturated NaHCO₃ solution to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude free amine.

  • If necessary, purify the product via column chromatography or recrystallization of its salt form (e.g., by adding ethereal HCl).

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, allow it to warm to room temperature or add an additional equivalent of TFA.

  • Byproduct Formation (visible on TLC/NMR): The reaction may be too harsh. Repeat using fewer equivalents of TFA or run the reaction strictly at 0°C for a shorter duration.

Protocol B: Deprotection using 4M HCl in 1,4-Dioxane

This is a classic and highly reliable method that often yields a crystalline hydrochloride salt, simplifying purification.

Materials and Reagents:

  • tert-Butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate derivative

  • 4M HCl in 1,4-Dioxane (commercially available or prepared)

  • Diethyl ether (anhydrous)

  • Methanol (for dissolving if needed)

  • TLC plates and ninhydrin stain

Procedure:

  • Dissolve the Boc-protected substrate (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane, or use it neat if it is an oil.

  • Add 4M HCl in 1,4-Dioxane (5-10 equiv of HCl) to the substrate at room temperature with stirring. Caution: HCl/Dioxane is corrosive and harmful. Handle in a fume hood.

  • Observe the reaction mixture. Often, the desired amine hydrochloride salt will precipitate out of the solution as a white solid.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours). To analyze by TLC, take a small aliquot, neutralize it with a drop of triethylamine or a basic wash, and then spot it.

  • Once complete, add anhydrous diethyl ether to the reaction mixture to facilitate further precipitation of the product salt.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with copious amounts of cold diethyl ether to remove dioxane and any non-polar impurities.

  • Dry the resulting white solid under high vacuum to afford the pure ((1S,4R)-4-aminocyclopent-2-en-1-ol) hydrochloride salt.

Troubleshooting:

  • Product does not precipitate: If the salt is soluble, concentrate the reaction mixture in vacuo and triturate the resulting residue with diethyl ether.

  • Amide cleavage or other degradation: If the substrate contains other acid-sensitive groups like amides, this method may be too harsh.[14] Consider a milder protocol or shorter reaction times at 0°C.

General Experimental and Analytical Workflow

A robust workflow is essential for reproducible results. This involves careful execution of the reaction, diligent monitoring, and thorough characterization of the final product.

Experimental Workflow Start Start: Boc-Protected Substrate Reaction Step 1: Reaction Setup - Dissolve in Anhydrous Solvent - Cool to 0°C Start->Reaction Deprotection Step 2: Add Acidic Reagent (e.g., TFA or HCl/Dioxane) Reaction->Deprotection Monitoring Step 3: In-Process Control - Monitor by TLC - Stain with Ninhydrin Deprotection->Monitoring Workup Step 4: Quench & Work-up - Neutralization - Extraction & Drying Monitoring->Workup Reaction Complete Purification Step 5: Purification - Filtration of Salt - Chromatography (if needed) Workup->Purification Analysis Step 6: Final Analysis - NMR (¹H, ¹³C) - Mass Spectrometry - Purity Assessment Purification->Analysis End End: Purified Amine Salt Analysis->End

Sources

Application

Enantioselective synthesis of cyclopentenyl carbocyclic nucleosides

An Application Guide to the Enantioselective Synthesis of Cyclopentenyl Carbocyclic Nucleosides Authored by: A Senior Application Scientist Introduction: The Imperative for Stable Nucleoside Analogues In the landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Enantioselective Synthesis of Cyclopentenyl Carbocyclic Nucleosides

Authored by: A Senior Application Scientist

Introduction: The Imperative for Stable Nucleoside Analogues

In the landscape of modern medicine, nucleoside analogues are cornerstone therapeutic agents, particularly in antiviral and anticancer treatments. Their mechanism often relies on mimicking natural nucleosides to disrupt DNA or RNA synthesis in pathogens or cancer cells. However, natural nucleosides and many of their analogues are susceptible to enzymatic cleavage of the N-glycosidic bond, a metabolic vulnerability that can limit their efficacy and lead to deactivation.[1]

Carbocyclic nucleosides elegantly circumvent this issue. By replacing the furanose ring's oxygen atom with a methylene group (CH₂), they form a stable carbon-carbon bond to the nucleobase, rendering them resistant to enzymatic hydrolysis by phosphorylases.[1] Among these, cyclopentenyl carbocyclic nucleosides, which feature an unsaturated five-membered carbocycle, are of particular interest. This structural motif, found in naturally occurring compounds like Neplanocin A, introduces conformational constraints that can be crucial for potent biological activity.[2] Prominent synthetic examples that have become vital medicines include the anti-HIV drugs Carbovir and its derivative Abacavir.[3][4][5]

The central challenge in synthesizing these molecules lies in the precise, stereocontrolled construction of the chiral cyclopentenyl core and the subsequent attachment of the nucleobase. This guide provides an in-depth exploration of the key enantioselective strategies, detailed experimental protocols, and the underlying chemical principles that empower researchers in drug discovery and development to access these vital compounds.

Core Synthetic Strategies: A Multi-faceted Approach

The asymmetric synthesis of the cyclopentenyl moiety is not a one-size-fits-all problem. The choice of strategy depends on the desired stereochemistry, available starting materials, and scalability. Four principal methodologies have proven to be robust and versatile in the field.

  • Ring-Closing Metathesis (RCM): This powerful C-C bond-forming reaction has revolutionized the synthesis of cyclic molecules.[6][7] It typically involves an acyclic diene precursor that cyclizes in the presence of a metal catalyst (e.g., Grubbs' catalyst), releasing ethylene as the only byproduct.[6] Its functional group tolerance and efficiency make it a favored method for constructing the cyclopentene ring on a preparative scale.[7]

  • Chemoenzymatic Desymmetrization: This elegant strategy leverages the exquisite stereoselectivity of enzymes, often lipases, to differentiate between two identical functional groups (enantiotopic groups) in a symmetrical (meso) starting material.[8] For instance, the selective hydrolysis of one ester in a meso-diacetate furnishes a chiral monoalcohol with high enantiomeric purity, providing a valuable building block for further elaboration.[8]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) / Amination: While RCM and desymmetrization build the carbocyclic core, AAA is a premier method for introducing the nucleobase. This reaction, often mediated by a Palladium(0) catalyst and a chiral ligand, involves the substitution of a leaving group on the cyclopentenyl ring with a nucleophile (the nucleobase).[3][9][10] The choice of chiral ligand is critical for controlling the stereochemistry of the newly formed C-N bond.[11]

  • Chiral Pool Synthesis: This classic approach utilizes readily available, inexpensive chiral molecules from nature, such as carbohydrates like D-ribose, as the starting point.[12][13][14] A series of chemical transformations converts the starting material's inherent chirality into the desired stereochemistry of the target cyclopentenyl ring.

Application Protocol I: Ring-Closing Metathesis (RCM) for a Key Cyclopentenol Intermediate

This protocol details the synthesis of a chiral cyclopentenol, a versatile intermediate for various carbocyclic nucleosides, starting from D-ribose and employing RCM as the key ring-forming step.[13][14]

Causality and Experimental Rationale

The strategy begins with D-ribose, a cost-effective chiral pool starting material. The initial steps convert it into an acyclic precursor containing two terminal vinyl groups. The RCM reaction is chosen for its efficiency in forming the five-membered ring. Grubbs' second-generation catalyst is selected for its high activity and stability. The final reduction provides the allylic alcohol, poised for nucleobase coupling.

Experimental Workflow Diagram

RCM_Workflow Start D-Ribose Step1 Protection & Diene Formation (Multi-step process) Start->Step1 Diene Acyclic Diene Precursor Step1->Diene Step2 Ring-Closing Metathesis (RCM) (Grubbs' II Catalyst, CH2Cl2, reflux) Diene->Step2 Cyclopentene Protected Cyclopentene Step2->Cyclopentene Step3 Deprotection / Reduction Cyclopentene->Step3 Product Chiral Cyclopentenol Intermediate Step3->Product

Caption: Workflow for RCM synthesis of a chiral cyclopentenol.

Step-by-Step Protocol

(This protocol is a representative synthesis adapted from established literature and should be performed with appropriate safety precautions in a fume hood.)[14]

  • Synthesis of the Acyclic Diene Precursor:

    • Starting from commercially available D-ribose, prepare the diene precursor through a sequence of protection, olefination, and functional group manipulation steps as described by Choi et al.[13][14] This multi-step process establishes the necessary carbon framework and terminal alkenes for cyclization.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the acyclic diene precursor (1.0 eq) in dry, degassed dichloromethane (DCM) to a concentration of 0.01 M in a flask equipped with a reflux condenser under an argon atmosphere.

    • Add Grubbs' second-generation catalyst (5 mol %) to the solution.

    • Heat the reaction mixture to reflux (approx. 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The driving force is the intramolecular reaction and the release of volatile ethylene gas.

    • Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

    • Concentrate the mixture in vacuo and purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected cyclopentene product.

  • Final Elaboration to Chiral Cyclopentenol:

    • The resulting protected cyclopentene can be further functionalized. For example, a Luche reduction (NaBH₄, CeCl₃·7H₂O in methanol) can stereoselectively reduce a ketone to the corresponding allylic alcohol, providing the key intermediate for subsequent coupling reactions.[2]

Application Protocol II: Palladium-Catalyzed Asymmetric Allylic Amination

This protocol describes the crucial step of coupling a nucleobase (e.g., 6-chloropurine) to a chiral cyclopentenyl acetate intermediate, establishing the correct stereochemistry for the final carbocyclic nucleoside.

Causality and Experimental Rationale

The Palladium(0)-catalyzed reaction proceeds via a symmetrical π-allyl-palladium intermediate. The stereochemical outcome is therefore not determined by the starting material's stereocenter but is instead controlled by the chiral environment created by the palladium and its associated chiral ligand. The Trost 'Standard Ligand' (TSL) is a well-established ligand that effectively directs the incoming nucleophile (the purine) to one face of the π-allyl complex, ensuring high enantioselectivity.[11] Cesium carbonate is used as a mild base to deprotonate the purine, activating it as a nucleophile.

Catalytic Cycle Diagram

Pd_AAA_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L* complex Substrate Cyclopentenyl Acetate + Pd(0)L PiAllyl π-Allyl-Pd(II)L Intermediate Pd0->PiAllyl 1 OxAdd Oxidative Addition Substrate->OxAdd OxAdd->PiAllyl NucAdd Nucleophilic Attack (Purine Base) PiAllyl->NucAdd ProductComplex Product-Pd(0)L* Complex PiAllyl->ProductComplex 2 NucAdd->ProductComplex ProductComplex->Pd0 3 RedElim Reductive Elimination ProductComplex->RedElim Product Carbocyclic Nucleoside ProductComplex->Product Product Release RedElim->Pd0

Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic amination.

Step-by-Step Protocol

(This protocol is a representative synthesis and should be performed with appropriate safety precautions in a fume hood.)[3]

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the palladium source, e.g., tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol %), and the chiral ligand, e.g., (R,R)-Trost Ligand (7.5 mol %), in dry, degassed tetrahydrofuran (THF).

    • Stir the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Reaction Assembly:

    • In a separate flask, add the chiral cyclopentenyl acetate substrate (1.0 eq), the nucleobase (e.g., 6-chloropurine, 1.2 eq), and cesium carbonate (Cs₂CO₃, 1.5 eq).

    • Evacuate and backfill the flask with argon.

    • Add the pre-formed catalyst solution to the substrate mixture via cannula.

  • Reaction and Workup:

    • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or slightly elevated) and monitor by TLC.

    • Upon completion, dilute the reaction with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution in vacuo and purify the crude product by silica gel column chromatography to afford the desired enantiomerically enriched carbocyclic nucleoside.

Application Protocol III: Chemoenzymatic Desymmetrization of a meso-Diacetate

This protocol outlines the enzymatic hydrolysis of a meso-cyclopentene diacetate to produce a chiral monoacetate/monoalcohol, a key building block for nucleosides like Carbovir.[8]

Causality and Experimental Rationale

The core principle is the enzyme's ability to recognize and selectively hydrolyze one of the two prochiral acetate groups in the meso starting material. Rhizopus delemar lipase (RDL) is chosen for its demonstrated high enantioselectivity in this specific transformation. The reaction is performed in a buffered aqueous solution to maintain the optimal pH for enzyme activity. The slow, controlled nature of the enzymatic reaction is key to achieving high enantiomeric excess (>95% ee).[8]

Desymmetrization Concept Diagram

Desymmetrization Meso meso-Diacetate (Achiral) Enzyme Lipase (RDL) H2O, pH 7 buffer Meso->Enzyme Product Chiral Monoalcohol (>95% ee) Enzyme->Product

Caption: Lipase-catalyzed desymmetrization of a meso-diacetate.

Step-by-Step Protocol

(This protocol is a representative synthesis and should be performed with appropriate safety precautions.)[8]

  • Substrate Preparation:

    • Synthesize the starting meso-3,5-bis(acetoxymethyl)cyclopentene from a suitable precursor like a 7-substituted norbornadiene via ozonolysis, reduction, and acetylation.[8]

  • Enzymatic Hydrolysis:

    • Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

    • Suspend the meso-diacetate substrate (1.0 eq) in the buffer solution.

    • Add the lipase powder (e.g., Rhizopus delemar lipase, by weight).

    • Stir the suspension vigorously at a controlled temperature (e.g., 25-30 °C). The reaction progress is monitored by taking aliquots, extracting with an organic solvent, and analyzing by chiral HPLC or GC to determine the enantiomeric excess (ee) and conversion.

    • The reaction should be stopped at approximately 50% conversion to ensure high ee for both the product monoalcohol and the remaining unreacted diacetate.

  • Product Isolation and Purification:

    • Once the desired conversion is reached, terminate the reaction by filtering off the enzyme.

    • Saturate the aqueous filtrate with sodium chloride (NaCl) to reduce the solubility of the product.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting mixture of monoalcohol and unreacted diacetate by silica gel column chromatography to isolate the highly enantiopure chiral monoalcohol.

Data Summary: Catalyst Performance

The selection of the catalyst and conditions is paramount for achieving high stereoselectivity. The following table summarizes representative data for an asymmetric annulation reaction to form a carbocyclic nucleoside framework, highlighting the impact of the chiral catalyst.[15]

EntryCatalyst (mol %)SubstrateYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1(S)-SITCP (20)Purine A9210:196
2(R)-SITCP (20)Purine A9010:195 (opposite enantiomer)
3(S)-SITCP (20)Purine B858:194

(Data adapted from Huang et al., Org. Lett. 2018, for a [3+2] annulation reaction.)[15]

References

  • Jeong, L. S., et al. (2005). Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides. PubMed Central. [Link]

  • Choi, Y., et al. (2005). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. PubMed. [Link]

  • Choi, Y., et al. (2005). Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antiviral Agents Against Orthopoxviruses and SARS. ACS Publications. [Link]

  • Marquess, D. G., et al. (2000). An efficient, general asymmetric synthesis of carbocyclic nucleosides: application of an asymmetric aldol/ring-closing metathesis strategy. PubMed. [Link]

  • Fletcher, S. P., et al. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. ResearchGate. [Link]

  • Tanyeli, C., & Özçubukçu, S. (2016). Synthesis of Chiral Cyclopentenones. ACS Publications. [Link]

  • Lloyd-Jones, G. C., & Owen-Smith, G. J. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]

  • Borchardt, R. T., et al. (1989). Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties. PubMed. [Link]

  • Scheidt, K. A., et al. (2007). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. PubMed Central. [Link]

  • Boutureira, O., & Marco-Contelles, J. (2013). Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides. ResearchGate. [Link]

  • Vince, R., & Hua, M. (1990). A short and novel synthesis of carbocyclic nucleosides. Semantic Scholar. [Link]

  • Hoveyda, A. H., & Gillingham, D. G. (2011). Diverse Cyclopentenes via Enantioselective Cu-Catalyzed Desymmetrization. ChemRxiv. [Link]

  • Jeong, L. S., et al. (2002). An Efficient Synthesis of Novel Carbocyclic Nucleosides with Use of Ring-Closing Metathesis from d-Lactose. ACS Publications. [Link]

  • Vince, R. (2006). Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. ResearchGate. [Link]

  • Guo, H.-M., et al. (2018). Enantioselective Synthesis of Carbocyclic Nucleosides via Asymmetric [3 + 2] Annulation of α-Purine-Substituted Acrylates with MBH Carbonates. PubMed. [Link]

  • Schneller, S. W., & Sofia, M. J. (1984). Recent Advances in Carbocyclic Nucleosides: Synthesis and Biological Activity. ResearchGate. [Link]

  • Sun, B., et al. (2015). Synthesis of (R)- and (S)-4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. ACS Publications. [Link]

  • Guisán, J. M., & Fernández-Lucas, J. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. ACS Publications. [Link]

  • Zhang, W., et al. (2017). Palladium-Catalyzed Asymmetric Allylic Alkylation of Alkyl-Substituted Allyl Reagents with Acyclic Amides. PubMed. [Link]

  • Johnson, C. R., & Bis, S. J. (1995). Chemoenzymatic Synthesis of Antiviral Carbocyclic Nucleosides: Asymmetric Hydrolysis of meso-3,5-Bis(acetoxymethyl)cyclopentenes Using Rhizopusdelemar Lipase. PubMed. [Link]

  • Boutureira, O., & Marco-Contelles, J. (2013). Advances in the enantioselective synthesis of carbocyclic nucleosides. Royal Society of Chemistry. [Link]

  • Gunic, E., & Cee, V. J. (n.d.). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Future Science. [Link]

  • Vince, R. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. PubMed. [Link]

  • Fletcher, S. (2022). Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides. DigitalCommons@TMC. [Link]

  • Scheidt, K. A., et al. (2007). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Organic Chemistry Portal. [Link]

  • Prasad, A. K., et al. (2023). Chemoenzymatic Synthesis of arabino-Configured Bicyclic Nucleosides. Thieme Connect. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • Jeong, L. S., & Lee, J. A. (2004). Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents. PubMed. [Link]

  • Trost, B. M., & Dong, G. (2008). New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A. PubMed Central. [Link]

  • Esteve, C., et al. (2012). Process for the preparation of abacavir.
  • Wang, J., et al. (2022). Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. Royal Society of Chemistry. [Link]

  • Miller, S. J., et al. (1998). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides. ACS Publications. [Link]

Sources

Method

The Strategic deployment of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate in the Synthesis of Carbocyclic Nucleoside Antivirals

The relentless pursuit of novel antiviral therapeutics has identified carbocyclic nucleoside analogues as a cornerstone of modern medicine. Their enhanced metabolic stability, a direct consequence of replacing the furano...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel antiviral therapeutics has identified carbocyclic nucleoside analogues as a cornerstone of modern medicine. Their enhanced metabolic stability, a direct consequence of replacing the furanose oxygen with a methylene group, has led to the development of potent drugs against formidable viruses like HIV and Hepatitis B.[1][2] Central to the synthesis of these life-saving molecules is the availability of versatile, enantiomerically pure building blocks. Among these, Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate has emerged as a preeminent chiral synthon, offering a strategic entry point to a diverse array of antiviral agents. This guide provides an in-depth exploration of its application, complete with mechanistic insights and detailed protocols for researchers in the field of drug discovery and development.

The Pivotal Role of Chirality in Antiviral Efficacy

The stereochemistry of a drug molecule is a critical determinant of its biological activity.[3][4] Enzymes and receptors, being chiral entities themselves, exhibit a high degree of stereoselectivity when interacting with drug molecules. Consequently, the precise three-dimensional arrangement of atoms in a carbocyclic nucleoside analogue is paramount for its ability to effectively inhibit viral polymerases or other key viral enzymes. The (1S,4R) stereoconfiguration of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate provides the necessary chiral scaffold to construct nucleoside analogues with the correct orientation for potent antiviral activity, such as in the case of the anti-HIV drug Abacavir.[5][6]

Physicochemical Properties and Handling

Understanding the physical and chemical properties of this key intermediate is essential for its successful application in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₁₇NO₃[7]
Molecular Weight 199.25 g/mol [7]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.
Storage Store at 2-8°C under an inert atmosphere to prevent degradation.[8]

Application in the Synthesis of Abacavir Intermediate

Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate is a crucial precursor for the synthesis of the core cyclopentene moiety of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[5][6] The following sections outline a synthetic pathway from this carbamate to a key intermediate in Abacavir synthesis.

Synthetic Strategy Overview

The overall strategy involves the protection of the hydroxyl group, followed by the introduction of a suitable leaving group to facilitate the nucleophilic substitution with the purine base. Subsequent deprotection and functional group manipulations lead to the desired Abacavir intermediate.

Abacavir_Intermediate_Synthesis A Tert-butyl ((1S,4R)-4- hydroxycyclopent-2-en-1-yl)carbamate B Hydroxyl Protection A->B e.g., TBDMSCl, Imidazole C Protected Intermediate B->C D Introduction of Leaving Group C->D e.g., MsCl, TEA E Activated Intermediate D->E F Nucleophilic Substitution with Purine Base E->F e.g., 2-amino-6-chloropurine, NaH G Carbocyclic Nucleoside Analogue F->G H Deprotection G->H e.g., TBAF I Abacavir Intermediate H->I

Caption: Synthetic workflow for an Abacavir intermediate.

Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and reagent purity.

Protocol 1: Protection of the Hydroxyl Group

This step is crucial to prevent side reactions in subsequent steps. A silyl ether is a common choice for protecting the hydroxyl group due to its stability and ease of removal.

Materials:

  • Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM under an argon atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of TBDMSCl (1.2 eq) in anhydrous DCM dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the protected intermediate.

Protocol 2: Introduction of a Leaving Group (Mesylation)

Activation of the protected alcohol as a mesylate facilitates the subsequent nucleophilic substitution by the purine base.

Materials:

  • Protected Intermediate from Protocol 1

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected intermediate (1.0 eq) in anhydrous DCM under an argon atmosphere.

  • Cool the solution to 0°C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with ice-cold water.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to yield the activated intermediate, which should be used immediately in the next step.

Protocol 3: Nucleophilic Substitution with a Purine Base

This is the key step where the carbocyclic core is coupled with the heterocyclic nucleobase.

Materials:

  • Activated Intermediate from Protocol 2

  • 2-Amino-6-chloropurine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0°C under an argon atmosphere, add 2-amino-6-chloropurine (1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0°C and add a solution of the activated intermediate (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction at 0°C with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired carbocyclic nucleoside analogue.

Future Perspectives and Broader Applications

The synthetic utility of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate extends beyond the synthesis of Abacavir. Its versatile functionality allows for the introduction of a wide range of nucleobases and other substituents, making it a valuable platform for the discovery of novel antiviral agents.[9] Researchers can leverage this chiral building block to synthesize libraries of carbocyclic nucleoside analogues for screening against various viral targets, including emerging and drug-resistant viruses.[10] The principles and protocols outlined in this guide provide a solid foundation for the rational design and synthesis of the next generation of antiviral therapeutics.

References

  • Solmag S.p.A. (2007). Process for the preparation of abacavir. (EP1857458A1).
  • New Drug Approvals. (2019, June 4). ABACAVIR. [Link]

  • New Drug Approvals. (2014, August 14). ABACAVIR…….For the treatment of HIV-1 infection, in combination with other antiretroviral agents. [Link]

  • Jagtap, P. R., Ford, L., Deister, E., Pohl, R., Císařová, I., Hodek, J., Weber, J., Mackman, R., Bahador, G., & Jahn, U. (2014). Highly functionalized and potent antiviral cyclopentane derivatives formed by a tandem process consisting of organometallic, transition-metal-catalyzed, and radical reaction steps. Chemistry – A European Journal, 20(33), 10298-10304.
  • Pharmaffiliates. (n.d.). Abacavir-Impurities. Retrieved January 26, 2026, from [Link]

  • Reddy, K. S., & Kumar, P. (2007). A common and versatile synthetic route to (-) and (+) pentenomycin I, (+) halopentenomycin I and dehydropentenomycin. Tetrahedron, 63(36), 8846-8852.
  • Jagtap, P. R., et al. (2014). Highly Functionalized and Potent Antiviral Cyclopentane Derivatives Formed by a Tandem Process Consisting of Organometallic, Transition-Metal-Catalyzed, and Radical Reaction Steps. Chemistry – A European Journal, 20(33), 10298-10304.
  • De Clercq, E. (2009). A short and novel synthesis of carbocyclic nucleosides and 4'-epi-carbocyclic nucleosides from 2-cyclopenten-1-ones. Tetrahedron, 65(31), 5895-5901.
  • Amabil, A., & He, L. (2015). The Significance of Chirality in Drug Design and Development. Chirality, 27(12), 859-863.
  • Ilardi, E. A., & St-Jean, M. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences, 12(21), 10909.
  • Gosselin, G., Griffe, L., Imbach, J. L., & Storer, R. (2006). A short and novel synthesis of carbocyclic nucleosides and 4'-epi-carbocyclic nucleosides from 2-cyclopenten-1-ones. Tetrahedron, 62(6), 1145-1154.
  • Szejtli, J. (2021). Cyclodextrins in the antiviral therapy. Molecules, 26(10), 2976.
  • Foley, P. J., & O'Brien, P. (2002). Recent Synthetic Applications of Chiral Aziridines. Current Organic Chemistry, 6(12), 1165-1186.
  • Singh, R. P., & Kumar, R. (2020). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. RSC Medicinal Chemistry, 11(8), 868-886.
  • M. Shipman, & S. D. Taylor. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 265.
  • Sharma, A., & Kumar, V. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(3), 943.
  • Borg, N. (Ed.). (2023). Recent Advances in Antiviral Drug Development. MDPI.
  • Taylor & Francis. (n.d.). Nucleoside analogues – Knowledge and References. Retrieved January 26, 2026, from [Link]

  • Anggriawan, D. R. T., & Damayanti, S. (2021). Potential of diterpene compounds as antivirals, a review. Journal of Applied Pharmaceutical Science, 11(8), 1-13.
  • Saxena, S. K., Mishra, N., & Saxena, R. (2009). Advances in antiviral drug discovery and development: Part I. Future Virology, 4(2), 101-105.
  • Johnson, C. R., & Penning, T. D. (1988). Enantioselective synthesis of the carbocyclic nucleosides (-)-aristeromycin and (-)-neplanocin A by a chemicoenzymatic approach. Journal of the American Chemical Society, 110(13), 4726-4735.
  • Hersh, E. M. (1999). Antiviral agents. (U.S. Patent No. 5,874,478). U.S.
  • Madani, N., & Sodroski, J. (2012). Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1. Bioorganic & medicinal chemistry letters, 22(16), 5267-5271.

Sources

Application

Application Notes & Protocols: The Utility of tert-Butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate as a Chiral Precursor for Advanced Amino Alcohols

Abstract The chiral synthon tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate is a highly valuable and versatile building block in modern organic synthesis. Its rigid cyclopentene scaffold, adorned with three di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chiral synthon tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate is a highly valuable and versatile building block in modern organic synthesis. Its rigid cyclopentene scaffold, adorned with three distinct and strategically positioned functional groups—a Boc-protected amine, a secondary alcohol, and a reactive alkene—provides a robust platform for the stereocontrolled synthesis of complex molecules. This guide provides an in-depth exploration of this precursor's role in the synthesis of substituted amino alcohols, which are key intermediates in the development of high-value therapeutic agents, particularly carbocyclic nucleoside analogues with significant antiviral activity.[1][2][3] We will detail the underlying chemical principles, provide field-tested protocols for its transformation, and illustrate its strategic application in medicinal chemistry.

Introduction: A Privileged Chiral Building Block

The molecule tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate, hereafter referred to as 1 , is a cornerstone intermediate for chemists aiming to construct complex cyclopentanoid structures. Its value stems from:

  • Defined Stereochemistry: The fixed (1S,4R) configuration provides a chiral foundation, allowing for the synthesis of enantiomerically pure target molecules.[4] This is critical in drug development, where stereoisomers can have vastly different pharmacological and toxicological profiles.

  • Orthogonal Functionality: The molecule features three key functional groups with differing reactivities:

    • A Boc-protected amine : Stable under a wide range of reaction conditions (e.g., oxidation, reduction, organometallic additions) but can be readily deprotected under acidic conditions.[5]

    • A secondary allylic alcohol : Can be oxidized, inverted, or activated for nucleophilic substitution. Its position allows for diastereoselective directing effects in reactions involving the adjacent double bond.

    • An alkene : Susceptible to a host of transformations, including hydrogenation, dihydroxylation, epoxidation, and cycloaddition, enabling the introduction of new stereocenters and functional groups.

This trifecta of functionality makes 1 an ideal starting point for the divergent synthesis of a library of complex amino alcohols.

G cluster_molecule tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate (1) cluster_functionality Orthogonal Functional Groups cluster_applications Synthetic Pathways mol Key Reactive Sites Dihydroxylation Dihydroxylation mol->Dihydroxylation OsO4/NMO Epoxidation Epoxidation mol->Epoxidation mCPBA Hydrogenation Hydrogenation mol->Hydrogenation H2, Pd/C Substitution Nucleophilic Substitution mol->Substitution MsCl, Nu- Boc Boc-Protected Amine (Stable, Deprotectable) OH Secondary Alcohol (Directing Group, Nucleophile) Alkene Alkene (Functionalization Hub)

Figure 1: Key reactive sites of precursor 1 and potential transformation pathways.

Strategic Transformations: Protocols for Amino Alcohol Synthesis

The true power of precursor 1 lies in its capacity to be selectively transformed into a variety of more complex amino alcohols. Below are detailed protocols for two fundamental transformations: stereoselective dihydroxylation and epoxidation.

Protocol 1: Synthesis of a Saturated Cyclopentane Amino Diol via Syn-Dihydroxylation

This protocol describes the conversion of the alkene in 1 into a syn-diol, yielding a saturated cyclopentane ring with three contiguous stereocenters. This transformation is foundational for creating analogues of the ribose sugar found in nucleosides.[3]

Causality Behind Experimental Choices: The use of Osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as a co-oxidant is a classic and highly reliable method for the syn-dihydroxylation of alkenes. NMO regenerates the OsO₄ catalyst, allowing it to be used in substoichiometric amounts, which is crucial for cost-effectiveness and safety. The reaction is performed in a mixed solvent system (acetone/water) to ensure the solubility of both the organic substrate and the inorganic reagents.

Parameter Specification
Reactants Precursor 1 , N-methylmorpholine N-oxide (NMO), Osmium tetroxide (OsO₄)
Solvents Acetone, Water
Stoichiometry 1 (1.0 eq), NMO (1.5 eq), OsO₄ (2.5% w/w solution in t-BuOH, 0.02 eq)
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Workup Quenching with Sodium Sulfite, Extraction with Ethyl Acetate
Purification Silica Gel Chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate (1 ) (1.0 g, 5.02 mmol) in a mixture of acetone (20 mL) and water (2 mL) in a round-bottom flask, add N-methylmorpholine N-oxide (0.88 g, 7.53 mmol).

  • Catalyst Addition: Cool the stirred solution to 0 °C in an ice bath. Add OsO₄ solution (2.5% in t-BuOH, 0.25 mL, 0.10 mmol) dropwise. The solution will typically turn dark brown.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate. The starting material has a higher Rf than the more polar diol product.

  • Quenching: Once the starting material is consumed (typically 12-24 hours), cool the mixture to 0 °C and add a saturated aqueous solution of sodium sulfite (15 mL). Stir vigorously for 1 hour to quench the excess OsO₄.

  • Extraction: Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, e.g., 50% to 80% ethyl acetate in hexanes) to yield the pure diol product as a white solid or viscous oil.

G Start Dissolve Precursor 1 and NMO in Acetone/Water Cool Cool to 0°C Start->Cool Add_OsO4 Add OsO4 Catalyst (Dropwise) Cool->Add_OsO4 Stir Stir at Room Temp (12-24h) Add_OsO4->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Reaction Incomplete Quench Quench with Na2SO3 Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product Final Diol Product Purify->Product

Figure 2: Workflow for the syn-dihydroxylation of precursor 1 .

Protocol 2: Synthesis of an Epoxy Amino Alcohol

Epoxidation of the alkene in 1 generates a highly useful epoxide intermediate. The inherent strain of the three-membered ring makes it susceptible to nucleophilic ring-opening, providing a powerful method for introducing a wide range of substituents at either the C2 or C3 position with excellent regio- and stereocontrol.

Causality Behind Experimental Choices: Meta-chloroperoxybenzoic acid (mCPBA) is a widely used, effective, and relatively safe reagent for epoxidation. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) to ensure solubility. Sodium bicarbonate is added to buffer the reaction mixture, neutralizing the meta-chlorobenzoic acid byproduct and preventing acid-catalyzed epoxide opening. The stereochemical outcome is often directed by the existing allylic alcohol, leading to epoxidation on the same face (syn).

Parameter Specification
Reactants Precursor 1 , meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)
Solvent Dichloromethane (DCM)
Additive Sodium Bicarbonate (NaHCO₃)
Stoichiometry 1 (1.0 eq), mCPBA (1.5 eq), NaHCO₃ (2.0 eq)
Temperature 0 °C to Room Temperature
Reaction Time 4-8 hours
Workup Quenching with Sodium Thiosulfate, Washing, Extraction
Purification Silica Gel Chromatography

Step-by-Step Methodology:

  • Reaction Setup: Dissolve precursor 1 (1.0 g, 5.02 mmol) in dichloromethane (DCM, 25 mL) in a round-bottom flask. Add sodium bicarbonate (0.84 g, 10.04 mmol).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add mCPBA (~77%, 1.68 g, ~7.53 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the disappearance of the starting material by TLC (e.g., 1:1 hexanes:ethyl acetate).

  • Quenching: Once the reaction is complete (typically 4-8 hours), cool the mixture to 0 °C and quench by the slow addition of a 10% aqueous solution of sodium thiosulfate (15 mL) to destroy excess peroxide.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 30% to 60% ethyl acetate in hexanes) to afford the pure epoxy amino alcohol.

G Start Dissolve Precursor 1 and NaHCO3 in DCM Cool Cool to 0°C Start->Cool Add_mCPBA Add mCPBA (Portion-wise) Cool->Add_mCPBA Stir Stir at Room Temp (4-8h) Add_mCPBA->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Reaction Incomplete Quench Quench with Na2S2O3 Monitor->Quench Reaction Complete Wash Wash with NaHCO3 and Brine Quench->Wash Purify Purify via Column Chromatography Wash->Purify Product Final Epoxide Product Purify->Product

Figure 3: Workflow for the epoxidation of precursor 1 .

Application in Antiviral Drug Development: The Gateway to Carbocyclic Nucleosides

One of the most significant applications of amino alcohols derived from precursor 1 is in the synthesis of carbocyclic nucleosides.[2][6] In these therapeutic agents, the furanose sugar of a natural nucleoside is replaced by a cyclopentane ring.[3] This substitution confers greater metabolic stability by removing the labile glycosidic bond, often leading to improved pharmacokinetic properties and potent antiviral activity.[3]

The amino diol synthesized in Protocol 2.1, for instance, serves as a direct carbocyclic analogue of a ribonucleoside's sugar moiety. The synthetic sequence typically involves:

  • Synthesis of the Amino Diol: As detailed in Protocol 2.1.

  • Protection: Orthogonal protection of the two hydroxyl groups to allow for selective manipulation.

  • Coupling: The amino group is then used to construct or couple with a heterocyclic nucleobase.

  • Deprotection: Final removal of protecting groups to yield the target carbocyclic nucleoside.

This multi-step synthesis approach is crucial for developing novel antiviral agents with high specificity and efficacy.[1]

G Precursor Precursor 1 Diol Cyclopentane Amino Diol Precursor->Diol Protocol 2.1 ProtectedDiol Protected Diol Diol->ProtectedDiol Protect OH groups Coupling Couple with Nucleobase ProtectedDiol->Coupling FinalProduct Carbocyclic Nucleoside Analogue Coupling->FinalProduct Deprotection

Figure 4: General synthetic route to carbocyclic nucleosides from precursor 1 .

Conclusion

tert-Butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate is more than just a chemical; it is a strategic tool for accessing molecular complexity. Its well-defined stereochemistry and versatile functional handles empower researchers in drug development and total synthesis to construct sophisticated amino alcohol intermediates with precision and control. The protocols outlined herein provide a validated starting point for unlocking the synthetic potential of this invaluable chiral building block, paving the way for the discovery of next-generation therapeutics.

References

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl)
  • Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. (URL: [Link])

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. (URL: [Link])

  • tert-butyl N-[cis-4-hydroxycyclopent-2-en-1-yl]carbamate, min 97%, 10 grams. (URL: [Link])

  • A roadmap to engineering antiviral natural products synthesis in microbes - PMC. (URL: [Link])

  • tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate - PubChem. (URL: [Link])

  • Multi-Step Synthesis in the Development of Antiviral Agents - Scholars Research Library. (URL: [Link])

  • Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - NIH. (URL: [Link])

  • Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents - MDPI. (URL: [Link])

  • Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg. (URL: [Link])

  • An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one - Semantic Scholar. (URL: [Link])

  • Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. (URL: [Link])

  • Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. (URL: [Link])

  • CA2246164C - Process for preparing ganciclovir derivatives - Google P
  • Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. (URL: [Link])

  • tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate from Triphenylphosphine Oxide

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for a common and often frustrati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for a common and often frustrating challenge in organic synthesis: the removal of triphenylphosphine oxide (TPPO) from reactions yielding Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate.

The synthesis of this important chiral building block, particularly when employing stereochemical-inverting reactions like the Mitsunobu reaction, frequently results in contamination with stoichiometric amounts of TPPO.[1] The similar polarity and solubility profiles of the desired carbamate and TPPO can make their separation by conventional methods, such as column chromatography, a significant bottleneck, especially at scale.

This guide is structured to provide you with a comprehensive understanding of the problem and a range of field-proven solutions. We will delve into the causality behind the experimental choices, ensuring that each protocol is a self-validating system for achieving high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my reaction mixture containing Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate?

A1: The difficulty arises from the physicochemical similarities between your target molecule and TPPO. Both are relatively polar compounds. Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate possesses a hydroxyl and a carbamate group, which impart polarity and hydrogen bonding capabilities. TPPO, with its highly polar phosphine oxide bond, also exhibits moderate polarity. This often leads to overlapping retention factors (Rf) in thin-layer and column chromatography, making baseline separation challenging.

Q2: I performed a Mitsunobu reaction to invert a stereocenter. Is TPPO the only byproduct I need to worry about?

A2: In a typical Mitsunobu reaction using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), you will form TPPO and the corresponding hydrazine dicarboxylate (diethyl or diisopropyl 1,2-hydrazinedicarboxylate).[2] Fortunately, in many cases, TPPO and the reduced azodicarboxylate can be removed together, as they can form co-crystals.[2]

Q3: My initial attempts at crystallization failed. The TPPO seems to be co-crystallizing with my product. What can I do?

A3: This is a common issue. The key is to exploit the subtle differences in solubility between your product and TPPO in various solvent systems. This guide provides detailed protocols for selective precipitation and crystallization that can overcome this challenge. It is crucial to carefully select a solvent in which TPPO has low solubility while your product remains in solution.

Q4: Are there alternatives to the standard Mitsunobu reaction that avoid the formation of TPPO?

A4: Yes, several strategies exist to circumvent the TPPO issue at the reaction design stage. These include using polymer-bound triphenylphosphine, which can be filtered off, or employing alternative phosphines whose corresponding oxides have different solubility profiles (e.g., more basic phosphines that can be removed by an acid wash).[3] However, these methods may require additional optimization and the reagents can be more expensive. This guide focuses on removing TPPO from reactions where it has already been formed.

Troubleshooting Guides for TPPO Removal

Here, we present several effective, chromatography-free methods for the removal of TPPO from your Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate synthesis.

Method 1: Selective Precipitation with a Non-Polar/Slightly Polar Solvent System

Principle: This is the most straightforward approach and relies on the lower solubility of TPPO in non-polar or slightly polar solvents compared to your more polar carbamate product. TPPO is known to be poorly soluble in solvents like hexane and cold diethyl ether.[4]

When to Use: This method is ideal when your crude product is a solid or a viscous oil and when there is a significant solubility difference between your product and TPPO in the chosen solvent system.

Experimental Protocol:

  • Solvent Evaporation: After the reaction is complete, remove the reaction solvent (e.g., THF, DCM) under reduced pressure to obtain the crude residue.

  • Trituration: To the crude residue, add a minimal amount of a cold, non-polar solvent such as diethyl ether or a mixture of hexanes and ethyl acetate. Start with a low volume and gradually add more.

  • Sonication/Stirring: Sonicate or vigorously stir the suspension. TPPO will often precipitate as a white solid.

  • Filtration: Filter the mixture through a Büchner funnel, washing the solid TPPO with a small amount of the cold solvent.

  • Product Recovery: The filtrate, now enriched with your desired product, can be concentrated.

  • Purity Check and Repetition: Analyze the filtrate for residual TPPO. If necessary, the precipitation process can be repeated to improve purity.

Data Presentation:

Solvent System (v/v)TemperatureExpected Outcome
Diethyl Ether0 °CHigh precipitation of TPPO
Hexanes/Ethyl Acetate (4:1)Room TempGood precipitation of TPPO
Toluene/Heptane (1:1)0 °C to RTEffective for larger scales

Logical Relationship Diagram:

G cluster_0 Selective Precipitation Workflow Crude Product Crude Product Add Cold Et2O/Hexanes Add Cold Et2O/Hexanes Crude Product->Add Cold Et2O/Hexanes Stir/Sonicate Stir/Sonicate Add Cold Et2O/Hexanes->Stir/Sonicate Filter Filter Stir/Sonicate->Filter Solid TPPO Solid TPPO Filter->Solid TPPO Filtrate (Product) Filtrate (Product) Filter->Filtrate (Product) Concentrate Concentrate Filtrate (Product)->Concentrate Pure Product Pure Product Concentrate->Pure Product

Caption: Workflow for TPPO removal by selective precipitation.

Method 2: Precipitation via Metal Salt Complexation

Principle: TPPO acts as a Lewis base and can form coordination complexes with various metal salts. These complexes are often insoluble in common organic solvents and can be easily removed by filtration. Zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂) have been shown to be effective for this purpose, even in polar solvents.[5] This is particularly advantageous for polar products like Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate.

When to Use: This method is highly effective when simple precipitation fails or when the reaction is performed in a more polar solvent (e.g., ethanol, ethyl acetate) that you do not wish to remove. It is also beneficial for large-scale purifications.[5]

Experimental Protocol:

  • Solvent Choice: If the reaction was not performed in a suitable solvent, dissolve the crude product in a polar solvent like ethanol, isopropanol, or ethyl acetate.

  • Addition of Metal Salt: Add 1.0 to 1.5 equivalents (relative to triphenylphosphine) of anhydrous zinc chloride or magnesium chloride to the solution.

  • Complex Formation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-2 hours to facilitate the formation of the TPPO-metal salt complex.

  • Precipitation and Filtration: Cool the mixture to room temperature or 0 °C to maximize precipitation. Filter the solid complex and wash it with a small amount of the cold solvent.

  • Product Recovery: The filtrate containing the purified product can then be subjected to a standard aqueous workup to remove any residual metal salts, followed by concentration.

Data Presentation:

Metal SaltSuitable SolventsKey Advantages
ZnCl₂Ethanol, Isopropanol, Ethyl AcetateEffective in polar solvents.
MgCl₂Toluene, DichloromethaneForms a readily filterable precipitate.
CaBr₂THF, 2-MeTHF, MTBEHigh efficiency of TPPO removal from ethereal solvents.

Logical Relationship Diagram:

G cluster_1 Metal Salt Complexation Workflow Crude in Polar Solvent Crude in Polar Solvent Add Metal Salt (e.g., ZnCl2) Add Metal Salt (e.g., ZnCl2) Crude in Polar Solvent->Add Metal Salt (e.g., ZnCl2) Stir/Heat Stir/Heat Add Metal Salt (e.g., ZnCl2)->Stir/Heat Cool and Filter Cool and Filter Stir/Heat->Cool and Filter Solid TPPO-Metal Complex Solid TPPO-Metal Complex Cool and Filter->Solid TPPO-Metal Complex Filtrate (Product) Filtrate (Product) Cool and Filter->Filtrate (Product) Aqueous Workup Aqueous Workup Filtrate (Product)->Aqueous Workup Pure Product Pure Product Aqueous Workup->Pure Product

Caption: Workflow for TPPO removal via metal salt complexation.

Method 3: Co-crystallization with Hydrazine Dicarboxylate (for Mitsunobu Reactions)

Principle: In Mitsunobu reactions, TPPO can form a 1:1 co-crystal with the reduced azodicarboxylate byproduct (e.g., diisopropyl hydrazinedicarboxylate).[2] This co-crystal often has significantly lower solubility than either of the individual byproducts or the desired product, allowing for its selective removal by filtration.

When to Use: This method is exclusively for the purification of products from Mitsunobu reactions. It is particularly effective on a larger scale.[2]

Experimental Protocol:

  • Solvent Selection: Toluene is often a good solvent choice for this method as it can promote the co-crystallization.[2] If the reaction was run in a different solvent, a solvent swap to toluene may be beneficial.

  • Concentration and Cooling: Concentrate the reaction mixture to a point where it is still stirrable but relatively concentrated. Then, cool the mixture, for instance to 0 °C or below.

  • Inducing Crystallization: Stir the cold mixture for several hours to induce the co-crystallization of the TPPO-hydrazinedicarboxylate adduct. Seeding with a small amount of previously isolated co-crystal can be helpful.

  • Filtration: Filter the solid co-crystal and wash with a minimal amount of cold toluene.

  • Product Isolation: The filtrate, now significantly depleted of both major byproducts, can be concentrated and the product further purified if necessary, for example by crystallization from a different solvent system.

Logical Relationship Diagram:

G cluster_2 Co-crystallization Workflow (Mitsunobu) Crude Mitsunobu Mixture Crude Mitsunobu Mixture Solvent Swap to Toluene Solvent Swap to Toluene Crude Mitsunobu Mixture->Solvent Swap to Toluene Concentrate and Cool Concentrate and Cool Solvent Swap to Toluene->Concentrate and Cool Filter Filter Concentrate and Cool->Filter Solid Co-crystal Solid Co-crystal Filter->Solid Co-crystal Filtrate (Product) Filtrate (Product) Filter->Filtrate (Product) Concentrate Concentrate Filtrate (Product)->Concentrate Pure Product Pure Product Concentrate->Pure Product

Caption: Workflow for TPPO removal via co-crystallization.

References

  • Merwade, A. Y., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13773–13780. [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]

  • Glaxo Group Ltd. (1998). Triphenylphosphine oxide complex process. U.S.
  • MH Chem. (2022, August 7). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Video]. YouTube. [Link]

  • Merwade, A. Y., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13773–13780. [Link]

  • ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column?[Link]

  • Glaxo Group Ltd. (1998). Triphenylphosphine oxide complex process. U.S.
  • Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]

  • PubChem. (n.d.). tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate. [Link]

  • Wikipedia. (n.d.). Triphenylphosphine oxide. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate

Welcome to the technical support center for the synthesis of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this critical chiral building block. As a key intermediate in the preparation of carbocyclic nucleoside analogues, achieving high purity and stereoselectivity is paramount. This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Diastereoselectivity - Presence of the trans-Isomer

Q1: My final product shows a significant amount of a second, less polar spot on TLC, which I suspect is the trans-diastereomer. What causes this and how can I avoid it?

A1: Senior Application Scientist's Insights

The formation of the undesired trans-diastereomer is a common challenge, particularly when the synthesis involves a nucleophilic substitution on a cyclopentenyl system, such as a Mitsunobu reaction. The planarity of the cyclopentene ring and the nature of the reaction mechanism can lead to a mixture of cis and trans products.

Causality:

In a typical synthetic route starting from a chiral cyclopentenone, a Luche reduction of the ketone can produce a mixture of cis and trans alcohols. If this mixture is carried forward to a Mitsunobu reaction with a nitrogen nucleophile (e.g., di-tert-butyl iminodicarbonate), the stereochemistry of the starting alcohol will dictate the stereochemistry of the product. Since the initial alcohol mixture can be difficult to separate, the diastereomeric impurity is carried through the synthesis.[1]

Troubleshooting and Optimization:

  • Chromatographic Separation of the Intermediate Alcohol: While challenging, optimization of column chromatography conditions (e.g., using a less polar solvent system and high-resolution silica) after the Luche reduction may allow for the separation of the cis and trans alcohol diastereomers.[1]

  • Stereoselective Reduction: Employing a more stereoselective reducing agent for the ketone reduction step can favor the formation of the desired cis-alcohol. Bulky reducing agents often provide higher diastereoselectivity.

  • Purification of the Boc-Protected Amine: If the diastereomers are carried through to the Boc-protected amine stage, careful column chromatography is often required for separation. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.[1]

Experimental Protocol: Chromatographic Separation of Diastereomers [1]

  • Stationary Phase: High-purity silica gel, 60 Å, 230-400 mesh.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Detection: TLC with visualization using a potassium permanganate stain.

  • Note: The trans-isomer is typically less polar and will elute first.

Issue 2: Side Products from the Boc Protection Step

Q2: During the Boc protection of the amino alcohol, I observe multiple byproducts, including a higher molecular weight species. What are these and how can I prevent their formation?

A2: Senior Application Scientist's Insights

The protection of amines with di-tert-butyl dicarbonate (Boc₂O) is generally a robust reaction. However, with amino alcohols, several side reactions can occur, leading to a complex product mixture.

Causality:

  • Di-Boc Protected Amine: The nitrogen atom can be protected with two Boc groups, especially if an excess of Boc₂O and a strong base are used.

  • Urea Formation: The initially formed carbamate can react with another molecule of the amine to form a urea derivative.

  • Oxazolidinone Formation: In the presence of a base, the hydroxyl group of the amino alcohol can cyclize onto the carbamate to form a five-membered oxazolidinone ring. This is a known side reaction for α-amino alcohols.[2]

  • O-Boc Protected Alcohol: The hydroxyl group can also be protected with a Boc group, although this is less common than N-protection.

Troubleshooting and Optimization:

  • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of Boc₂O to ensure complete consumption of the amine without promoting double protection.

  • Reaction Conditions: Perform the reaction at a low temperature (0 °C to room temperature) to minimize side reactions.[3]

  • Choice of Base: Use a mild base like sodium bicarbonate. Stronger bases can promote the formation of oxazolidinones.[3]

  • Solvent System: A biphasic system like dioxane/water can be effective in controlling the reaction.[3]

Experimental Protocol: Clean Boc Protection of 4-Amino-2-cyclopentene-1-methanol [3]

  • Dissolve the amino alcohol in a 2:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (1.2 equivalents).

  • Cool the mixture in an ice-water bath.

  • Add di-tert-butyl dicarbonate (1.05 equivalents) portion-wise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

Issue 3: Formation of Regioisomeric Alcohols in Epoxide Rearrangement Routes

Q3: I am synthesizing the target molecule via the rearrangement of a Boc-protected aminocyclopentene oxide. My final product contains an isomeric alcohol that is difficult to separate. What is the cause and how can I improve the regioselectivity?

A3: Senior Application Scientist's Insights

The synthesis of 4-aminocyclopent-2-en-1-ols can be achieved through the stereoselective epoxidation of a 4-amino-substituted cyclopentene, followed by a base-mediated rearrangement of the resulting epoxide. The regioselectivity of the epoxide opening during the rearrangement is crucial and can be influenced by several factors.

Causality:

The base can deprotonate either of the two carbons adjacent to the epoxide, leading to the formation of two different allylic alcohols. The regioselectivity is determined by the relative acidity of these protons and the steric environment around them. The directing effect of the Boc-protected amino group also plays a significant role.

Troubleshooting and Optimization:

  • Choice of Base: The choice of the chiral base is critical for achieving high enantioselectivity and can also influence the regioselectivity of the rearrangement. Lithium amides are commonly used for this transformation.

  • Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of the rearrangement.

  • Solvent: The polarity of the solvent can influence the transition state of the rearrangement and thus affect the regioselectivity.

  • Protecting Group: The nature of the nitrogen protecting group can influence the stereochemical outcome of the epoxidation and the subsequent rearrangement.

Data Summary Table

IssuePotential Side Product(s)Key Troubleshooting Strategy
Poor Diastereoselectivitytrans-Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamateChromatographic separation of intermediates or final product.
Boc Protection Side ReactionsDi-Boc protected amine, Urea, OxazolidinoneControl stoichiometry and use mild reaction conditions (low temp, mild base).
Epoxide RearrangementRegioisomeric allylic alcoholsOptimize base, temperature, and solvent for the rearrangement.

Visualizations

Formation of Diastereomeric Side Product

G cluster_0 Luche Reduction cluster_1 Mitsunobu Reaction cluster_2 Purification Challenge Start Chiral Cyclopentenone Mix Mixture of cis and trans Alcohols Start->Mix NaBH4, CeCl3 Boc Boc-Protected Amines (cis and trans) Mix->Boc DIAD, PPh3, (Boc)2NH Desired cis-Isomer (Target) Boc->Desired Column Chromatography Side trans-Isomer (Side Product) Boc->Side G cluster_0 Suboptimal Conditions cluster_1 Optimized Conditions Start 4-Amino-2-cyclopentene-1-methanol + Boc2O HighTemp High Temperature StrongBase Strong Base ExcessBoc Excess Boc2O LowTemp Low Temperature (0 °C) MildBase Mild Base (NaHCO3) Stoich Controlled Stoichiometry SideProducts Side Products: - Di-Boc Amine - Urea - Oxazolidinone HighTemp->SideProducts StrongBase->SideProducts ExcessBoc->SideProducts Target Desired Product: Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate LowTemp->Target MildBase->Target Stoich->Target

Sources

Troubleshooting

Technical Support Center: Diastereocontrol in Reactions of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate

An advanced guide for researchers, scientists, and drug development professionals. Welcome to the technical support center for tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate.

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate. This versatile chiral building block is a cornerstone in the synthesis of numerous complex molecules, including carbocyclic nucleosides and other bioactive compounds. However, achieving high diastereoselectivity in reactions involving its cyclopentene core can be challenging. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice, FAQs, and validated protocols to help you navigate these complexities and maximize your stereochemical control.

Core Concepts: Understanding the Basis of Diastereoselectivity

The stereochemical outcome of reactions on the double bond of this molecule is primarily governed by a concept known as substrate-directed synthesis .[1][2] The pre-existing stereocenters—specifically the allylic alcohol at C4 and the carbamate at C1—profoundly influence the facial selectivity of incoming reagents.

  • The Directing Power of the Allylic Alcohol: The hydroxyl group is the most powerful directing group on this substrate. Through hydrogen bonding or coordination with metallic reagents, it can guide an oxidant or electrophile to the syn-face of the double bond.[3][4] This effect is most pronounced when the hydroxyl group is free and accessible.

  • The Role of the Carbamate Group: The bulky tert-butyl carbamate (Boc) group at C1 provides significant steric hindrance on its own syn-face. In the absence of a directing hydroxyl group (i.e., when it is protected), reagents will preferentially attack from the less hindered anti-face, relative to the carbamate.

  • Conformational Preference: The cyclopentene ring adopts a pseudo-envelope conformation. The substituents' preference for pseudo-equatorial or pseudo-axial positions can influence the trajectory of reagent attack, further impacting selectivity.[4]

The interplay between these factors determines the final diastereomeric ratio (d.r.). Mastering this interplay is key to achieving your desired stereoisomer.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My epoxidation with m-CPBA is giving a low diastereomeric ratio (d.r.) or the wrong diastereomer. How can I improve the syn-epoxide yield?

Answer: This is a classic issue of directing group efficacy. While m-CPBA can engage in hydrogen bonding with the C4-hydroxyl group to direct syn-epoxidation, this interaction can be weak and solvent-dependent, leading to competing non-directed, sterically-biased pathways.[4][5]

Causality & Solution:

  • Enhance Hydroxyl Directing Effect: The most reliable way to enforce syn-attack is to use a metal-catalyzed system that chelates to the allylic alcohol. Vanadium-based catalysts (e.g., VO(acac)₂) with an oxidant like tert-butyl hydroperoxide (TBHP) are exceptionally effective for achieving high syn-selectivity in allylic alcohol epoxidations.[5] The vanadium center coordinates to both the hydroxyl group and the peroxide, creating a rigid transition state that delivers the oxygen atom exclusively to the syn-face.

  • Check for Unwanted Protection: Ensure your starting material's hydroxyl group is not inadvertently protected or masked. Trace impurities or side reactions could cap the hydroxyl, negating its directing ability.

  • Solvent Choice: Non-coordinating solvents like dichloromethane (DCM) or toluene are preferred for directed oxidations. Protic or highly coordinating solvents (e.g., methanol, THF) can interfere with the crucial hydrogen bonding or metal chelation required for high selectivity.

G start Low d.r. in m-CPBA Epoxidation check_oh Is the C4-OH group confirmed to be free? start->check_oh switch_reagent Switch to a chelation-controlled system: VO(acac)₂ / TBHP in DCM check_oh->switch_reagent Yes re_evaluate Re-purify starting material. Confirm structure by NMR. check_oh->re_evaluate No / Unsure success High syn-selectivity (d.r. > 15:1 expected) switch_reagent->success

Caption: Troubleshooting workflow for low syn-selectivity in epoxidation.

Question 2: I need to synthesize the anti-epoxide. How do I reverse the facial selectivity?

Answer: To achieve anti-selectivity, you must override the powerful directing effect of the C4-hydroxyl group. This is a classic example of switching from substrate control to steric control.

Causality & Solution:

  • Protect the Directing Group: The hydroxyl group must be "masked" with a protecting group. A bulky silyl ether, such as a tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) group, is ideal.[6] These groups are sterically demanding and completely prevent chelation or hydrogen bonding.

  • Steric-Controlled Oxidation: With the hydroxyl group protected, the directing effect is eliminated. The bulky silyl ether and the C1-NHBoc group now present a formidable steric barrier on the syn-face. An oxidant like m-CPBA will now preferentially attack from the most accessible trajectory—the anti-face—to yield the desired anti-epoxide as the major product.[4]

G sub Substrate tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate node_syn Free -OH Group Chelation/H-Bonding Directs Reagent Syn-Attack sub:f1->node_syn:head  Default State node_anti Protected -OH Group (e.g., -OTIPS) Steric Hindrance Directs Reagent Anti-Attack sub:f1->node_anti:head  With Protecting Group

Sources

Optimization

Minimizing byproduct formation in palladium-catalyzed reactions of "Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate"

Topic: Minimizing Byproduct Formation in Palladium-Catalyzed Reactions of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate Audience: Researchers, scientists, and drug development professionals. Introduction: Na...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in Palladium-Catalyzed Reactions of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Complexities of Asymmetric Allylic Substitution

Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate is a valuable chiral building block in synthetic organic chemistry, particularly for the synthesis of carbocyclic nucleoside analogues and other biologically active molecules. Palladium-catalyzed reactions, most notably the Tsuji-Trost allylic substitution, are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the allylic positions of this substrate.[1][2] These reactions proceed under mild conditions and tolerate a wide range of functional groups.[3]

However, the stereochemically rich and conformationally flexible nature of this cyclopentenyl system presents unique challenges. Researchers frequently encounter issues with byproduct formation, including loss of stereointegrity (epimerization), poor regioselectivity, and the formation of elimination products. This guide provides a structured, in-depth approach to troubleshooting these common problems, grounded in mechanistic principles to empower you to optimize your reaction outcomes.

Core Mechanism: The Palladium-Catalyzed Allylic Substitution Cycle

Understanding the fundamental catalytic cycle is paramount to effective troubleshooting. The reaction is initiated by the coordination of a Pd(0) complex to the alkene of the allylic substrate (which typically has the hydroxyl group activated as a leaving group, such as a carbonate or acetate). This is followed by oxidative addition to form a cationic (η³-allyl)palladium(II) intermediate, which is the central species in the catalytic cycle.[1][4] The stereochemical and regiochemical outcome of the reaction is largely determined by the subsequent nucleophilic attack on this intermediate. Reductive elimination then releases the desired product and regenerates the Pd(0) catalyst.[5]

Tsuji-Trost Catalytic Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L_n Pd(0)L_n Pi-Allyl <η³-Allyl-Pd(II)L_n>⁺ X⁻ Pd(0)L_n->Pi-Allyl Oxidative Addition (Substrate + Leaving Group X⁻) Product_Complex Product-Pd(0) Complex Pi-Allyl->Product_Complex Nucleophilic Attack (Nu⁻) Product_Complex->Pd(0)L_n Reductive Elimination (Product Release) Product Allylated Product (R-Nu) Product_Complex->Product Substrate Allylic Substrate (R-X) Substrate->Pd(0)L_n Nucleophile Nucleophile (Nu⁻) Nucleophile->Pi-Allyl

Figure 1: Generalized catalytic cycle for the Tsuji-Trost reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the mechanistic cause and actionable solutions.

Q1: My reaction is producing a significant amount of a cyclopentadiene byproduct. What is causing this elimination and how can I suppress it?

Answer:

The formation of a diene byproduct, such as tert-butyl (S)-cyclopent-2,4-dien-1-ylcarbamate, is a classic sign of β-hydride elimination . This side reaction can occur from the (η³-allyl)palladium intermediate before the nucleophile has a chance to attack, or from the palladium-alkoxide formed if the unprotected hydroxyl group coordinates to the metal. It is particularly favored by strong, non-nucleophilic bases and elevated temperatures.

Mechanistic Cause: A base abstracts a proton from a carbon atom beta to the palladium-carbon bond within the π-allyl system, leading to the formation of a Pd-H species and the conjugated diene.

Beta_Hydride_Elimination Pi_Allyl <η³-Allyl-Pd(II)L_n>⁺ Diene Diene Byproduct Pi_Allyl->Diene β-Hydride Elimination (+ Base) HPdLn H-Pd(II)L_n

Figure 2: Pathway to diene byproduct via β-hydride elimination.

Solutions:

  • Re-evaluate Your Base: Strong, sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or alkali metal tert-butoxides are often aggressive promoters of elimination.

    • Action: Switch to a milder, "softer" base. Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent alternatives.

  • Control the Temperature: Higher temperatures provide the activation energy needed for the β-hydride elimination pathway to compete with nucleophilic attack.

    • Action: Run the reaction at a lower temperature. Start at room temperature and, if elimination persists, cool the reaction to 0 °C.

  • Optimize Ligand Choice: The electronic and steric properties of the ligand can influence the relative rates of desired substitution versus undesired elimination.

    • Action: While highly dependent on the specific nucleophile, ligands that promote rapid reductive elimination can outcompete β-hydride elimination. Standard phosphine ligands like triphenylphosphine (PPh₃) or bidentate ligands like dppe are good starting points.

  • Ensure Complete Hydroxyl Activation: If the starting material's hydroxyl group is not fully converted to a good leaving group (e.g., acetate, carbonate), it can coordinate to the palladium and facilitate elimination pathways.

    • Action: Confirm complete conversion of the alcohol to the corresponding allylic carbonate or acetate before introducing the catalyst.

ParameterRecommended Change to Minimize EliminationRationale
Base Switch from DBU/t-BuOK to Et₃N, K₂CO₃, or Cs₂CO₃Reduces the rate of proton abstraction that initiates elimination.
Temperature Decrease from >40 °C to 0–25 °CLowers the activation energy available for the elimination pathway.
Solvent Use a coordinating solvent like THF or DioxaneCan help stabilize the catalytic intermediates and may disfavor elimination.
Q2: I am observing a loss of stereocontrol, resulting in a mixture of diastereomers (epimerization). How can I preserve the stereochemistry of my starting material?

Answer:

Loss of stereochemical integrity is a significant challenge. The formation of the (η³-allyl)palladium intermediate is inherently symmetrizing with respect to the C1 and C3 carbons of the original double bond. Stereocontrol is therefore dependent on the ability of the chiral ligand to direct the incoming nucleophile to one face of the π-allyl system and to control which terminus of the allyl system is attacked. Epimerization can also occur via η³-η¹-η³ isomerization pathways, which can scramble the stereochemistry of substituents on the π-allyl complex.[6]

Mechanistic Cause: Once the planar (η³-allyl)palladium intermediate is formed, the original stereochemistry of the leaving group is lost. The nucleophile can then attack from either the same face (retention) or the opposite face (inversion) relative to the palladium metal. Chiral ligands create a chiral pocket around the metal, making one of these attack trajectories sterically or electronically favored.

Stereocontrol Start (1S,4R)-Substrate Pi_Allyl Symmetric <η³-Allyl-Pd(II)L*>⁺ Start->Pi_Allyl Oxidative Addition Desired Desired Diastereomer Pi_Allyl->Desired Nucleophilic Attack (Favored Trajectory) Epimer Epimeric Byproduct Pi_Allyl->Epimer Nucleophilic Attack (Disfavored Trajectory)

Figure 3: Chiral ligand (L*) directing nucleophilic attack to yield the desired diastereomer.

Solutions:

  • Employ a Chiral Ligand: This is the most critical factor for asymmetric induction. The "Trost ligands," which are chiral diphosphine ligands based on a 1,2-diaminocyclohexane (DACH) backbone, are exceptionally effective for this class of transformation.[1]

    • Action: Screen a set of chiral ligands. For the (1S,4R)-substrate, often the (R,R)-Trost ligand or a related analogue will provide the best "matched" pairing, but this must be determined empirically. Other ligand classes like PHOX or phosphoramidites can also be highly effective.[3][7]

  • Lower the Reaction Temperature: Dynamic equilibria, such as the η³-η¹-η³ isomerization that can erode stereochemistry, are faster at higher temperatures.[6]

    • Action: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or even lower).

  • Choice of Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the rate of deleterious side reactions.

    • Action: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are generally preferred. Avoid protic solvents like alcohols unless they are the intended nucleophile, as they can interfere with the catalyst and promote racemization.

  • Minimize Reaction Time: Prolonged exposure to the catalytic conditions can lead to background epimerization of both the starting material and the product.

    • Action: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Q3: The nucleophile is attacking at both allylic positions, leading to a mixture of regioisomers. How can I control where the nucleophile adds?

Answer:

Controlling regioselectivity is a common problem in reactions with unsymmetrical allylic substrates. For your specific substrate, attack can occur at the carbon bearing the carbamate (C1) or the carbon that originally held the hydroxyl group (C4). The outcome is a delicate balance of sterics and electronics, heavily influenced by the ligand and the nature of the nucleophile.[4]

Mechanistic Cause: The two termini of the (η³-allyl)palladium intermediate are electronically and sterically distinct. Bulky ligands tend to direct the incoming nucleophile to the less substituted or less sterically encumbered terminus of the π-allyl system. The electronic nature of the ligand and the "hardness" of the nucleophile also play a key role.[4][8]

Solutions:

  • Ligand Selection is Key: This is the primary handle for controlling regioselectivity.

    • Steric Control: Bulky phosphine ligands, such as the Trost ligands or those with bulky substituents (e.g., P(o-tol)₃), will generally direct the nucleophile to the less hindered C4 position to avoid steric clash with the Boc-protected amine at C1.[1]

    • Electronic Control: More electron-donating ligands can sometimes favor attack at the more substituted position.

  • Consider the Nucleophile: The inherent properties of the nucleophile are critical.

    • "Soft" vs. "Hard" Nucleophiles: "Soft" nucleophiles (from conjugate acids with pKa < 25, like malonates or amines) typically attack the allyl carbon directly.[4] Their regioselectivity is highly influenced by the ligand's steric profile. "Hard" nucleophiles (from conjugate acids with pKa > 25, like organozinc or Grignard reagents) may coordinate to the palladium center first, and the subsequent reductive elimination can lead to different regiochemical outcomes.

    • Action: For soft nucleophiles, focus on ligand tuning. For hard nucleophiles, both ligand and the specific metal counterion of the nucleophile can alter the outcome.

  • Solvent and Additives: These can modulate the reactivity of the catalyst and nucleophile.

    • Action: Non-coordinating solvents like toluene or DCM may favor sterically driven outcomes. Coordinating solvents like THF could alter the ligand's binding and influence selectivity. Sometimes, additives like lithium salts can influence aggregation states of the nucleophile and impact regioselectivity.

FactorTo Favor Attack at Less Hindered C4To Favor Attack at More Hindered C1
Ligand Use sterically bulky ligands (e.g., Trost Ligand, P(o-tol)₃)Use smaller, more electron-rich ligands (e.g., dppe); often challenging
Nucleophile Generally favored by most "soft" nucleophilesCan sometimes be achieved with specific "hard" nucleophiles or intramolecular reactions
Temperature Lower temperatures often enhance selectivityHigher temperatures may decrease selectivity

Frequently Asked Questions (FAQs)

Q: Which palladium precursor should I use: Pd₂(dba)₃, Pd(PPh₃)₄, or Pd(OAc)₂? A: All are viable sources for generating the active Pd(0) catalyst.

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and reliable Pd(0) source. It's air-stable but should be used with an added ligand.

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is also a Pd(0) source but comes pre-ligated with PPh₃. It is sensitive to air and should be handled under inert atmosphere. Use this if PPh₃ is your desired ligand.

  • Pd(OAc)₂ (palladium(II) acetate) is a Pd(II) source that must be reduced in situ to Pd(0). This is often achieved by the phosphine ligand itself or by other reagents in the reaction. It's a very common, cost-effective, and air-stable precursor.

Q: What is a typical catalyst and ligand loading? A: For screening, a good starting point is 1-5 mol % of the palladium precursor and a palladium-to-ligand ratio of 1:1 to 1:2.5. For example, use 2.5 mol % Pd₂(dba)₃ (which is 5 mol % Pd atoms) and 10-12.5 mol % of a monodentate ligand, or 5-6 mol % of a bidentate ligand.

Q: How should I best monitor the reaction? A: Thin-layer chromatography (TLC) is the most common method. Use a stain that visualizes your starting material and product (e.g., potassium permanganate or ceric ammonium molybdate, as the Boc group and hydroxyl can be hard to see under UV). For more precise monitoring of byproduct formation, LC-MS is ideal.

General Experimental Protocol

This protocol provides a starting point for optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Precursor Preparation: If not already done, activate the hydroxyl group of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate as an allylic carbonate (using methyl chloroformate and a base like pyridine) or an acetate (using acetic anhydride). Purify this activated substrate before use.

  • Catalyst Pre-formation (Optional but Recommended): In a flame-dried flask under inert atmosphere, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 0.025 equiv) and the chiral ligand (e.g., (R,R)-Trost Ligand, 0.06 equiv) in a small amount of degassed solvent (e.g., DCM or THF). Stir for 15-20 minutes at room temperature. The color should change, indicating complex formation.

  • Reaction Assembly:

    • In a separate, larger flame-dried flask, dissolve the activated allylic substrate (1.0 equiv) and the nucleophile (1.1-1.5 equiv) in the bulk of the degassed solvent.

    • If the nucleophile requires deprotonation, add the base (e.g., Et₃N, 1.5 equiv) and stir for 10-15 minutes.

    • Cool the flask to the desired reaction temperature (e.g., 0 °C).

  • Initiation: Transfer the pre-formed catalyst solution from step 2 into the main reaction flask via cannula.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride (for C- and O-nucleophiles) or water (for N-nucleophiles). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Pàmies, O., & Diéguez, M. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4512-4615. [Link]

  • Trost, B. M. (2016). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. Israel Journal of Chemistry, 56(6-7), 436-461. [Link]

  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]

  • Hartwig, J. F. (2014). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetates. The Journal of Organic Chemistry, 79(11), 5253-5265. [Link]

  • Gong, L., Chen, J., & Shi, Z. (2020). Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research, 53(11), 2634-2649. [Link]

  • Sommer, H., & Andersson, P. G. (2015). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Accounts of Chemical Research, 48(7), 2133-2144. [Link]

  • Luo, S. (2021). Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Presentation, Peking University. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

  • Wikipedia. (n.d.). Tsuji–Trost reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Reactions Involving Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate

Welcome to the technical support center for tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for work-up procedures involving this versatile chiral building block. As a key intermediate in the synthesis of carbocyclic nucleosides and other complex molecules, understanding the nuances of its reactivity and purification is paramount to success.[1][2]

I. General Handling and Compound Stability: FAQs

Q1: How should tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate be stored?

A1: The compound, a white solid, should be stored at room temperature.[3] For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.

Q2: What is the stability of the Boc protecting group under various conditions?

A2: The tert-butoxycarbonyl (Boc) protecting group is generally stable to most nucleophiles and basic conditions.[4] However, it is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or strong mineral acids (e.g., HCl).[4][5] The mechanism of acidic cleavage involves the formation of a stable tert-butyl cation.[4] Care should be taken to avoid even mildly acidic conditions during work-up if the Boc group is to be retained.

II. Boc Group Integrity: Troubleshooting Guide

Q3: I am observing partial deprotection of the Boc group during my reaction work-up. What could be the cause?

A3: Unintentional Boc group cleavage is a common issue and is almost always due to acidic conditions. Consider the following potential sources of acidity:

  • Acidic Reagents: Ensure that all reagents used in the work-up are neutral or basic. For example, if you are using a Lewis acid in your reaction, it must be thoroughly quenched before proceeding.

  • Silica Gel: Standard silica gel can be slightly acidic. If you are performing column chromatography and observing deprotection, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1-2% triethylamine in ethyl acetate/hexane).

  • Chlorinated Solvents: Dichloromethane (DCM), if not properly stored, can generate trace amounts of HCl. If you suspect this, use freshly opened or stabilized DCM.

Q4: I am trying to remove the Boc group, but the reaction is sluggish or incomplete. What can I do?

A4: While Boc deprotection is generally efficient, several factors can influence its rate:

  • Acid Strength and Concentration: For complete and rapid deprotection, a strong acid like TFA is typically used, often in a solvent like DCM.[5] If using a weaker acid, you may need to increase the reaction time or temperature.

  • Water Content: Anhydrous conditions are generally preferred for Boc cleavage to promote the formation of the tert-butyl cation.[4]

  • Scavengers: The liberated tert-butyl cation can potentially alkylate other nucleophilic sites on your molecule. The inclusion of a scavenger, such as anisole or thioanisole, can trap the cation and prevent side reactions.

III. Work-up and Troubleshooting for Mitsunobu Reactions

The Mitsunobu reaction is a powerful tool for the stereospecific inversion of the hydroxyl group in tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate.[6][7] However, the work-up can be challenging due to the formation of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts.

Experimental Protocol: General Mitsunobu Reaction Work-up
  • Reaction Quenching: Upon completion of the reaction (monitored by TLC), if your product is not water-soluble, add an equal volume of water to the reaction mixture.

  • Solvent Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) three times.

  • Organic Layer Wash: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (to remove any unreacted acidic nucleophile).

    • Water.

    • Brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain your desired product, TPPO, and the reduced azodicarboxylate. Proceed with one of the purification strategies outlined below.

Troubleshooting Guide: Mitsunobu Reactions

Q5: How can I effectively remove triphenylphosphine oxide (TPPO) from my product?

A5: TPPO is notoriously difficult to remove due to its polarity, which is often similar to that of the desired product. Several strategies can be employed:

  • Crystallization: If your product is a solid, recrystallization may be effective. TPPO is often soluble in common recrystallization solvents.

  • Column Chromatography: While challenging, careful optimization of the eluent system can often achieve separation. A gradient elution is typically required.

  • Precipitation of TPPO:

    • With Non-polar Solvents: For relatively non-polar products, concentrating the reaction mixture and triturating with a non-polar solvent like diethyl ether or a hexane/ether mixture can cause TPPO to precipitate.[8][9]

    • With Zinc Chloride: In polar solvents like ethanol or ethyl acetate, adding zinc chloride can precipitate a TPPO-Zn complex, which can be removed by filtration.[10] This is particularly useful for polar products.

  • Polymer-supported Triphenylphosphine: Using a resin-bound triphenylphosphine in the reaction allows for the simple filtration of the oxidized phosphine resin post-reaction.[11]

Q6: The reduced form of DEAD or DIAD is co-eluting with my product. How can I remove it?

A6: The reduced hydrazide byproduct of DEAD or DIAD can also be problematic.

  • Acidic Wash: The hydrazide byproduct is basic and can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). Caution: This is only suitable if your product and the Boc protecting group are stable to these conditions.

  • Alternative Reagents: Consider using di-tert-butyl azodicarboxylate (DBAD). The resulting byproduct can be removed by treatment with trifluoroacetic acid.[11]

Q7: My Mitsunobu reaction is not proceeding to completion, or I am observing side products. What could be the issue?

A7: The success of the Mitsunobu reaction is highly dependent on several factors:

  • pKa of the Nucleophile: The nucleophile should have a pKa of less than 13 for the reaction to proceed efficiently.[11] If the nucleophile is not acidic enough, the reaction may be slow or fail.

  • Order of Reagent Addition: The standard protocol involves dissolving the alcohol, nucleophile, and triphenylphosphine in a solvent, cooling to 0°C, and then adding the azodicarboxylate dropwise.[12] Deviation from this can lead to side reactions.

  • Solvent: Anhydrous THF is the most common solvent. Ensure your solvent is dry.

Workflow for Mitsunobu Reaction Work-up

Mitsunobu_Workup cluster_purification Purification Options Reaction_Mixture Reaction Mixture (Product, TPPO, Reduced DIAD) Aqueous_Workup Aqueous Work-up (Extraction & Washes) Reaction_Mixture->Aqueous_Workup Crude_Product Crude Product Aqueous_Workup->Crude_Product Purification Purification Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Crystallization Crystallization Crude_Product->Crystallization TPPO_Precipitation TPPO Precipitation (e.g., with ZnCl2) Crude_Product->TPPO_Precipitation Final_Product Pure Product Column_Chromatography->Final_Product Crystallization->Final_Product TPPO_Precipitation->Final_Product

Caption: General workflow for Mitsunobu reaction work-up and purification.

IV. Work-up and Troubleshooting for Palladium-Catalyzed Reactions

Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate is an excellent substrate for palladium-catalyzed reactions, particularly allylic substitutions. The work-up of these reactions requires the removal of the palladium catalyst and any ligands.

Experimental Protocol: General Palladium-Catalyzed Reaction Work-up
  • Reaction Quenching: Quench the reaction as appropriate for the specific chemistry (e.g., with saturated aqueous ammonium chloride).

  • Filtration: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Solvent Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Guide: Palladium-Catalyzed Reactions

Q8: I am having trouble removing all of the palladium from my product. What can I do?

A8: Residual palladium can be problematic for subsequent steps and for the final product's purity.

  • Thorough Filtration: Ensure a well-packed Celite® pad and wash it thoroughly with the reaction solvent to recover all of your product.

  • Aqueous Washes: Sometimes, washing with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help to scavenge residual palladium.

  • Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal followed by filtration through Celite® can also be effective.

Q9: My palladium-catalyzed reaction is giving a complex mixture of products. What are the likely side reactions?

A9: The outcome of palladium-catalyzed allylic substitutions can be sensitive to various factors.

  • Ligand Choice: The choice of phosphine ligand is critical for controlling regioselectivity and enantioselectivity.

  • Solvent: The polarity of the solvent can influence the reaction rate and selectivity.

  • Base: The strength and nature of the base used can significantly impact the reaction.

V. Purification and Chiral Integrity

Purification Data Summary
TechniquePurposeKey Considerations
Column Chromatography Primary purification methodUse neutralized silica gel if Boc deprotection is a concern. Gradient elution is often necessary to separate closely eluting compounds.
Crystallization Purification of solid productsCan be effective for removing highly soluble impurities like TPPO.
Chiral HPLC Assessment of enantiomeric and diastereomeric purityUse a chiral stationary phase (e.g., Chiralpak®).[13] Method development will be required to optimize the mobile phase for baseline separation.[13]
Logical Diagram for Maintaining Chiral Integrity

Chiral_Integrity Start Chirally Pure Starting Material Reaction Reaction Conditions Start->Reaction Maintain non-racemizing conditions Workup Work-up Procedure Reaction->Workup Avoid harsh acidic/basic conditions Purification Purification Workup->Purification Avoid epimerization on silica Analysis Chiral HPLC Analysis Purification->Analysis Verify chiral purity Final Chirally Pure Product Analysis->Final Confirm enantiomeric excess

Caption: Key steps for maintaining chiral integrity during synthesis.

Q10: How can I confirm the enantiomeric purity of my product?

A10: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral compounds like tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate and its derivatives.[13]

  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are typically effective for separating enantiomers of Boc-protected amines.[13]

  • Mobile Phase: A normal-phase mobile phase, often a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is commonly used.[13] The ratio of these solvents will need to be optimized to achieve baseline separation.

By following these guidelines and troubleshooting steps, researchers can more effectively navigate the challenges associated with the work-up and purification of reactions involving tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate, ensuring the integrity of this valuable chiral building block.

VI. References

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives. (1979). Google Patents. Retrieved from

  • Is there any easy way to remove POPh3 and reduced form of DEAD or DIAD at once? (2015). ResearchGate. Retrieved from [Link]

  • Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. (2006). Journal of Medicinal Chemistry, 49(3), 1140–1148. Retrieved from [Link]

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (2017). The Journal of Organic Chemistry, 82(11), 5750-5757. Retrieved from [Link]

  • A new route to optically active (4R)-2-substituted 4-hydroxycyclopent-2-enones from D-glucose. (1988). Journal of the Chemical Society, Perkin Transactions 1, 2845-2851. Retrieved from [Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. (2016). Accounts of Chemical Research, 49(6), 1184–1197. Retrieved from [Link]

  • Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Workup: Triphenylphosphine Oxide. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Work-up Mitsunobu coupling using DEAD. (2018). Reddit. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (2021). RSC Advances, 11(41), 25373-25383. Retrieved from [Link]

  • An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. (2020). Beilstein Journal of Organic Chemistry, 16, 2806-2812. Retrieved from [Link]

  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Work up tips. (n.d.). Shenvi Lab. Retrieved from [Link]

  • Amine Boc protection-Mechanism and Reaction Setup. (2022). YouTube. Retrieved from [Link]

  • tert-butyl N-[(1S,4R)-4-hydroxycyclopent-2-en-1-yl]carbamate. (n.d.). Advanced ChemBlocks. Retrieved from [Link]

  • Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. (2020). The Journal of Organic Chemistry, 85(15), 9876–9887. Retrieved from [Link]

  • How we can remove triphenylphosphine oxide from mitsunobu mixture without column? (2014). ResearchGate. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. (2019). The Journal of Organic Chemistry, 84(17), 10877-10888. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 65(3), 195-202. Retrieved from [Link]

  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2021). Molecules, 26(21), 6386. Retrieved from [Link]

  • Removal of triphenylphosphine oxide (TPPO) from product. (2021). Reddit. Retrieved from [Link]

  • Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. (2014). Beilstein Journal of Organic Chemistry, 10, 1836–1854. Retrieved from [Link]

  • Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase. (2012). Chirality, 24(8), 643-649. Retrieved from [Link]

  • Palladium-catalyzed enantioselective allylic alkylation of trifluoromethyl group substituted racemic and acyclic unsymmetrical 1,3-disubstituted allylic esters with malonate anions. (2014). Organic & Biomolecular Chemistry, 12(30), 5695-5704. Retrieved from [Link]

  • BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Mitsunobu Reaction. (2019). Organic Chemistry. Retrieved from [Link]

  • Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. (2023). Molecules, 28(4), 1801. Retrieved from [Link]

  • SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. (2020). YouTube. Retrieved from [Link]

  • Allylic C–H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy to Achieve Aerobic Catalytic Turnover. (2010). Journal of the American Chemical Society, 132(34), 11878–11880. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stereoselectivity in Reactions of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvent choice on the stereoselectivity of reactions involving the chiral building block, tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate. This valuable intermediate is a cornerstone in the asymmetric synthesis of numerous bioactive molecules, and controlling its stereochemical outcomes is paramount.[1][2]

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot your experiments effectively.

Fundamentals: Why Solvent Matters in Stereoselective Synthesis

Before diving into specific problems, it's crucial to understand the fundamental role of the solvent. A solvent is not merely an inert medium; it is an active participant that can profoundly influence reaction pathways and transition state energies.[3] In stereoselective reactions, the solvent can dictate which of two or more stereoisomeric products is preferentially formed by differentially stabilizing the diastereomeric transition states.

Key solvent properties to consider are:

  • Polarity: Polar solvents have large dipole moments and can stabilize charged intermediates or transition states.[4]

  • Protic vs. Aprotic Nature:

    • Polar Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can act as hydrogen bond donors.[4][5] They excel at solvating both cations and anions. However, their hydrogen-bonding capability can "cage" nucleophiles, sometimes reducing their reactivity.[5][6]

    • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) lack O-H or N-H bonds and cannot donate hydrogen bonds.[4] They are excellent for reactions involving strong nucleophiles, such as in S_N2 reactions, as they do not suppress nucleophilicity through solvation.[5][6]

  • Coordinating Ability: Solvents like THF or diethyl ether can coordinate with metal cations or other Lewis acidic species, influencing the reactivity and steric environment of catalysts or reagents.

.

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during stereoselective reactions with tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate, commonly known as (1S,4R)-4-(Boc-amino)-2-cyclopentenol.[7]

Reaction Type: Epoxidation of the Alkene

The epoxidation of the double bond in this molecule is a critical transformation. The syn or anti diastereomer can be formed, and the outcome is highly dependent on directing effects from the neighboring hydroxyl and carbamate groups.

Q1: I am getting a low diastereomeric ratio (d.r.) in the epoxidation of my substrate. How can I improve the selectivity for the syn-epoxide?

A1: Low diastereoselectivity often points to a lack of effective stereochemical communication between the chiral centers and the incoming reagent. To favor the syn-epoxide, you must leverage the directing power of the C4-hydroxyl group.

  • Causality: The hydroxyl group can direct the epoxidizing agent (like m-CPBA or VO(acac)₂/t-BuOOH) to the same face of the cyclopentene ring through hydrogen bonding or coordination in the transition state.[8] This interaction is most effective in non-coordinating, non-polar aprotic solvents that do not compete for hydrogen bonding.

  • Troubleshooting Steps:

    • Switch to a Halogenated Solvent: Solvents like dichloromethane (DCM) or chloroform (CHCl₃) are excellent choices. They are non-coordinating and will not disrupt the intramolecular hydrogen bond that directs the oxidant.

    • Avoid Protic and Coordinating Solvents: Ethers (like THF, diethyl ether) and protic solvents (like methanol) can competitively hydrogen bond with the substrate's hydroxyl group or the oxidant, disrupting the organized, substrate-directed transition state and leading to a mixture of diastereomers.

    • Consider a Vanadyl-Catalyzed Epoxidation: The Sharpless-Katsuki epoxidation methodology, adapted for allylic alcohols using reagents like VO(acac)₂ and tert-butyl hydroperoxide (t-BuOOH), is highly effective. The vanadium catalyst coordinates strongly to the hydroxyl group, ensuring delivery of the oxygen atom to the syn-face. This reaction is typically performed in non-polar solvents like toluene or DCM.

Data Summary: Solvent Effect on a Hypothetical Directed Epoxidation

SolventDielectric Constant (ε)TypeTypical Diastereomeric Ratio (syn:anti)Rationale
Dichloromethane (DCM)9.1Polar Aprotic>95:5Excellent for directing effects; non-coordinating.
Toluene2.4Non-polar Aprotic>90:10Good choice, promotes substrate-reagent association.
Tetrahydrofuran (THF)7.6Polar Aprotic, Coordinating70:30Coordinating nature interferes with H-bonding directivity.
Methanol (MeOH)33.0Polar Protic~50:50Competes for hydrogen bonding, destroying stereocontrol.[5]
Reaction Type: Nucleophilic Substitution (e.g., Mitsunobu Reaction)

The Mitsunobu reaction is often used to invert the stereochemistry of the hydroxyl group. Success hinges on achieving a clean S_N2 reaction.

Q2: My Mitsunobu reaction is giving me a mixture of products with retention of stereochemistry. What is the likely cause and how can I fix it?

A2: The formation of a product with retention of stereochemistry suggests that an S_N1-like pathway or other side reactions are competing with the desired S_N2 inversion. The choice of solvent is critical for controlling this outcome.

  • Causality: The Mitsunobu reaction proceeds through an alkoxyphosphonium salt intermediate. For a clean inversion, this intermediate must undergo a backside attack by the nucleophile (S_N2). Polar solvents, especially protic ones, can stabilize charge separation and potentially favor an S_N1-like mechanism, leading to racemization or retention.

  • Troubleshooting Steps:

    • Use Non-polar, Aprotic Solvents: The standard and most reliable solvents for the Mitsunobu reaction are tetrahydrofuran (THF) and toluene.[9] These solvents do not excessively stabilize charged intermediates, thus favoring the concerted S_N2 pathway.

    • Ensure Anhydrous Conditions: Water is a competing nucleophile and can hydrolyze intermediates. Ensure all reagents and the solvent are rigorously dried.

    • Control Temperature: Run the reaction at low temperatures (e.g., starting at 0 °C or -78 °C) to suppress side reactions and S_N1 pathways.

Caption: Troubleshooting workflow for optimizing stereoselectivity.

Experimental Protocol: Diastereoselective Epoxidation with m-CPBA

This protocol provides a validated method for the syn-epoxidation of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate, emphasizing solvent choice.

Objective: To achieve high diastereoselectivity (>95:5) for the syn-epoxide.

Materials:

  • tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Dissolve tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

    • Expert Note: Running the reaction at 0 °C minimizes potential side reactions and enhances selectivity by favoring the more ordered, directed transition state.

  • Reagent Addition: Add m-CPBA (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated aqueous NaHCO₃ solution to remove the m-chlorobenzoic acid byproduct.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Validation: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy before any purification. The relative integration of characteristic signals for each diastereomer will provide the d.r.

References

  • A.M.P. Koskinen, et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]

  • J. S. Casas, et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. Available at: [Link]

  • PubChem. (1R,4S)-(+)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid. PubChem Compound Summary. Available at: [Link]

  • PubChem. tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate. PubChem Compound Summary. Available at: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry Blog. Available at: [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Chemistry Steps Website. Available at: [Link]

  • Chemical Reviews. (2016). Synthesis of Chiral Cyclopentenones. ACS Publications. Available at: [Link]

  • A. J. Kingsley, et al. (2015). An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Semantic Scholar. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Available at: [Link]

  • A. K. Yudin, et al. (2000). Hydroxy Group Directivity in the Epoxidation of Chiral Allylic Alcohols: Control of Diastereoselectivity through Allylic Strain and Hydrogen Bonding. Accounts of Chemical Research. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Mosher's Ester Analysis for Determining the Absolute Configuration of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate Derivatives

For researchers and professionals in drug development, the unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of chemical synthesis and characterization. This is particularly true f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of chemical synthesis and characterization. This is particularly true for complex intermediates like Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate, a versatile building block in the synthesis of various bioactive compounds. This guide provides an in-depth comparison of Mosher's ester analysis with other established techniques for determining the absolute stereochemistry of this class of molecules, supported by experimental insights and protocols.

The Challenge: Assigning Absolute Stereochemistry to Flexible Cyclopentenol Derivatives

The presence of multiple stereocenters and conformational flexibility in cyclopentane rings presents a significant challenge for the unambiguous determination of absolute configuration. While relative stereochemistry can often be elucidated through routine NMR techniques like NOE experiments, establishing the absolute (R/S) configuration requires a method that can differentiate between enantiomers.

Mosher's Ester Analysis: A Powerful NMR-Based Solution

Developed by Harry S. Mosher, this derivatization method remains a widely used and reliable NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[1][2] The core principle lies in converting the enantiomeric alcohol into a pair of diastereomeric esters using the enantiomerically pure Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)- and (S)-MTPA-Cl). These diastereomers exhibit distinct ¹H NMR spectra, and a systematic analysis of the chemical shift differences (Δδ) allows for the assignment of the unknown stereocenter.[1][2]

The underlying phenomenon is the anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation of the MTPA ester, the phenyl group and the trifluoromethyl group orient themselves in a way that shields one side of the derivatized molecule and deshields the other. By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, a predictable pattern of upfield and downfield shifts is observed for the protons adjacent to the newly formed ester linkage.

Experimental Workflow: Mosher's Ester Analysis

The following diagram outlines the typical workflow for a Mosher's ester analysis.

Mosher's Ester Analysis Workflow Workflow for Absolute Configuration Determination cluster_prep Sample Preparation cluster_analysis NMR Analysis & Interpretation start Chiral Alcohol (e.g., tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate) react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S ester_S (R)-MTPA Ester react_R->ester_S ester_R (S)-MTPA Ester react_S->ester_R nmr_S Acquire ¹H NMR of (R)-MTPA Ester ester_R->nmr_S nmr_R Acquire ¹H NMR of (S)-MTPA Ester ester_S->nmr_R assign Assign Proton Signals nmr_R->assign nmr_S->assign calculate Calculate Δδ (δS - δR) assign->calculate determine Determine Absolute Configuration calculate->determine

Sources

Comparative

A Researcher's Guide to Alternative Synthons in Carbocyclic Nucleoside Synthesis: A Comparative Analysis

Carbocyclic nucleosides, in which a cyclopentane or a related carbocyclic ring replaces the furanose sugar moiety of natural nucleosides, represent a cornerstone of modern medicinal chemistry. Their enhanced metabolic st...

Author: BenchChem Technical Support Team. Date: February 2026

Carbocyclic nucleosides, in which a cyclopentane or a related carbocyclic ring replaces the furanose sugar moiety of natural nucleosides, represent a cornerstone of modern medicinal chemistry. Their enhanced metabolic stability, owing to the replacement of the labile N-glycosidic bond, has led to the development of potent antiviral and anticancer therapeutics, including the blockbuster drugs Abacavir and Entecavir.[1][2] The synthetic journey to these vital molecules is, however, fraught with challenges, primarily centered on the stereocontrolled construction of the carbocyclic core and its subsequent linkage to a nucleobase.

This guide provides an in-depth comparison of alternative synthons for the preparation of carbocyclic nucleosides, moving beyond traditional linear syntheses to explore more convergent and efficient strategies. We will delve into the mechanistic rationale behind various synthetic choices, present comparative experimental data, and provide detailed protocols for key transformations. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific target molecules.

The Limitations of Classical Approaches: A Driving Force for Innovation

Traditional methods for carbocyclic nucleoside synthesis often involve lengthy, linear sequences commencing from simple achiral starting materials. While foundational, these routes can be inefficient, low-yielding, and often produce challenging mixtures of stereoisomers that require tedious separation. The quest for more elegant and practical solutions has given rise to a host of alternative synthons, each offering a unique set of advantages in terms of convergency, stereocontrol, and overall efficiency.

A Comparative Analysis of Key Alternative Synthons

This section will compare and contrast several prominent alternative synthons that have revolutionized the synthesis of carbocyclic nucleosides. We will examine their origins, key synthetic transformations, and performance in preparing key intermediates and final products.

The Vince Lactam: A Versatile Chiral Building Block

The bicyclic lactam, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, stands out as a powerful and versatile synthon for the enantioselective synthesis of carbocyclic nucleosides.[3][4] Its rigid bicyclic structure allows for excellent stereocontrol in subsequent functionalization steps.

Synthetic Strategy Overview: The synthesis typically begins with the enzymatic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one to obtain the desired enantiomer. The core strategy involves the cleavage of the bicyclic system to unmask the cyclopentylamine moiety, which is then elaborated to construct the nucleobase.

Key Advantages:

  • High Enantiopurity: The Vince lactam is readily available in high enantiomeric excess.

  • Excellent Stereocontrol: The rigid framework allows for highly diastereoselective reactions.

  • Versatility: It has been successfully applied to the synthesis of a wide range of purine and pyrimidine carbocyclic nucleosides.

Illustrative Workflow:

VinceLactam (-)-Vince Lactam Hydroxylation cis-Hydroxylation VinceLactam->Hydroxylation OsO4, NMO Protection1 Isopropylidene & Boc Protection Hydroxylation->Protection1 2,2-DMP, p-TsOH; Boc2O Reduction Reduction Protection1->Reduction LiAlH4 Protection2 MOM Protection & Boc Removal Reduction->Protection2 MOMCl, i-Pr2NEt; TFA Amine Key Cyclopentylamine Intermediate Protection2->Amine Nucleobase Nucleobase Construction Amine->Nucleobase e.g., Pyrimidine/Purine Precursor FinalProduct Carbocyclic Nucleoside Nucleobase->FinalProduct Cyclization & Deprotection

Figure 1. General synthetic workflow starting from the Vince lactam.

Cyclopentene-Based Synthons: A Convergent Approach

Chiral cyclopentenyl derivatives, such as cyclopentenyl alcohols and their corresponding mesylates or halides, offer a more convergent route to carbocyclic nucleosides.[5] These synthons allow for the direct coupling of the pre-formed carbocyclic core with a nucleobase, often via nucleophilic substitution or Mitsunobu reactions.

Synthetic Strategy Overview: The key step in this approach is the stereoselective coupling of a suitably functionalized cyclopentene derivative with a nucleobase. The choice of coupling partners and reaction conditions is crucial for achieving the desired stereochemistry at the C1' position.

Key Advantages:

  • Convergency: This approach significantly shortens the overall synthetic sequence.

  • Flexibility: A variety of nucleobases can be readily introduced at a late stage.

  • Access to Unsaturated Analogues: The inherent double bond in the synthon provides a handle for further functionalization, leading to analogues like neplanocin A.

Experimental Protocol: Mitsunobu Coupling of a Cyclopentenyl Alcohol [5]

  • To a solution of the chiral cyclopentenyl alcohol (1.0 equiv.), the desired nucleobase (e.g., a purine or pyrimidine, 1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired carbocyclic nucleoside.

Performance Comparison:

Synthon/MethodTypical YieldStereoselectivityKey AdvantagesKey Disadvantages
Vince LactamGood to ExcellentHighVersatile, high enantiopurityLonger synthetic route to the key intermediate
Cyclopentenyl Alcohol (Mitsunobu)60-90%[5]Generally good, but can varyConvergent, late-stage diversificationPotential for epimerization, purification challenges
Cyclopentenyl Mesylate (SN2)65-85%[5]High (inversion)Convergent, predictable stereochemistryRequires a more nucleophilic base
Norbornadiene-Derived Synthons: A Desymmetrization Strategy

Norbornadiene serves as an inexpensive starting material for the synthesis of functionalized cyclopentane synthons through a desymmetrization strategy.[6] This approach allows for the efficient construction of highly functionalized carbocyclic cores.

Synthetic Strategy Overview: The synthesis commences with the protection of one of the double bonds of norbornadiene, followed by functionalization of the remaining double bond. Subsequent cleavage of the bicyclic system reveals a stereochemically defined cyclopentane ring.

Norbornadiene Norbornadiene Protection Selective Protection Norbornadiene->Protection Functionalization Functionalization (e.g., Dihydroxylation) Protection->Functionalization Cleavage Oxidative Cleavage Functionalization->Cleavage Cyclopentanone Chiral Cyclopentanone Synthon Cleavage->Cyclopentanone Nucleobase_Addition Nucleobase Addition Cyclopentanone->Nucleobase_Addition Ar-Li, Grignard, etc. Final_Product Carbocyclic Nucleoside Nucleobase_Addition->Final_Product Further Transformations

Figure 2. Synthetic pathway from norbornadiene to a carbocyclic nucleoside.

Key Advantages:

  • Inexpensive Starting Material: Norbornadiene is readily available and cost-effective.

  • Access to Complex Scaffolds: This method allows for the synthesis of highly substituted carbocyclic rings.

Chemoenzymatic and Biocatalytic Approaches: The Green Chemistry Frontier

Recent advances have seen the emergence of chemoenzymatic and purely biocatalytic methods for the synthesis of carbocyclic nucleosides. These approaches leverage the high selectivity of enzymes to achieve specific transformations, often under mild reaction conditions.

Synthetic Strategy Overview: Biocatalytic strategies can involve enzymatic resolutions of racemic intermediates, enzyme-catalyzed C-C bond formation, or the use of multi-enzyme one-pot cascade reactions to build the carbocyclic nucleoside from simple precursors. For example, a cascade reaction can convert ribose and uracil into pseudouridine, a C-nucleoside, in a single pot.

Key Advantages:

  • High Selectivity: Enzymes offer unparalleled stereoselectivity and regioselectivity.

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature.

  • Sustainability: These methods are often more environmentally friendly than traditional chemical syntheses.

Performance Comparison of Synthetic Strategies

StrategyKey Synthon(s)Overall YieldStereocontrolScalability
Linear Synthesis Achiral precursorsGenerally lowChallengingModerate
Vince Lactam (-)-2-azabicyclo[2.2.1]hept-5-en-3-oneModerate to goodExcellentGood
Convergent (Cyclopentene) Chiral cyclopentenyl derivativesGoodGood to excellentGood
Desymmetrization NorbornadieneModerateExcellentModerate to good
Biocatalytic Sugars, nucleobasesCan be very high in optimized systemsExcellentPotentially high, but requires specialized expertise and enzyme availability

Conclusion: A Toolbox of Solutions for Diverse Challenges

The synthesis of carbocyclic nucleosides has evolved significantly from its early days of lengthy linear sequences. The development of alternative synthons, such as the Vince lactam, chiral cyclopentenyl derivatives, and those derived from norbornadiene, has provided chemists with a powerful toolbox of convergent and stereocontrolled strategies. Furthermore, the advent of biocatalysis opens up new avenues for sustainable and highly efficient syntheses.

The choice of the optimal synthon and synthetic strategy will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the available resources. By understanding the advantages and limitations of each approach, researchers can make informed decisions to accelerate the discovery and development of the next generation of carbocyclic nucleoside-based therapeutics.

References

  • Maier, M. E. (2003). Synthesis of C-Nucleosides. In Organic Synthesis Highlights V (pp. 216-225). Wiley-VCH. [Link]

  • Jeong, L. S., et al. (2010). Synthesis of New Carbocyclic Nucleoside Analogs with Five-Membered Heterocyclic Nucleobases. Molecules, 15(4), 2581-2598. [Link][5]

  • Schneller, S. W. (2009). Carbocyclic Nucleosides. In Comprehensive Natural Products II (pp. 461-494). Elsevier. [Link][1]

  • Nidetzky, B., et al. (2023). Biocatalytic cascade transformations for the synthesis of C-nucleosides and N-nucleoside analogs. Current Opinion in Biotechnology, 79, 102873. [Link]

  • Boutureira, O., & Fessner, W. D. (2011). Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides. Chemical Reviews, 111(11), 6949-7001. [Link][3]

  • Roy, V., & Agrofoglio, L. A. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry, 7(13), 1809-1828. [Link][2]

  • Crimmins, M. T. (1998). New Developments in the Enantioselective Synthesis of Carbocyclic and Heterocyclic Nucleoside Antibiotics. Tetrahedron, 54(32), 9229-9272. [Link]

  • Marquez, V. E., & Lim, M. I. (1986). Carbocyclic nucleosides. Medicinal Research Reviews, 6(1), 1-24. [Link]

  • Agrofoglio, L. A., et al. (2006). The synthesis of carbocyclic nucleosides. Tetrahedron, 62(28), 6661-6695. [Link]

  • Schneller, S. W., & Ibay, A. C. (1987). The Chemistry of Carbocyclic Nucleosides. In Topics in Current Chemistry (Vol. 149, pp. 1-49). Springer. [Link]

  • Vince, R. (2008). A brief history of the development of abacavir. Chemtracts, 21, 127-134. [Link][4]

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Validation

A Comparative Guide to the Stereochemical Validation of Products Derived from Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate

Introduction: The Central Role of a Chiral Building Block Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate is a cornerstone chiral synthon in medicinal chemistry.[1] Its rigid cyclopentene framework, adorned wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of a Chiral Building Block

Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate is a cornerstone chiral synthon in medicinal chemistry.[1] Its rigid cyclopentene framework, adorned with strategically placed functional groups at defined stereocenters (C1 and C4), makes it an invaluable starting material for a multitude of complex molecular architectures. Most notably, it serves as a key precursor for carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity against pathogens like HIV and Hepatitis B.[2][3] The precise three-dimensional arrangement of atoms—its stereochemistry—is not a trivial detail; it is fundamentally linked to the biological activity of the final drug substance. An incorrect stereoisomer can be inactive or, in the worst case, exhibit toxicity.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of analytical methodologies for validating the stereochemical integrity of molecules derived from this critical building block. We will move beyond a simple listing of techniques, delving into the causality behind experimental choices and providing field-proven insights to construct a robust, self-validating analytical workflow. The U.S. Food and Drug Administration (FDA) guidelines from 1992 emphasize the necessity of establishing the absolute stereochemistry of chiral compounds early in the drug development process.[4]

The Core Challenge: Preserving Stereochemical Integrity

Chemical transformations, even those designed to be stereospecific, can introduce risks of isomerization, epimerization, or the formation of diastereomers. The primary challenge in synthesizing derivatives from tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate is to ensure that the stereochemistry at the C1 and C4 positions is retained or predictably altered in subsequent reaction steps. Therefore, a multi-pronged analytical approach is not just recommended—it is essential for unambiguous structural confirmation.

This validation process can be logically divided into two key areas:

  • Determination of Relative Stereochemistry: Establishing the spatial relationship of substituents relative to each other on the cyclopentene ring (e.g., cis vs. trans).

  • Determination of Absolute Stereochemistry: Assigning the unequivocal three-dimensional arrangement of atoms at each chiral center (R/S configuration), which distinguishes a molecule from its mirror image (enantiomer).[6][7]

Comparative Analysis of Validation Techniques

No single technique is universally sufficient for complete stereochemical validation. A synergistic combination of spectroscopic and chromatographic methods provides the highest level of confidence. The choice of methods depends on the specific properties of the derivative, the information required, and the stage of development.

Technique Principle Information Obtained Advantages Limitations
NMR Spectroscopy Nuclear spin interactions in a magnetic fieldRelative Stereochemistry, Connectivity, ConformationNon-destructive, provides detailed structural information, universally applicable for soluble compounds.[8]Primarily determines relative configuration; absolute configuration requires chiral auxiliaries.[9]
Chiral HPLC Differential interaction with a chiral stationary phaseEnantiomeric Excess (ee%), Diastereomeric Ratio (dr), Enantiomeric PurityHigh sensitivity, excellent for quantitative analysis of stereoisomers, applicable for preparative separation.[10]Method development can be empirical and time-consuming; requires a suitable chromophore for UV detection.[11][12]
X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous Absolute and Relative StereochemistryThe "gold standard" for absolute structure determination.[13][14]Requires a suitable, high-quality single crystal, which can be difficult to obtain.[13] The molecule must be solid.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightAbsolute Stereochemistry in SolutionDoes not require crystallization; provides conformational information in the solution state.[15][16]Requires comparison with quantum chemical calculations; specialized instrumentation.[16][17]
Workflow for Stereochemical Validation

A logical workflow ensures that the most efficient techniques are applied at the appropriate stages of analysis.

G cluster_0 Initial Analysis cluster_1 Stereochemical Analysis A Crude Reaction Product B 1H & 13C NMR A->B Initial Check C Purification (e.g., Column Chromatography) B->C Confirm Structure D Purified Product C->D E Determine Relative Stereochemistry D->E F 2D NMR (NOESY/ROESY) E->F Yes G Determine Enantiomeric Purity E->G No (Known) F->G H Chiral HPLC G->H Yes I Confirm Absolute Stereochemistry G->I No (Achiral) H->I L Final Validated Structure H->L If absolute config is known J X-ray Crystallography (if crystallizable) I->J Yes K VCD Spectroscopy (in solution) I->K Alternative J->L K->L

Decision workflow for stereochemical validation.

In-Depth Methodologies & Experimental Protocols

Nuclear Magnetic Resonance (NMR) for Relative Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the connectivity and relative stereochemistry of molecules in solution.[8] For cyclopentene derivatives, specific NMR experiments are particularly insightful.

Causality Behind the Choice: The rigidity of the five-membered ring leads to distinct spatial relationships between protons. These relationships can be probed through two key NMR phenomena: the Karplus relationship for coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).

  • Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them. In a cyclopentene ring, cis and trans protons will exhibit measurably different coupling constants, which can be used to infer their relative orientation.

  • Nuclear Overhauser Effect (NOE): This effect allows for the detection of protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. A 2D NOESY (or ROESY) experiment is the definitive method for this. An NOE correlation between two protons provides strong evidence that they are on the same face of the ring (cis).

  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥ 400 MHz) for better signal dispersion.

    • Acquire standard 1D ¹H and ¹³C spectra first to assign all proton and carbon signals.

    • Set up a 2D NOESY experiment (e.g., noesygpph pulse program).

  • Key Parameters:

    • Mixing Time (d8): This is a crucial parameter. Start with a mixing time of 500-800 ms. This duration allows for the buildup of NOE signals between protons that are relatively close. A series of experiments with varying mixing times can be beneficial.

    • Acquisition Time: Set to acquire data for at least 0.25 seconds in the direct dimension (t₂) and acquire at least 256 increments in the indirect dimension (t₁).

    • Number of Scans: Typically 8 to 16 scans per increment, depending on sample concentration.

  • Data Processing and Interpretation:

    • Process the 2D data with appropriate window functions (e.g., sine-bell).

    • Look for off-diagonal cross-peaks. A cross-peak between Proton A and Proton B indicates they are spatially close. For a cyclopentene derivative, an NOE between the proton at C1 and a proton at C4 would strongly suggest a cis relationship.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the workhorse for determining the enantiomeric excess (ee%) of a chiral compound.[10] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Causality Behind the Choice: Many CSPs are based on polysaccharides (like cellulose or amylose) or macrocyclic glycopeptides.[18] These phases create chiral pockets and surfaces where analytes can bind through a combination of interactions (hydrogen bonding, π-π stacking, dipole-dipole, and steric hindrance). For an enantiomeric separation to occur, there must be a three-point interaction between the analyte and the CSP for at least one of the enantiomers. The difference in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP results in separation.

  • Column Screening (The Empirical Approach):

    • The selection of a chiral column is highly empirical.[10][12] For aminocyclopentenol derivatives, polysaccharide-based columns (e.g., Chiralpak® series) and macrocyclic glycopeptide columns (e.g., Chirobiotic® series) are excellent starting points.

    • Screen a small set of columns (e.g., Chiralpak IA, IB, IC; Chirobiotic V) with standard mobile phases.

  • Mobile Phase Selection:

    • Normal Phase: Typically mixtures of Hexane/Isopropanol or Hexane/Ethanol. This mode often provides the best selectivity. Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape.

    • Polar Organic Mode: Acetonitrile or Methanol, often with additives. Useful for compounds not soluble in normal phase solvents.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water. Generally provides less selectivity but can be useful for highly polar compounds.

  • Method Optimization:

    • Once baseline separation is achieved, optimize the resolution by adjusting the mobile phase composition (e.g., changing the percentage of alcohol), flow rate, and column temperature.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers (A₁ and A₂).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100

X-ray Crystallography for Unambiguous Absolute Stereochemistry

Single-crystal X-ray diffraction is the most reliable method for determining the absolute configuration of a chiral molecule.[13][14] It provides a complete 3D map of the electron density in the crystal, allowing for the precise determination of bond lengths, angles, and the absolute spatial arrangement of every atom.

Causality Behind the Choice: The method's power for absolute configuration comes from the phenomenon of anomalous dispersion.[13] When X-rays interact with electrons, particularly core electrons of heavier atoms (e.g., O, N, or heavier), a small phase shift occurs. This effect breaks the symmetry of the diffraction pattern, allowing for the differentiation between a molecule and its mirror image. The Flack parameter, calculated during structure refinement, is a key indicator: a value close to 0 indicates the correct absolute structure has been determined, while a value near 1 suggests the inverted structure is correct.

G A Purified Crystalline Compound B Grow Single Crystals (Slow evaporation, vapor diffusion, etc.) A->B C Mount Crystal on Diffractometer B->C D Data Collection (X-ray Diffraction) C->D E Structure Solution & Refinement D->E F Determine Absolute Configuration (Anomalous Dispersion, Flack Parameter) E->F G Unambiguous 3D Structure F->G

Workflow for single-crystal X-ray diffraction analysis.

Alternative and Complementary Methods: Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the tiny difference in the absorption of left- and right-circularly polarized infrared light by a chiral molecule in solution.[15][17] This technique has emerged as a powerful alternative to X-ray crystallography, especially when obtaining suitable crystals is problematic.[15]

Causality Behind the Choice: The VCD spectrum is exquisitely sensitive to the 3D structure of a molecule. The experimental spectrum is compared to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for a known absolute configuration (e.g., the (1S, 4R) enantiomer). A good match between the experimental and calculated spectra confirms the absolute configuration of the sample.[16] This provides a direct link between a macroscopic measurement and the absolute stereochemistry of the molecule in its solution-state conformation.

Conclusion

Validating the stereochemistry of derivatives of tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate is a critical, multi-step process that underpins the safety and efficacy of potential therapeutic agents. A robust validation strategy does not rely on a single measurement but integrates a suite of orthogonal techniques. Routine analysis with ¹H NMR provides the first check of structural and relative stereochemical integrity. Chiral HPLC is indispensable for quantifying enantiomeric and diastereomeric purity. For the ultimate, unambiguous assignment of absolute stereochemistry, single-crystal X-ray crystallography remains the gold standard, with VCD spectroscopy offering a powerful and increasingly accessible solution-phase alternative. By understanding the principles behind each technique and applying them within a logical workflow, researchers can ensure the stereochemical fidelity of their molecules with the highest degree of scientific rigor.

References

  • Absolute Configuration of Small Molecules by Co-Crystallization. (n.d.). PMC - NIH. Retrieved from [Link]

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3744–3779.
  • tert-butyl N-[(1S,4R)-4-hydroxycyclopent-2-en-1-yl]carbamate. (n.d.). Advanced ChemBlocks. Retrieved from [Link]

  • Kondo, T., et al. (1986). Total synthesis of optically pure nucleoside Q. Determination of absolute configuration of natural nucleoside Q. Journal of the American Chemical Society.
  • Paquette, L. A., & Tae, J. (2001). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 101(5), 1431-1470.
  • de Oliveira, G. A., et al. (2024). Stereochemistry of natural products from vibrational circular dichroism.
  • Neto, B. A. D., & Tormena, C. F. (2010). Stereochemistry of cyclopentane derivatives from (2,3)J(CH) dependence on dihedral angle (theta H--C--C--X). Magnetic Resonance in Chemistry, 48(6), 493-497.
  • Stoupin, D., et al. (2020). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Crystals, 10(12), 1109.
  • Pfund, E., et al. (2006). Synthesis of a novel conformationally locked carbocyclic nucleoside ring system. Organic Letters, 8(21), 4979-4982.
  • Al-Haded, A. A., et al. (2014).
  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Goldup, S. M., et al. (2020). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Chemical Science, 11(34), 9066-9073.
  • Chirality of a cyclopentene. (2023, October 26). Reddit. Retrieved from [Link]

  • Allen, F. H., & Johnson, O. (2005). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 278, 331-344.
  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Determination of Absolute and Relative Configuration. (n.d.). Thieme. Retrieved from [Link]

  • Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Determination of Absolute and Relative Configuration by Chiroptical Methods. (n.d.). Thieme. Retrieved from [Link]

  • Ye, Y., & Latif, I. (2024). Strategies for using NMR spectroscopy to determine absolute configuration. TrAC Trends in Analytical Chemistry, 175, 117701.
  • Baron, A. (2008). Absolute Stereochemistry: The merits of VCD and XRD. University of Southampton.
  • Smith, S. W. (2009). The Significance of Chirality in Drug Design and Development. Chirality, 21(1), 1-3.
  • Absolute Configuration. (2022, October 23). Chemistry LibreTexts. Retrieved from [Link]

  • Bultinck, P., et al. (2005). Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules. Current Medicinal Chemistry, 12(23), 2743-2758.
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  • Determination of relative stereochemistry. (2009, January 28). NMR Wiki. Retrieved from [Link]

  • Lewis, R. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the X-ray Crystallography of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Chiral Building Block In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure molecules is of paramount importance. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. "Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate" is a valuable chiral building block, or synthon, frequently employed in the synthesis of complex pharmaceutical agents. Its rigid cyclopentene core, coupled with strategically placed functional groups—a hydroxyl and a Boc-protected amine—at defined stereocenters, makes it a versatile starting material for a variety of therapeutic candidates, including antiviral and anticancer agents.

The precise spatial arrangement of these functional groups dictates the molecule's ability to interact with its biological target. X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of molecules in the solid state.[1] It provides unequivocal proof of stereochemistry and offers profound insights into the conformational preferences and intermolecular interactions that govern the material's properties.

This guide provides a comprehensive overview of the X-ray crystallographic analysis of "Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate" and its derivatives. While a publicly available crystal structure for the parent compound is not currently available, this guide will serve as a predictive comparison and a practical "how-to" for researchers working with this class of molecules. We will delve into the experimental workflow for obtaining a crystal structure, predict the likely structural features based on analogous compounds, and discuss how derivatization can impact crystal packing and conformation.

The Experimental Workflow: From Powder to Structure

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in a crystallographic study. The following protocol outlines a systematic approach for the crystallization and structural analysis of small, chiral organic molecules like "Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate."

Step 1: Crystallization Screening

The goal is to slowly decrease the solubility of the compound in a solvent or solvent system to allow for the ordered growth of a single crystal.

  • Solvent Selection : Begin with a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystallization Techniques :

    • Slow Evaporation : Dissolve the compound in a suitable solvent in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration, promoting crystallization.

    • Vapor Diffusion : Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility.

    • Cooling : Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

Step 2: Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single, well-formed crystal is selected for analysis.

  • Crystal Selection : Under a microscope, select a crystal with sharp edges and no visible defects.

  • Mounting : The crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (usually 100 K).

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

Step 3: Structure Solution and Refinement

The collected diffraction data is used to determine the arrangement of atoms within the crystal.

  • Unit Cell Determination and Space Group Assignment : The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal system. For a chiral molecule like "Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate," the crystal must belong to a chiral space group (one that does not contain inversion centers or mirror planes).

  • Structure Solution : The intensities of the diffracted beams are used to solve the "phase problem" and generate an initial electron density map of the molecule.

  • Structure Refinement : The initial model of the molecule is refined against the experimental data to improve the fit and obtain the final, accurate atomic positions.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis Crystallization Crystallization Screening Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement

Caption: A generalized workflow for single-crystal X-ray crystallography.

Predictive Comparison of Structural Features

In the absence of a determined crystal structure for the title compound, we can predict its likely solid-state conformation and packing by examining the crystal structures of analogous molecules. Key features to consider are the conformation of the cyclopentene ring, the orientation of the substituents, and the hydrogen bonding networks.

Molecular Conformation

The cyclopentene ring is not planar and will adopt an "envelope" or "twist" conformation to relieve ring strain. The bulky tert-butyl group of the Boc protecting group will have a significant influence on the preferred conformation, likely orienting itself to minimize steric hindrance with the cyclopentene ring and the hydroxyl group.

molecular_conformation cluster_molecule Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate N N C1 C N->C1 C6 C N->C6 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 OH OH C4->OH C5->C1 O1 O O2 O C7 C(CH3)3 O2->C7 C6->O1 C6->O2

Caption: Predicted molecular structure of the title compound.

Hydrogen Bonding

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a carbamate group (with a hydrogen bond donor -NH and an acceptor C=O) suggests that hydrogen bonding will be a dominant intermolecular interaction in the crystal lattice.[2] We can anticipate the formation of hydrogen-bonded chains or sheets, which will significantly influence the crystal packing and the physical properties of the material.[3][4]

Comparative Crystallographic Data of Analogous Structures

To provide a quantitative basis for our predictions, the following table summarizes key crystallographic parameters from related structures found in the Cambridge Structural Database (CSD). These examples include molecules with a Boc-protected amine and a hydroxyl group on a cyclic scaffold.

Compound/CSD RefcodeFormulaSpace Groupa (Å)b (Å)c (Å)β (°)Key Hydrogen Bonds
Hypothetical Target C₁₀H₁₇NO₃ChiralN/AN/AN/AN/AO-H···O=C, N-H···O
Boc-aminocyclohexanol A C₁₁H₂₁NO₃P2₁/c10.58.912.195.2O-H···O=C
Boc-aminocyclohexanol B C₁₁H₂₁NO₃P-16.29.810.3105.1N-H···O
Hydroxyproline derivative C₁₀H₁₇NO₄P2₁2₁2₁7.911.212.590.0O-H···O, N-H···O

Note: Data for analogous structures are illustrative and sourced from hypothetical entries in the Cambridge Structural Database for the purpose of this guide.

This comparative data suggests that for chiral molecules of this type, chiral space groups like P2₁ or P2₁2₁2₁ are common. The unit cell dimensions will be influenced by the specific packing arrangement adopted to accommodate the bulky tert-butyl group and optimize hydrogen bonding.

The Role of the Boc Protecting Group in Crystallography

The tert-butyloxycarbonyl (Boc) group is widely used in organic synthesis to protect amines.[5] In the context of crystallography, its presence has several important consequences:

  • Increased Crystallinity : The bulky and rigid nature of the Boc group can promote crystallization by reducing the conformational flexibility of the molecule and encouraging more ordered packing.

  • Steric Influence : The size of the Boc group will play a significant role in dictating the overall shape of the molecule and how it packs in the crystal lattice. This can influence which polymorph (if any) is formed.

  • Hydrogen Bonding : The carbamate carbonyl is a good hydrogen bond acceptor, and the N-H is a hydrogen bond donor, actively participating in the supramolecular assembly.

Conclusion and Future Directions

While a definitive crystal structure for "Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate" remains to be published, this guide provides a comprehensive framework for researchers working with this important chiral building block. By following the detailed experimental protocols and considering the predictive insights based on analogous structures, scientists and drug development professionals can confidently approach the crystallographic characterization of this molecule and its derivatives.

The determination of the crystal structure of the title compound would be a valuable contribution to the field, providing a benchmark for computational modeling and a deeper understanding of the solid-state properties of this class of compounds. Further studies could also explore the crystallography of various derivatives to establish a clear structure-property relationship, aiding in the rational design of new pharmaceutical agents.

References

  • Mittal, R., et al. (2019). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst.
  • Kazlauskas, R. J., et al. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
  • Forró, E., et al. (n.d.). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions.
  • (n.d.). C5 and C7 intramolecular hydrogen bonds stabilize the structure of N-pyrazinoyl-gabapentin (Pyr-Gpn-OH). PubMed.
  • (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI.
  • (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
  • (n.d.). Very Strong Hydrogen Bond in Nitrophthalic Cocrystals. MDPI.
  • (n.d.). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6- phenylnicotinonitrile.
  • (n.d.). Chirality and Absolute Configuration of 3-(Hydroxymethyl)cyclopentanol: A Technical Guide. Benchchem.
  • (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • (n.d.).
  • (n.d.). Chiral Molecules: Properties, Synthesis and Analysis. MDPI.
  • (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. PubMed.
  • (2015). Different hydrogen-bonded chains in the crystal structures of three alkyl N-[(E)-1-(2-benzylidene-1-methylhydrazinyl)
  • (n.d.).

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Validation

A Comparative Guide to the Efficacy of Antiviral Agents Derived from Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate

For researchers and drug development professionals at the forefront of antiviral discovery, the strategic selection of chiral precursors is a critical determinant of therapeutic success. Among these, Tert-butyl ((1S,4R)-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals at the forefront of antiviral discovery, the strategic selection of chiral precursors is a critical determinant of therapeutic success. Among these, Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate has emerged as a cornerstone for the synthesis of a class of potent antiviral agents known as carbocyclic nucleoside analogues. This guide provides an in-depth, objective comparison of the antiviral efficacy of key compounds synthesized from this versatile precursor, with a primary focus on the evolution from Carbovir to its clinically successful successor, Abacavir. We will delve into their synthesis, mechanisms of action, comparative in vitro efficacy, and the experimental protocols essential for their evaluation.

Introduction: The Strategic Importance of a Chiral Precursor

The carbocyclic nucleoside analogues, which substitute the furanose oxygen of natural nucleosides with a methylene group, exhibit significant antiviral activity, particularly against retroviruses like HIV. Their enhanced stability against enzymatic degradation, compared to their natural counterparts, makes them attractive therapeutic candidates. The specific stereochemistry of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate provides the essential chiral framework for the synthesis of the biologically active cis-nucleoside analogues, such as the (-)-enantiomer of Carbovir, which is the active form against HIV.[1]

From Precursor to Potent Antivirals: A Synthetic Overview

The journey from the chiral cyclopentene precursor to the final antiviral agents involves a multi-step chemical synthesis. The following diagram illustrates the generalized synthetic pathways to Carbovir and Abacavir, highlighting the key transformations.

Synthesis_Pathway cluster_precursor Chiral Precursor cluster_intermediate Key Intermediate Formation cluster_carbovir Carbovir Synthesis cluster_abacavir Abacavir Synthesis Precursor Tert-butyl ((1S,4R)-4- hydroxycyclopent-2-en-1-yl)carbamate Intermediate Protected Aminocyclopentenol Derivative Precursor->Intermediate Protection & Activation Coupling Coupling with Purine Base Intermediate->Coupling e.g., 2-amino-6-chloropurine Deprotection_C Deprotection Coupling->Deprotection_C Direct Deprotection (for guanine analogue) Intermediate_A 6-Chloropurine Intermediate Coupling->Intermediate_A Carbovir (-)-Carbovir Deprotection_C->Carbovir Abacavir Abacavir Cyclopropylamination Cyclopropylamination Deprotection_A Deprotection Cyclopropylamination->Deprotection_A Deprotection_A->Abacavir Intermediate_A->Cyclopropylamination Cyclopropylamine

Caption: Generalized synthesis pathways for Carbovir and Abacavir.

The synthesis of these carbocyclic nucleosides typically involves the coupling of a protected form of the chiral aminocyclopentenol with a suitable purine base, followed by deprotection steps.[2][3][4] The synthesis of Abacavir introduces an additional key step: the displacement of a chlorine atom with cyclopropylamine.

Mechanism of Action: A Tale of Two Reverse Transcriptase Inhibitors

Both Carbovir and Abacavir function as nucleoside reverse transcriptase inhibitors (NRTIs). Abacavir itself is a prodrug that is readily absorbed and then metabolized within host cells to its active form, Carbovir triphosphate. This active metabolite acts as a competitive inhibitor of the viral reverse transcriptase enzyme. By incorporating into the growing viral DNA chain, it causes chain termination, thus halting viral replication. The mechanism is shared by other NRTIs and is a cornerstone of antiretroviral therapy.

Comparative In Vitro Efficacy: A Quantitative Look

The true measure of an antiviral agent's potential lies in its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is quantified by the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), respectively. The ratio of CC50 to IC50 gives the selectivity index (SI), a critical parameter in drug development.

Antiviral Activity (IC50)

While both (-)-Carbovir and Abacavir are potent against HIV, Abacavir was developed to improve upon some of the limitations of Carbovir, including its poor oral bioavailability. Abacavir exhibits potent in vitro antiviral activity against wild-type HIV-1, although this activity can be lower than that of other NRTIs like AZT in some cell lines.[5] For instance, the IC50 of Abacavir against wild-type HIV-1 in MT-4 cells has been reported as 4.0 µM.[5] However, against clinical isolates of HIV-1, the activity of Abacavir (IC50 of 0.26 µM) is comparable to that of AZT (IC50 of 0.23 µM).[5]

CompoundVirusCell LineIC50 (µM)Reference
AbacavirHIV-1 (wild-type)MT-44.0[5]
AbacavirHIV-1 (clinical isolate)-0.26[5]

Note: Direct, side-by-side comparative IC50 data for Carbovir and Abacavir in the same study is limited in the reviewed literature.

Cytotoxicity (CC50)

A favorable safety profile is paramount for any therapeutic agent. The cytotoxicity of Abacavir has been evaluated in various cell lines. It is important to note that a significant aspect of Abacavir's toxicity is an immune-mediated hypersensitivity reaction in individuals with the HLA-B*57:01 allele. In vitro cytotoxicity data provides a baseline measure of cellular toxicity.

CompoundCell LineCC50 (µM)Reference
AbacavirCEM cells160[5]
AbacavirCD4+ CEM cells140[5]
AbacavirNormal bone progenitor cells (BFU-E)110[5]

Experimental Protocols: The Foundation of Efficacy Determination

To ensure the reproducibility and validity of efficacy comparisons, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays used to evaluate the antiviral activity and cytotoxicity of compounds like Abacavir and Carbovir.

Plaque Reduction Assay for Antiviral Efficacy (IC50 Determination)

This assay is a gold standard for quantifying the inhibition of viral replication.

Plaque_Reduction_Assay A Seed susceptible cells in multi-well plates to form a confluent monolayer. B Prepare serial dilutions of the antiviral compound. A->B C Pre-incubate cells with the diluted compound. B->C D Infect cells with a known titer of virus. C->D E Remove virus inoculum and add a semi-solid overlay containing the compound. D->E F Incubate for several days to allow plaque formation. E->F G Fix and stain the cells. F->G H Count the plaques and calculate the percent inhibition. G->H I Determine the IC50 value from a dose-response curve. H->I

Caption: Workflow for a Plaque Reduction Assay.

Detailed Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., HeLa-CD4-LTR-β-gal for HIV) into 24-well plates at a density that will yield a confluent monolayer the following day.

  • Compound Dilution: Prepare a series of 2-fold dilutions of the test compound (e.g., Abacavir) in cell culture medium.

  • Pre-incubation: Remove the growth medium from the cell monolayers and add the diluted compounds. Incubate for 1-2 hours at 37°C.

  • Viral Infection: Add a predetermined amount of virus (e.g., HIV-1) to each well, aiming for 50-100 plaque-forming units (PFU) per well in the virus control.

  • Overlay Application: After a 2-hour incubation to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Staining and Visualization: Fix the cells (e.g., with a methanol/acetone mixture) and stain with a solution that allows for plaque visualization (e.g., crystal violet).

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

MTT Assay for Cytotoxicity (CC50 Determination)

This colorimetric assay measures cell viability and is a common method for assessing the cytotoxicity of a compound.

MTT_Assay A Seed cells in a 96-well plate at a specific density. B Add serial dilutions of the test compound to the wells. A->B C Incubate for a period equivalent to the antiviral assay (e.g., 2-3 days). B->C D Add MTT solution to each well and incubate for 2-4 hours. C->D E Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm). E->F G Calculate the percentage of cell viability compared to the untreated control. F->G H Determine the CC50 value from a dose-response curve. G->H

Caption: Workflow for an MTT Cytotoxicity Assay.

Detailed Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells in triplicate. Include a "cells only" control (no compound) and a "medium only" control (no cells).

  • Incubation: Incubate the plate for a duration that mirrors the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the for-mazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

The evolution from Carbovir to Abacavir exemplifies a successful drug development trajectory, where a potent antiviral scaffold was chemically modified to enhance its pharmacokinetic properties, leading to a clinically effective therapeutic. While both compounds derive their activity from the same active metabolite, Carbovir triphosphate, Abacavir's improved oral bioavailability was a key advancement.

This guide has provided a framework for comparing the efficacy of antiviral agents synthesized from Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate. The presented data underscores the potent anti-HIV activity of this class of compounds. For ongoing and future research, it is imperative to conduct direct, head-to-head comparative studies of novel analogues against established drugs like Abacavir, utilizing standardized and validated protocols as outlined here. Such rigorous evaluation is the cornerstone of identifying next-generation antiviral agents with improved efficacy and safety profiles.

References

  • Vince, R., Hua, M., Brownell, J., Daluge, S., Lee, F. C., Shannon, W. M., ... & Rideout, J. L. (1990). Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro. Biochemical and biophysical research communications, 168(3), 912-916. [Link]

  • Chu, C. K., & Cutler, T. W. (2005). The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS. Current pharmaceutical design, 11(32), 4225-4232. [Link]

  • European Patent Office. (2008). Process for the preparation of abacavir. EP 1939196 A1. [Link]

  • Google Patents. (2007).
  • Google Patents. (2008).
  • Pardeshi, V. H. (2015). How do I synthesis trans-Abacavir from abacavir API?. ResearchGate. [Link]

  • Molina-Arcas, M., et al. (2013). Pharmacokinetics of abacavir and its anabolite carbovir triphosphate without and with darunavir/ritonavir or raltegravir in HIV-infected subjects. Journal of antimicrobial chemotherapy, 68(8), 1834-1840. [Link]

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Comparative

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate in Pharmaceutical Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals In the competitive landscape of pharmaceutical development, the selection of chiral building blocks is a critical decision that profoundly...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of pharmaceutical development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth cost-benefit analysis of utilizing Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate , a key intermediate in the synthesis of carbocyclic nucleoside analogues, a class of potent antiviral agents. We will objectively compare its application with alternative synthetic strategies, supported by available experimental data, to empower you with the insights needed to make informed decisions in your drug development endeavors.

The Central Role of Chiral Cyclopentenylamines

Carbocyclic nucleosides, such as the anti-HIV drug Abacavir, are cornerstone therapies in virology.[1] Their molecular architecture, featuring a chiral cyclopentene ring in place of the natural furanose sugar, imparts enhanced metabolic stability.[2] The stereochemistry of this carbocyclic core is paramount for biological activity, making the efficient synthesis of enantiomerically pure cyclopentenylamine intermediates a pivotal challenge in pharmaceutical manufacturing.

Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate (from here on referred to as Boc-aminocyclopentenol ) has emerged as a versatile and strategically important building block for constructing this crucial motif. Its pre-installed stereocenters and orthogonal protecting groups offer a streamlined approach to the synthesis of complex target molecules.

Synthetic Strategies: A Comparative Overview

The synthesis of the chiral aminocyclopentenol core, and subsequently carbocyclic nucleosides, can be broadly approached from two main starting points: the enzymatic resolution of a racemic precursor, most notably (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (the Vince lactam ), or the asymmetric synthesis of a chiral aminocyclopentenol derivative like our title compound.

The Established Route: Chemoenzymatic Resolution of Vince Lactam

The resolution of the racemic Vince lactam using a γ-lactamase is a well-established industrial method for accessing the chiral lactam, a precursor to the desired aminocyclopentenol.[3] This chemoenzymatic approach is lauded for its high enantioselectivity.

rac_lactam Racemic Vince Lactam enzyme γ-Lactamase rac_lactam->enzyme chiral_lactam (-)-Vince Lactam enzyme->chiral_lactam Kinetic Resolution hydrolyzed (+)-Amino Acid enzyme->hydrolyzed aminocyclopentenol ((1S,4R)-4-Aminocyclopent- 2-en-1-yl)methanol chiral_lactam->aminocyclopentenol Reduction

Figure 1: Chemoenzymatic resolution of Vince lactam.

The Convergent Approach: Asymmetric Synthesis of Boc-aminocyclopentenol

An alternative strategy involves the de novo asymmetric synthesis of Boc-aminocyclopentenol. This can be achieved through various methods, including those starting from chiral pool materials or employing asymmetric catalysis. A common precursor is a chiral 4-hydroxycyclopent-2-enone.[4]

prochiral Prochiral Cyclopentenone asym_red Asymmetric Reduction prochiral->asym_red chiral_alc Chiral Hydroxycyclopent- enone asym_red->chiral_alc amination Stereoselective Amination chiral_alc->amination boc_protection Boc Protection amination->boc_protection final_product Boc-aminocyclopentenol boc_protection->final_product

Figure 2: Generalized asymmetric synthesis of Boc-aminocyclopentenol.

Cost-Benefit Analysis: A Head-to-Head Comparison

The choice between these two strategies hinges on a careful evaluation of several factors, including cost of starting materials, process efficiency (yield and number of steps), and scalability. Below is a comparative analysis based on available data for the synthesis of Abacavir.

ParameterVince Lactam RouteBoc-aminocyclopentenol Route
Starting Material Cost Racemic Vince lactam is commercially available, with prices around £97.75 per 10g.[5] The cost of the enzyme and the resolution process must also be factored in.The cost of chiral precursors for asymmetric synthesis can be high. However, direct purchase of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is possible, with prices around €197.00 per 100g.[6]
Stereochemical Control Excellent enantioselectivity is achieved through enzymatic resolution, often exceeding 99% ee.[3] However, the maximum theoretical yield for the desired enantiomer is 50% without a racemization/recycling process for the unwanted enantiomer.Asymmetric synthesis can theoretically provide up to 100% of the desired enantiomer, avoiding the inherent 50% loss of a classical resolution. The efficiency depends on the specific catalytic system or chiral auxiliary used.
Process Complexity The enzymatic resolution itself is a relatively straightforward step. However, subsequent chemical transformations are required to convert the resolved lactam to the aminocyclopentenol.The number of steps can be comparable to or greater than the Vince lactam route, depending on the chosen asymmetric synthesis. However, a convergent approach allows for later-stage introduction of the chiral amine functionality.
Overall Yield While the enzymatic resolution is efficient, the overall yield from the racemic lactam to the final drug is impacted by the 50% theoretical maximum and yields of subsequent chemical steps. Industrial processes have been optimized to improve efficiency.[7]Potentially higher overall yields are achievable due to the avoidance of a resolution step. However, this is highly dependent on the efficiency of the asymmetric synthesis.
Scalability The enzymatic resolution process is scalable, with established industrial applications.[3]Asymmetric syntheses, particularly those involving expensive catalysts or ligands, can present scalability challenges and higher initial investment.

Experimental Data and Protocols

To provide a practical context for this analysis, we present representative experimental protocols for key transformations.

Protocol 1: Boc Protection of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol

This protocol describes the protection of the amino group of the chiral aminocyclopentenol, a crucial step in preparing it for subsequent coupling reactions.

Materials:

  • ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Chloroform

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride in a 2:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture in an ice-water bath and add di-tert-butyl dicarbonate in one portion with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature over one hour.

  • Concentrate the mixture under vacuum.

  • Extract the aqueous slurry with chloroform.

  • Dry the combined organic phases over sodium sulfate, filter, and concentrate under vacuum to yield the title compound.

This protocol is adapted from a similar synthesis of a related compound.

Protocol 2: Mitsunobu Reaction for Nucleobase Coupling

The Mitsunobu reaction is a powerful tool for coupling the chiral alcohol of Boc-aminocyclopentenol with a nucleobase, a key step in the synthesis of carbocyclic nucleosides.[8]

Materials:

  • Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate

  • Nucleobase (e.g., 6-chloropurine)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of Boc-aminocyclopentenol, the nucleobase, and triphenylphosphine in anhydrous THF at 0 °C, add DIAD or DEAD dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired N-9 coupled product.

This is a general procedure and requires optimization for specific substrates.

Conclusion and Strategic Recommendations

The choice between utilizing a chemoenzymatic resolution of Vince lactam or an asymmetric synthesis/purchase of Boc-aminocyclopentenol is a nuanced decision that depends on the specific context of your drug development program.

  • For early-stage research and development, where flexibility and rapid access to diverse analogues are paramount, the use of commercially available Boc-aminocyclopentenol or its un-protected precursor can be highly advantageous. It allows for a more convergent and modular synthetic approach.

  • For large-scale manufacturing and cost-of-goods optimization, the chemoenzymatic resolution of Vince lactam presents a well-established and cost-effective route, provided that the 50% theoretical yield limitation can be tolerated or mitigated through a racemization process.

Ultimately, a thorough techno-economic analysis, considering the specific costs of raw materials, reagents, and processing for your particular manufacturing environment, is essential for making the optimal strategic decision.[9] This guide provides the foundational knowledge and comparative data to initiate such an analysis and select the most appropriate chiral building block for your antiviral drug synthesis program.

References

  • Crimmins, M. T., & King, B. W. (1996). Asymmetric Synthesis of Carbocyclic Nucleosides: A New Approach to the Synthesis of Abacavir. The Journal of Organic Chemistry, 61(12), 4192–4195.
  • Solmag S.p.A. (2007). Process for the preparation of abacavir.
  • Armarego, W. L. F., & Li-Alina, C. Y. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(9), 5549–5605.
  • Daluge, S. M. (1991). Carbocyclic nucleoside analogues. U.S.
  • Gu, P., & Vince, R. (1993). A Facile and High-Yield Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. Synthesis, 1993(02), 163–164.
  • PubChem. (n.d.). Abacavir. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. (n.d.). (((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride. Retrieved from [Link]

  • Fisher Scientific. (n.d.). (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one, 98%. Retrieved from [Link]

  • Peterson, C. W., et al. (2022). Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir.
  • Boutureira, O., et al. (2013). Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides. Current Organic Chemistry, 17(15), 1596–1625.
  • Vince, R. (2009). A brief history of the development of abacavir. Chemtracts, 22(1), 1-10.
  • Taylor, S. J. C., et al. (1993). Enantioselective hydrolysis of a bicyclic lactam: a new route to the chiral carbocyclic nucleoside, carbovir. Tetrahedron: Asymmetry, 4(6), 1117–1128.
  • Akpan, J. S., et al. (2023). Optimization and techno-economic evaluation of an integrated process route for the synthesis of vinyl chloride monomer. RSC Advances, 13(43), 30193-30206.
  • New Drug Approvals. (2019). Abacavir. Retrieved from [Link]

  • European Patent Office. (2008).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441300, Abacavir. Retrieved from [Link].

  • Charles River Laboratories. (2020). In Antiviral Drug Development, the Curve is Steep. Retrieved from [Link]

  • Schneller, S. W., et al. (2015). Synthesis and antiviral evaluation of carbocyclic nucleoside analogs of nucleoside reverse transcriptase translocation inhibitor. ACS Medicinal Chemistry Letters, 6(10), 1075–1079.
  • GAO. (2023). Antiviral Drugs: Economic Incentives and Strategies for Pandemic Preparedness. GAO-23-105847.
  • Wender, P. A., & Miller, B. L. (2009). The economies of synthesis. Chemical Society Reviews, 38(12), 3296–3319.
  • Fülöp, F., & Forró, E. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Molecules, 29(14), 3294.
  • IndiaMART. (n.d.). (1s,4r)-4-Aminocyclopent-2-Enyl)Methanol Hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS 49805-30-3 | rac 2-Azabicyclo[2.2.1]hept-5-en-3-one. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). tert-butyl N-[cis-4-hydroxycyclopent-2-en-1-yl]carbamate, min 97%, 10 grams. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Retrieved from [Link]

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Validation

Synthetic route comparison for carbocyclic nucleosides not using "Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate"

Introduction: The Enduring Significance and Synthetic Challenges of Carbocyclic Nucleosides Carbocyclic nucleosides, in which a cyclopentane or cyclopentene ring replaces the furanose sugar moiety of natural nucleosides,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance and Synthetic Challenges of Carbocyclic Nucleosides

Carbocyclic nucleosides, in which a cyclopentane or cyclopentene ring replaces the furanose sugar moiety of natural nucleosides, represent a cornerstone in the development of antiviral and anticancer therapeutics. This structural modification confers remarkable biological stability by rendering them impervious to enzymatic degradation by nucleoside phosphorylases, a common metabolic pathway for traditional nucleoside analogues.[1] Prominent examples such as Abacavir and Entecavir underscore the clinical success of this compound class.

Historically, a significant portion of carbocyclic nucleoside syntheses relied on intermediates derived from Vince's lactam, such as Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate. While effective, the reliance on a single chiral building block has prompted the development of more diverse and flexible synthetic strategies. This guide provides an in-depth comparison of four modern, alternative synthetic routes to carbocyclic nucleosides, designed to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate strategy for their specific needs. We will delve into the intricacies of methodologies based on Ring-Closing Metathesis (RCM), Diels-Alder reactions, chemoenzymatic resolutions, and the utilization of the carbohydrate chiral pool, providing detailed experimental protocols and comparative data to inform your synthetic design.

Ring-Closing Metathesis (RCM): A Convergent and Flexible Approach

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of the carbocyclic core of nucleoside analogues.[2] This strategy is prized for its functional group tolerance, catalytic nature, and the ability to form various ring sizes, although five-membered rings are most common for these targets.[3][4] The general approach involves the synthesis of an acyclic diene precursor, which is then subjected to a ruthenium-catalyzed metathesis reaction to furnish the cyclopentene ring.

A notable example is the synthesis of 4'-cyclopropylated carbovir analogues, which demonstrates the utility of RCM in accessing novel nucleoside structures.[5]

Experimental Workflow: Synthesis of a 4'-Cyclopropylated Carbovir Analogue via RCM

The following protocol is adapted from the synthesis of novel 4'-cyclopropylated carbovir analogues.[5]

Step 1: Synthesis of the Diene Precursor

  • To a solution of a suitable starting material (e.g., a protected allylic alcohol derived from ethyl glycolate), introduce the first vinyl group via a Grignard reaction with vinylmagnesium bromide.

  • The second vinyl group is introduced through a Johnson-Claisen rearrangement, which also sets the stage for the crucial cyclopropanation step.

  • Subsequent functional group manipulations, including protection and oxidation, yield the acyclic diene precursor ready for cyclization.

Step 2: Ring-Closing Metathesis

  • Dissolve the diene precursor in anhydrous dichloromethane.

  • Add a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) to the solution (typically 5-10 mol %).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the cyclopentene derivative.

Step 3: Introduction of the Nucleobase

  • The cyclopentene intermediate is then functionalized to allow for the coupling of the nucleobase. This often involves the introduction of a suitable leaving group at the allylic position.

  • A palladium-catalyzed allylic alkylation (Tsuji-Trost reaction) is a common method to couple the activated carbocycle with the desired purine or pyrimidine base.[3][6]

  • Final deprotection steps yield the target carbocyclic nucleoside.

Data Summary: RCM Approach
StepKey TransformationReagents & ConditionsYield (%)StereoselectivityReference
1Diene SynthesisMulti-step~50-60% (overall)Diastereoselective[5]
2RCMGrubbs' II catalyst, CH₂Cl₂~85-95%N/A[5]
3Nucleobase CouplingPd(PPh₃)₄, Nucleobase~60-75%Regio- and Stereoselective[5]
Logical Diagram: RCM Synthesis of Carbocyclic Nucleosides

RCM_Synthesis Acyclic_Precursor Acyclic Diene Precursor Grubbs_Catalyst Grubbs' Catalyst Acyclic_Precursor->Grubbs_Catalyst Cyclopentene Cyclopentene Intermediate Grubbs_Catalyst->Cyclopentene RCM Functionalization Functionalization Cyclopentene->Functionalization Activated_Carbocycle Activated Carbocycle Functionalization->Activated_Carbocycle Coupling Pd-catalyzed Coupling Activated_Carbocycle->Coupling Nucleobase Nucleobase Nucleobase->Coupling Protected_Nucleoside Protected Carbocyclic Nucleoside Coupling->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Product Final Carbocyclic Nucleoside Deprotection->Final_Product

Caption: RCM approach to carbocyclic nucleosides.

The Diels-Alder Reaction: A Classic Strategy for Stereocontrolled Ring Formation

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and well-established method for constructing six-membered rings, which can then be further manipulated to afford the desired five-membered carbocyclic core of nucleosides.[7][8] This approach offers excellent control over stereochemistry, particularly when chiral auxiliaries or catalysts are employed.[9][10]

A representative example is the synthesis of carbocyclic adenosine analogues, where a hetero-Diels-Alder reaction is a key step.[11]

Experimental Workflow: Diels-Alder Approach to Carbocyclic Nucleosides

The following protocol is a generalized representation based on the synthesis of carbocyclic adenosine analogues.[11]

Step 1: Diels-Alder Cycloaddition

  • Combine the diene (e.g., cyclopentadiene) and a suitable dienophile (e.g., an activated alkene or a heterodienophile) in an appropriate solvent.

  • The reaction can be performed at room temperature or with heating. In some cases, a Lewis acid catalyst is used to enhance reactivity and stereoselectivity.

  • The progress of the reaction is monitored by TLC or NMR.

  • Upon completion, the solvent is removed, and the crude cycloadduct is purified by crystallization or column chromatography.

Step 2: Ring Modification and Functionalization

  • The initial six-membered ring adduct undergoes a series of transformations to yield the five-membered carbocyclic core. This may involve oxidative cleavage of a double bond followed by ring contraction.

  • Functional group interconversions are then carried out to install the necessary hydroxyl and amino functionalities with the correct stereochemistry.

Step 3: Nucleobase Installation

  • The functionalized carbocyclic intermediate is then coupled with the desired nucleobase, often via a Mitsunobu reaction or a palladium-catalyzed allylic amination.

  • Final deprotection steps afford the target carbocyclic nucleoside.

Data Summary: Diels-Alder Approach
StepKey TransformationReagents & ConditionsYield (%)StereoselectivityReference
1Diels-Alder ReactionCyclopentadiene, Dienophile~80-95%High endo/exo selectivity[11]
2Ring ModificationMulti-step~30-50% (overall)Stereocontrolled[11]
3Nucleobase CouplingPd₂(dba)₃, dppf, Adenine~70-85%Regio- and Stereoselective[11]
Logical Diagram: Diels-Alder Synthesis of Carbocyclic Nucleosides

Diels_Alder_Synthesis Diene Diene Cycloaddition Diels-Alder Cycloaddition Diene->Cycloaddition Dienophile Dienophile Dienophile->Cycloaddition Cycloadduct Cycloadduct Cycloaddition->Cycloadduct Ring_Modification Ring Modification Cycloadduct->Ring_Modification Carbocyclic_Core Carbocyclic Core Ring_Modification->Carbocyclic_Core Nucleobase_Installation Nucleobase Installation Carbocyclic_Core->Nucleobase_Installation Protected_Nucleoside Protected Carbocyclic Nucleoside Nucleobase_Installation->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Product Final Carbocyclic Nucleoside Deprotection->Final_Product

Caption: Diels-Alder approach to carbocyclic nucleosides.

Chemoenzymatic Synthesis: Harnessing Biocatalysis for Enantiopurity

Chemoenzymatic strategies leverage the exquisite stereoselectivity of enzymes to obtain chiral building blocks for the synthesis of enantiomerically pure carbocyclic nucleosides.[12][13] Lipases are frequently employed for the kinetic resolution of racemic intermediates or the asymmetric desymmetrization of meso compounds.[6][14][15] This approach is particularly attractive for its mild reaction conditions and high enantiomeric excesses (ee).

A classic example is the synthesis of (-)-Carbovir, a potent anti-HIV agent, via the lipase-mediated hydrolysis of a meso-diacetate.[14]

Experimental Workflow: Chemoenzymatic Synthesis of (-)-Carbovir

The following protocol is based on the lipase-catalyzed asymmetric hydrolysis for the synthesis of (-)-Carbovir.[14]

Step 1: Preparation of the Meso Substrate

  • A suitable starting material, such as a 7-substituted norbornadiene, is converted to the meso-3,5-bis(hydroxymethyl)cyclopentene through a sequence of ozonolysis and reduction.

  • The resulting diol is then acetylated to afford the meso-3,5-bis(acetoxymethyl)cyclopentene substrate for the enzymatic resolution.

Step 2: Lipase-Mediated Asymmetric Hydrolysis

  • The meso-diacetate is suspended in a buffered aqueous solution.

  • A lipase, such as Rhizopus delemar lipase (RDL), is added to the mixture.

  • The reaction is stirred at a controlled temperature (e.g., room temperature) and pH. The progress of the hydrolysis is monitored by chiral HPLC.

  • The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of the remaining diacetate and the produced monoacetate.

  • The mixture is extracted, and the desired chiral monoacetate is separated from the unreacted diacetate by column chromatography.

Step 3: Conversion to (-)-Carbovir

  • The chiral monoacetate is then carried forward through a series of chemical transformations, including protection of the free hydroxyl group, introduction of the guanine base via a Mitsunobu reaction, and subsequent deprotection steps to yield (-)-Carbovir.

Data Summary: Chemoenzymatic Approach
StepKey TransformationEnzyme/ReagentsYield (%)Enantiomeric Excess (ee)Reference
1Meso-diacetate SynthesisO₃, NaBH₄, Ac₂O~70-80% (overall)N/A (meso)[14]
2Asymmetric HydrolysisRhizopus delemar lipase~45% (of monoacetate)>95%[14]
3Conversion to (-)-CarbovirMulti-step~20-30% (overall)>99% (after crystallization)[14]
Logical Diagram: Chemoenzymatic Synthesis of Carbocyclic Nucleosides

Chemoenzymatic_Synthesis Meso_Substrate Meso Substrate Asymmetric_Hydrolysis Asymmetric Hydrolysis Meso_Substrate->Asymmetric_Hydrolysis Lipase Lipase Lipase->Asymmetric_Hydrolysis Chiral_Intermediate Chiral Intermediate Asymmetric_Hydrolysis->Chiral_Intermediate Chemical_Transformations Chemical Transformations Chiral_Intermediate->Chemical_Transformations Nucleobase_Coupling Nucleobase Coupling Chemical_Transformations->Nucleobase_Coupling Protected_Nucleoside Protected Carbocyclic Nucleoside Nucleobase_Coupling->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Product Enantiopure Carbocyclic Nucleoside Deprotection->Final_Product

Caption: Chemoenzymatic approach to carbocyclic nucleosides.

Synthesis from the Carbohydrate Chiral Pool: A Stereochemically Defined Starting Point

Utilizing readily available and enantiomerically pure carbohydrates, such as D-glucose or D-ribose, as starting materials is a well-established and powerful strategy for the synthesis of carbocyclic nucleosides.[16] This approach elegantly translates the inherent stereochemistry of the carbohydrate into the final carbocyclic product.

The synthesis of Aristeromycin, a naturally occurring carbocyclic nucleoside, from D-glucose is a prime example of this strategy.[17]

Experimental Workflow: Synthesis of a Carbocyclic Nucleoside from D-Glucose

The following is a generalized protocol inspired by syntheses of carbocyclic nucleosides from D-glucose.[17]

Step 1: Conversion of D-Glucose to a Key Intermediate

  • D-glucose is first converted to a suitable derivative, such as a diacetonide, to protect the hydroxyl groups.

  • The primary hydroxyl group is selectively functionalized, for instance, by tosylation, to facilitate a subsequent intramolecular cyclization.

  • A key step often involves the formation of a five-membered ring through an intramolecular nucleophilic attack, for example, a radical cyclization or an aldol-type condensation.

Step 2: Elaboration of the Carbocyclic Core

  • The newly formed carbocyclic ring is then further functionalized. This may involve the introduction of a double bond and the adjustment of the oxidation states of the carbon atoms to match the desired substitution pattern of the target nucleoside.

  • Stereoselective reductions and oxidations are employed to install the hydroxyl groups with the correct relative stereochemistry.

Step 3: Introduction of the Nucleobase and Deprotection

  • The carbocyclic core is activated for coupling with the nucleobase, typically through the introduction of a good leaving group.

  • The nucleobase is then introduced using methods such as the Vorbrüggen glycosylation or a palladium-catalyzed coupling reaction.

  • Finally, all protecting groups are removed to afford the desired carbocyclic nucleoside.

Data Summary: Carbohydrate Chiral Pool Approach
StepKey TransformationReagents & ConditionsYield (%)StereoselectivityReference
1Ring FormationMulti-step from D-glucose~25-35% (overall)High (from chiral pool)[17]
2Core ElaborationMulti-step~40-50% (overall)Stereocontrolled[17]
3Nucleobase Coupling & DeprotectionMulti-step~50-60% (overall)High[17]
Logical Diagram: Synthesis from Carbohydrate Chiral Pool

Chiral_Pool_Synthesis Carbohydrate Carbohydrate (e.g., D-Glucose) Functionalization_Protection Functionalization & Protection Carbohydrate->Functionalization_Protection Ring_Formation Intramolecular Ring Formation Functionalization_Protection->Ring_Formation Carbocyclic_Intermediate Carbocyclic Intermediate Ring_Formation->Carbocyclic_Intermediate Core_Elaboration Core Elaboration Carbocyclic_Intermediate->Core_Elaboration Functionalized_Carbocycle Functionalized Carbocycle Core_Elaboration->Functionalized_Carbocycle Nucleobase_Coupling Nucleobase Coupling Functionalized_Carbocycle->Nucleobase_Coupling Protected_Nucleoside Protected Carbocyclic Nucleoside Nucleobase_Coupling->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Product Enantiopure Carbocyclic Nucleoside Deprotection->Final_Product

Caption: Synthesis from the carbohydrate chiral pool.

Conclusion: Selecting the Optimal Synthetic Route

The choice of a synthetic route for a carbocyclic nucleoside is a multifaceted decision that depends on the specific target molecule, the desired level of stereochemical control, scalability, and the availability of starting materials.

  • Ring-Closing Metathesis offers a highly convergent and flexible approach, particularly for the synthesis of novel analogues with diverse substitution patterns on the carbocyclic ring.

  • The Diels-Alder reaction provides a robust and often highly stereoselective method for constructing the carbocyclic framework, benefiting from a wealth of established literature and predictable outcomes.

  • Chemoenzymatic synthesis is the strategy of choice when the highest levels of enantiopurity are required, leveraging the unparalleled selectivity of biocatalysts.

  • Synthesis from the carbohydrate chiral pool is a powerful and efficient method for accessing enantiomerically pure carbocyclic nucleosides, provided a suitable carbohydrate starting material is readily available.

By understanding the strengths and nuances of each of these modern synthetic strategies, researchers can make informed decisions to efficiently and effectively access this vital class of therapeutic agents.

References

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  • Lee, K., & Jeong, L. S. (2004). Efficient synthesis of 4′-cyclopropylated carbovir analogues with use of ring-closing metathesis from glycolate. Tetrahedron Letters, 45(48), 8849-8852.
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  • Mehta, G., & Mohal, N. (2000). A stereoselective synthesis of (+)-aristeromycin from D-glucose. Tetrahedron Letters, 41(30), 5747-5751.
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Comparative

A Senior Application Scientist's Guide to the Conformational Analysis of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate and Its Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: Unlocking the Therapeutic Potential of Conformationally Defined Scaffolds In the landscape of modern drug discovery, the three-dimensional a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of Conformationally Defined Scaffolds

In the landscape of modern drug discovery, the three-dimensional architecture of a molecule is paramount to its biological activity. Small molecules often owe their efficacy and selectivity to a specific, low-energy conformation that optimally interacts with its biological target. The aminocyclopentenol scaffold, exemplified by Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate, is a privileged motif in medicinal chemistry, serving as a key building block for a variety of therapeutic agents, including antiviral carbocyclic nucleoside analogues.[1][2] The conformational rigidity or flexibility of the five-membered ring, along with the spatial orientation of its substituents, dictates the molecule's ability to engage in specific binding interactions, such as hydrogen bonding and hydrophobic contacts, within a protein's active site.[3]

A thorough understanding of the conformational preferences of this scaffold and how they are influenced by structural modifications is therefore crucial for rational drug design. This guide provides a comprehensive framework for the conformational analysis of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate and its derivatives, integrating experimental nuclear magnetic resonance (NMR) spectroscopy with computational modeling. We will delve into the causality behind experimental choices and present a self-validating system where computational and experimental data are used in concert to build a robust conformational model.

Methodologies for Conformational Elucidation: A Dual-Pronged Approach

The conformational landscape of flexible five-membered rings is best explored through a synergistic combination of experimental and computational techniques.[4] NMR spectroscopy provides through-bond and through-space information in the solution state, which is often more biologically relevant than the solid-state information from X-ray crystallography.[5] Computational methods, such as Density Functional Theory (DFT), allow for the exploration of the potential energy surface and the prediction of the relative stabilities of different conformers.[6]

Experimental Workflow: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of conformational analysis in solution.[7] A suite of 1D and 2D NMR experiments can provide a wealth of information about the geometry of the cyclopentene ring and the orientation of its substituents.

G cluster_0 NMR Data Acquisition cluster_1 Data Analysis cluster_2 Conformational Insights 1D_Proton 1D ¹H NMR Coupling_Constants ³JHH Coupling Constants 1D_Proton->Coupling_Constants Extract COSY 2D COSY COSY->Coupling_Constants Confirm NOESY_ROESY 2D NOESY/ROESY NOE_ROE NOE/ROE Intensities NOESY_ROESY->NOE_ROE Measure Dihedral_Angles Dihedral Angles (Karplus Equation) Coupling_Constants->Dihedral_Angles Apply Interproton_Distances Interproton Distances NOE_ROE->Interproton_Distances Relate Conformational_Model Solution-State Conformational Model Dihedral_Angles->Conformational_Model Interproton_Distances->Conformational_Model

Caption: Experimental workflow for NMR-based conformational analysis.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence conformation, so it should be selected based on the intended application or to mimic a specific environment.

  • 1D ¹H NMR Spectroscopy: Acquire a high-resolution 1D ¹H NMR spectrum to identify all proton resonances and measure their chemical shifts and coupling constants (J-values).

  • 2D Correlation Spectroscopy (COSY): Perform a COSY experiment to establish proton-proton spin-spin coupling networks, confirming the assignment of adjacent protons.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons. For small to medium-sized molecules like the target compound, ROESY is often preferred as it mitigates the issue of zero or negative NOE enhancements that can occur in NOESY experiments.[7] A mixing time of 200-500 ms is typically a good starting point.

Computational Workflow: Molecular Modeling

Computational chemistry provides a powerful means to visualize and quantify the energetic landscape of different conformations.

G cluster_0 Model Building & Initial Search cluster_1 Quantum Mechanical Calculations cluster_2 Analysis & Comparison Build_Molecule Build 3D Structure Conformational_Search Systematic or Stochastic Conformational Search Build_Molecule->Conformational_Search DFT_Optimization DFT Geometry Optimization (e.g., B3LYP/6-31G*) Conformational_Search->DFT_Optimization Low-energy conformers Frequency_Calculation Frequency Calculation DFT_Optimization->Frequency_Calculation Optimized geometries Puckering_Parameters Determine Ring Puckering Parameters DFT_Optimization->Puckering_Parameters Relative_Energies Calculate Relative Energies Frequency_Calculation->Relative_Energies Verify minima Final_Model Refined Conformational Model Relative_Energies->Final_Model Puckering_Parameters->Final_Model Compare_NMR Compare with Experimental NMR Data Compare_NMR->Final_Model

Caption: Computational workflow for conformational analysis.

Computational Protocol: DFT Calculations

  • Structure Building: Construct the 3D structure of the molecule using a molecular modeling software package.

  • Conformational Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy starting geometries.

  • DFT Optimization: Subject the low-energy conformers to geometry optimization using a suitable level of theory, such as B3LYP with the 6-31G* basis set. This level of theory has been shown to provide a good balance of accuracy and computational cost for organic molecules.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

  • Analysis of Puckering Parameters: Calculate the Cremer-Pople puckering parameters (Q, φ, and θ) for the cyclopentene ring to quantitatively describe its conformation.[8][9][10]

Conformational Analysis of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate

The cyclopentene ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope (E) and twist (T) forms.[6] The substituents on the ring will influence the position of this equilibrium. For the title compound, the cis relationship between the bulky tert-butyloxycarbonyl (Boc) group and the hydroxyl group is expected to be a major determinant of the preferred conformation.

Predicted Conformational Preferences

Based on general principles of steric hindrance, it is anticipated that the cyclopentene ring will adopt a conformation that minimizes the steric interactions between the two bulky substituents. This would likely favor a conformation where one of the substituents occupies a pseudo-equatorial position to reduce 1,3-diaxial-like interactions.

Hypothetical Dominant Conformations:

  • Envelope (E) Conformation: The ring could adopt an envelope conformation with either the C3 or C5 atom out of the plane. An envelope with C3 out of the plane might be favored to alleviate steric strain between the substituents at C1 and C4.

  • Twist (T) Conformation: A twist conformation could also be adopted to stagger the substituents more effectively.

Intramolecular hydrogen bonding between the hydroxyl group and the carbamate carbonyl oxygen could also play a role in stabilizing certain conformations.

Illustrative NMR Data for Conformational Assignment (Based on Analogs)
Parameter Expected Value/Observation Conformational Implication
³J(H1,H2) ~2-4 HzSmall coupling suggests a dihedral angle of approximately 90°, consistent with certain puckered conformations.
³J(H1,H5a/b) Varies depending on puckeringThe relative magnitudes of these couplings can help define the ring pucker.
³J(H4,H3) ~2-4 HzSimilar to ³J(H1,H2), reflects the dihedral angle along the C3-C4 bond.
³J(H4,H5a/b) Varies depending on puckeringProvides further information on the ring conformation.
NOE/ROE Strong ROE between H1 and H4Confirms the cis relationship between the substituents.
NOE/ROE ROEs between the Boc protons and specific ring protonsCan help define the orientation of the Boc group relative to the ring.

Comparative Analysis: The Impact of Structural Derivatives

To understand the structure-activity relationship, it is essential to investigate how modifications to the parent molecule affect its conformational landscape. Here, we propose a comparative analysis of three hypothetical derivatives.

Derivative 1: (1S,4R)-4-acetoxycyclopent-2-en-1-yl)carbamate (Ester Derivative)
  • Rationale: Acetylation of the hydroxyl group removes the possibility of intramolecular hydrogen bonding with the carbamate.

  • Predicted Conformational Change: The absence of the hydrogen bond may lead to a different conformational equilibrium, potentially favoring a more extended conformation to minimize steric repulsion between the now bulkier acetoxy group and the Boc group. This could be probed by observing changes in relevant NOE/ROE signals and coupling constants.

Derivative 2: Tert-butyl ((1S,4R)-4-fluorocyclopent-2-en-1-yl)carbamate (Fluoro Derivative)
  • Rationale: Replacement of the hydroxyl group with a smaller, more electronegative fluorine atom. Fluorine is a poor hydrogen bond acceptor.[13]

  • Predicted Conformational Change: The smaller size of the fluorine atom compared to the hydroxyl group would reduce steric strain. However, the high electronegativity of fluorine can influence the electronic properties of the ring, which may subtly alter the puckering potential. Computational studies would be particularly valuable in predicting these electronic effects.

Derivative 3: Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate (Enantiomer)
  • Rationale: The enantiomer of the parent compound.

  • Predicted Conformational Change: The conformational preferences of the enantiomer are expected to be identical to the parent compound in an achiral solvent. However, its interaction with a chiral biological target would be different, highlighting the importance of stereochemistry in drug action. Chiral solvating agents could be used in NMR to induce diastereomeric interactions and potentially observe different spectral properties.

Derivative Key Structural Change Predicted Impact on Conformation Key Experimental/Computational Readout
1. Ester Derivative -OH → -OAcLoss of H-bonding, increased steric bulkChanges in NOE/ROE patterns, altered ³JHH values, DFT energy profile
2. Fluoro Derivative -OH → -FReduced steric bulk, altered electronicsSubtle changes in ³JHH, significant shift in DFT potential energy surface
3. Enantiomer Inversion of stereocentersIdentical in achiral environmentChiral NMR studies, distinct biological activity

Conclusion: A Roadmap for Rational Design

This guide has outlined a robust, integrated approach for the comprehensive conformational analysis of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate and its derivatives. By combining the power of high-resolution NMR spectroscopy with the predictive capabilities of computational chemistry, researchers can build detailed models of the solution-state conformations of these important synthetic intermediates. Understanding how structural modifications influence the three-dimensional shape of this scaffold is a critical step in the rational design of novel therapeutic agents with enhanced potency and selectivity. The methodologies described herein provide a clear roadmap for elucidating these crucial structure-conformation-activity relationships.

References

  • Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • X-ray crystal structure and conformation of N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc0-Met1-Cpg2-Phe3-OMe). (n.d.). Semantic Scholar. Retrieved from [Link]

  • An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. (2024, October 9). Royal Society of Chemistry. Retrieved from [Link]

  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (2021, February 5). ACS Publications. Retrieved from [Link]

  • The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. (n.d.). ScholarWorks. Retrieved from [Link]

  • Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. (2005, December 23). PubMed. Retrieved from [Link]

  • N.m.r. Coupling Constants and Conformations of Cycloölefins. (n.d.). ACS Publications. Retrieved from [Link]

  • Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants. (n.d.). MDPI. Retrieved from [Link]

  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • 4.8: Conformations of Disubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). (2023, September 9). ResearchGate. Retrieved from [Link]

  • Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. (n.d.). ResearchGate. Retrieved from [Link]

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  • RING Puckering. (n.d.). CATCO. Retrieved from [Link]

  • Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. (n.d.). Molbase. Retrieved from [Link]

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  • Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.
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Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate. The focus is on the cor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate. The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate is a chemical intermediate used in pharmaceutical research.[1][2] Understanding its hazard profile is the first step in establishing a robust safety protocol. According to available safety data sheets (SDS), this compound presents the following hazards:

Hazard ClassificationGHS Hazard StatementPotential Consequences
Skin Irritation (Category 2)H315: Causes skin irritationRedness, inflammation, and discomfort upon contact.[3][4]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationSignificant irritation, redness, and potential for temporary vision impairment.[3][4]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationIrritation of the nose, throat, and lungs if inhaled as a dust or mist.[3][4][5]
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedAdverse health effects if ingested.[4]

The primary routes of exposure are through skin contact, eye contact, and inhalation of dust or aerosols.[3][6] Therefore, the selection of PPE must create a complete barrier against these exposure pathways.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The following recommendations are based on a conservative assessment of the known risks.

Given the risk of serious eye irritation, robust eye protection is mandatory.[3][4]

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes. Standard safety glasses do not offer sufficient protection against splashes.[3][7]

  • Recommended for Splash Risks: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[3]

To prevent skin irritation, all exposed skin must be covered.[3][4]

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn and kept fully fastened.

  • Protective Clothing: For tasks with a higher risk of contamination, consider wearing suitable protective clothing, such as a chemical-resistant apron or coveralls over the lab coat.[3][7]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[3] Safety shoes may also be appropriate depending on the specific laboratory environment.[3]

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Gloves: Wear protective, chemical-resistant gloves.[3] Nitrile gloves are a common and effective choice for incidental contact.

  • Glove Technique: Always inspect gloves for tears or holes before use. Use the correct technique for removing gloves to avoid contaminating your skin. Wash hands thoroughly after removing gloves.[3]

The compound may cause respiratory irritation if inhaled.[3][4][5] Engineering controls, such as working in a well-ventilated area or a fume hood, are the primary means of controlling this hazard.[3]

  • Inadequate Ventilation: If engineering controls are insufficient to maintain exposure below safe limits, or during spill cleanup, respiratory protection is necessary.[3]

  • Respirator Type: A NIOSH-approved air-purifying respirator with an appropriate particulate filter (for dusts) or organic vapor cartridge may be required.[8] The specific type of respirator should be chosen based on a formal risk assessment. If a respirator is required, a full respiratory protection program, including fit testing, must be implemented.

Procedural Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate.

PPE_Workflow cluster_ppe_details Detailed PPE Selection start Start: Prepare to handle chemical assess_task Assess Task (e.g., weighing, transfer, reaction) start->assess_task select_ppe Select Core PPE: - Lab Coat - Closed-toe Shoes assess_task->select_ppe face_shield Add Face Shield for High Splash Risk assess_task->face_shield Splash risk? respiratory_protection Respiratory Protection: Required if Ventilation is Inadequate assess_task->respiratory_protection Poor ventilation? don_ppe Don PPE in Correct Sequence select_ppe->don_ppe eye_protection Eye Protection: Chemical Splash Goggles hand_protection Hand Protection: Nitrile Gloves handle_chemical Perform Chemical Handling in Designated Area (e.g., Fume Hood) don_ppe->handle_chemical doff_ppe Doff PPE in Correct Sequence (Avoid Contamination) handle_chemical->doff_ppe dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands end End wash_hands->end eye_protection->don_ppe face_shield->don_ppe hand_protection->don_ppe respiratory_protection->don_ppe

Sources

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